molecular formula C62H91CoN13O15P- B15570526 Aquacobalamin

Aquacobalamin

Numéro de catalogue: B15570526
Poids moléculaire: 1348.4 g/mol
Clé InChI: ITFLMCXLENHUAD-WZHZPDAFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aquacob(III)alamin is a R-cob(III)alamin and a member of cob(III)alamins. It has a role as a human metabolite. It is a conjugate acid of a hydroxocobalamin.
aquacob(III)alamin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Propriétés

Formule moléculaire

C62H91CoN13O15P-

Poids moléculaire

1348.4 g/mol

Nom IUPAC

oxidanium;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-1/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

Clé InChI

ITFLMCXLENHUAD-WZHZPDAFSA-M

Origine du produit

United States

Foundational & Exploratory

The Redox Choreography of Aquacobalamin: A Technical Guide to its Electrochemical Behavior in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aquacobalamin (B1421323), a vital form of vitamin B12, plays a central role in numerous biological processes, largely governed by the redox activity of its central cobalt ion. Understanding the precise redox potentials of the Co(III)/Co(II) and Co(II)/Co(I) couples is paramount for elucidating reaction mechanisms, designing novel therapeutic agents, and developing B12-based diagnostics. This technical guide provides a comprehensive overview of the redox potential of this compound in aqueous solutions, detailing the experimental methodologies used for its determination and presenting key quantitative data.

Quantitative Analysis of this compound Redox Potentials

The redox behavior of this compound is intricately linked to the pH of the solution and the coordination state of the 5,6-dimethylbenzimidazole (B1208971) (DMB) ligand to the cobalt center. At low pH, the DMB ligand is protonated and dissociates from the cobalt, leading to the "base-off" form. As the pH increases, the DMB ligand coordinates to the cobalt, forming the "base-on" species. This structural change significantly influences the electron-donating environment around the cobalt ion, thereby altering its redox potentials.

The following table summarizes the key redox potentials for this compound that have been experimentally determined, primarily through cyclic voltammetry.

Redox CoupleFormpH RangePotential (V vs. SCE)Reference
Co(III)/Co(II)Base-off (DMB dissociated)Low pH+0.27[1]
Co(III)/Co(II)Base-on (DMB coordinated)2.9 - 7.8-0.04[1][2]
Co(II)/Co(I)Base-off (DMB dissociated)Low pH-0.74[1]
Co(II)/Co(I)Base-on (DMB coordinated)Neutral pH-0.85[1][2]

Note: The standard hydrogen electrode (SHE) potential can be calculated by adding 0.241 V to the SCE potential.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry is the primary electrochemical technique employed to probe the redox characteristics of this compound.[1] This method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

  • Electrochemical Cell: A three-electrode setup is standard.

    • Working Electrode: Glassy carbon or platinum electrodes are commonly used.[3]

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.[1][4]

    • Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod.

  • This compound (Hydroxocobalamin Hydrochloride): High purity standard.

  • Supporting Electrolyte: A non-electroactive salt solution to ensure conductivity, such as potassium chloride (KCl) or a Britton-Robinson buffer.[3][5]

  • Purified Water: Deionized or distilled.

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Procedure
  • Preparation of the Analyte Solution:

    • Prepare a stock solution of this compound in purified water.

    • In the electrochemical cell, prepare the final analyte solution by diluting the stock solution with the chosen supporting electrolyte (e.g., 0.1 M KCl) to the desired concentration (e.g., in the micromolar to millimolar range).[3][5]

    • Adjust the pH of the solution as required for the specific experiment (e.g., to study the "base-on" vs. "base-off" forms).

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the deoxygenated analyte solution.

    • Set the parameters on the potentiostat software. This includes the initial potential, final potential, switching potential, and the scan rate (e.g., 100 mV/s).[6]

    • Initiate the cyclic voltammogram scan. The potential is swept from the initial value to the switching potential and then back to the final potential.

    • Record the resulting current as a function of the applied potential. The output is a cyclic voltammogram.

  • Data Analysis:

    • The cyclic voltammogram will show peaks corresponding to the reduction and oxidation events.

    • The midpoint potential (E1/2), calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible couple, provides an approximation of the standard redox potential for that specific redox event.

    • Analyze the peak separation and the ratio of the peak currents to assess the reversibility of the electron transfer process.

Signaling Pathways and Logical Relationships

The redox transitions of this compound are fundamental to its biological function. The following diagram illustrates the sequential reduction of this compound from Co(III) to Co(I), highlighting the key intermediates.

Aquacobalamin_Redox_Pathway CoIII This compound (Cbl(III)) CoII Cob(II)alamin (Cbl(II)) CoIII->CoII +e⁻ (E₁/₂) CoI Cob(I)alamin (Cbl(I)) CoII->CoI +e⁻ (E₁/₂)

Caption: Redox pathway of this compound from Co(III) to Co(I).

The experimental workflow for determining these redox potentials using cyclic voltammetry can be visualized as a logical progression of steps.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare this compound in Supporting Electrolyte adjust_ph Adjust pH prep_solution->adjust_ph deoxygenate Deoxygenate with Inert Gas adjust_ph->deoxygenate setup_cell Assemble 3-Electrode Cell deoxygenate->setup_cell set_params Set CV Parameters (Scan Rate, Potential Range) setup_cell->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_voltammogram Record Voltammogram (Current vs. Potential) run_cv->record_voltammogram determine_peaks Identify Anodic and Cathodic Peaks record_voltammogram->determine_peaks calculate_potential Calculate Midpoint Potential (E₁/₂) determine_peaks->calculate_potential

Caption: Experimental workflow for cyclic voltammetry of this compound.

References

The Enzymatic Dance of Aquacobalamin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquacobalamin (B1421323) (H₂OCbl⁺), a prominent physiological form of vitamin B12, stands as a critical precursor to the catalytically active coenzymes, methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). Its mechanism of action in enzymatic reactions is multifaceted, involving a series of intricate ligand exchange reactions, redox transformations, and precise interactions with a cascade of trafficking and processing proteins. This technical guide provides an in-depth exploration of the core mechanisms by which this compound is converted into its active forms and subsequently participates in vital enzymatic processes. We will delve into the biochemical pathways, present quantitative data on reaction kinetics and binding affinities, detail key experimental protocols, and visualize the complex molecular choreography through detailed diagrams.

Introduction: The Central Role of this compound

Vitamin B12, a complex organometallic compound, is essential for human health, playing a pivotal role in DNA synthesis, red blood cell formation, and neurological function. In the physiological milieu, vitamin B12 exists in various forms, with this compound being a key intermediate. This compound features a water molecule as the upper axial ligand to the central cobalt ion within the corrin (B1236194) ring. Before it can participate in enzymatic catalysis, this compound must undergo a series of intracellular transformations to yield the two active coenzyme forms: methylcobalamin and adenosylcobalamin. These coenzymes are indispensable for the function of two critical human enzymes: methionine synthase and methylmalonyl-CoA mutase, respectively.[1][2][3]

The Intracellular Journey: From this compound to Active Coenzymes

The conversion of this compound to its active coenzyme forms is a highly regulated process involving specific transport and processing proteins.

Cellular Uptake and Initial Processing by MMACHC (CblC)

Upon entering the cell, this compound is processed by the multifunctional protein MMACHC (also known as CblC). MMACHC acts as a decyanase and dealkylase, removing the upper axial ligand from various cobalamin forms.[4][5] In the case of this compound (hydroxocobalamin at physiological pH), MMACHC facilitates its reduction. The binding affinity of hydroxocobalamin (B81358) to MMACHC has been determined to be in the low micromolar range.[4][6]

The intracellular processing of hydroxocobalamin by MMACHC is notably faster than that of cyanocobalamin, the form often used in supplements.[2][7] Studies have shown this "activating" intracellular processing to be approximately six-fold faster for hydroxocobalamin.[2][7] This initial reduction of the cobalt from the Co(III) to the Co(II) state is a critical step, preparing the cobalamin molecule for the subsequent addition of either a methyl or a 5'-deoxyadenosyl group.

Bifurcation of the Pathway: Synthesis of Methylcobalamin and Adenosylcobalamin

Following the initial processing by MMACHC, the resulting cob(II)alamin is directed to one of two pathways for the synthesis of the active coenzymes.

  • Cytosolic Pathway (Methylcobalamin Synthesis): In the cytosol, cob(II)alamin is methylated to form methylcobalamin. This reaction is catalyzed by methionine synthase itself, which utilizes S-adenosylmethionine (SAM) as the methyl donor in a reactivation cycle.[8][9] Methylcobalamin is the cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, a crucial step in the one-carbon metabolism.[1]

  • Mitochondrial Pathway (Adenosylcobalamin Synthesis): Cob(II)alamin is transported into the mitochondria where it is converted to adenosylcobalamin by the enzyme ATP:cob(I)alamin adenosyltransferase (ATR, also known as CblB). This process involves the reduction of cob(II)alamin to the highly nucleophilic cob(I)alamin, which then attacks the C5' of ATP to form the cobalt-carbon bond of adenosylcobalamin.[10] Adenosylcobalamin serves as the cofactor for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key reaction in the catabolism of odd-chain fatty acids and certain amino acids.[10]

Mechanism of Action in B12-Dependent Enzymes

The catalytic power of the B12 coenzymes lies in the reactivity of the cobalt-carbon bond.

Methionine Synthase: Heterolytic Cleavage

In the reaction catalyzed by methionine synthase, the cobalt-carbon bond of methylcobalamin undergoes heterolytic cleavage. The methyl group is transferred to homocysteine, generating methionine and leaving the cobalt in the highly reactive Co(I) oxidation state. The enzyme then utilizes methyltetrahydrofolate to remethylate the cob(I)alamin, regenerating the methylcobalamin cofactor for the next catalytic cycle.

Methylmalonyl-CoA Mutase: Homolytic Cleavage

Methylmalonyl-CoA mutase employs a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin. This homolysis generates a 5'-deoxyadenosyl radical and cob(II)alamin. The highly reactive 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, L-methylmalonyl-CoA, initiating a radical rearrangement that ultimately leads to the formation of succinyl-CoA.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound and its derivatives.

Table 1: Binding Affinity of Cobalamins to MMACHC

Cobalamin FormBinding Affinity (Kd)Reference
Hydroxocobalamin5.7 µM[4]
Hydroxocobalamin9.8 µM[6]
Cyanocobalamin5.7 µM[4]
Cyanocobalamin6.4 µM[6]
Adenosylcobalamin1.7 µM[6]
Methylcobalamin1.4 µM[6]

Table 2: Kinetics of this compound Ligand Substitution Reactions

Entering LigandSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/K·mol)Reference
Glycine2.5878.526[2]
Methyl glycinate1.4265.9-22[2]
Nitrite (NO₂⁻)---[12][13]
Glutathione (GSH)---[12][13]

Experimental Protocols

Spectrophotometric Assay for Methionine Synthase Activity

This assay measures the formation of tetrahydrofolate (THF), a product of the methionine synthase reaction.

Principle: The product, THF, is converted to 5,10-methenyl-THF by heating with formate (B1220265) in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), dithiothreitol (B142953) (DTT), S-adenosylmethionine (AdoMet), L-homocysteine, and the enzyme sample.

  • Add hydroxocobalamin to the mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding 5-methyltetrahydrofolate (CH₃-THF) and incubate at 37°C.

  • Stop the reaction by adding a solution of 5N HCl/60% formic acid.

  • Heat the mixture at 80°C to convert THF to 5,10-methenyl-THF.

  • Cool the samples and centrifuge to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).

UPLC-MS/MS Assay for Methylmalonyl-CoA Mutase Activity

This method provides a highly sensitive and specific measurement of methylmalonyl-CoA mutase activity by quantifying the product, succinyl-CoA.

Principle: The enzyme reaction is performed, and the product, succinyl-CoA, is separated from the substrate, methylmalonyl-CoA, by ultra-high-performance liquid chromatography (UPLC) and quantified by tandem mass spectrometry (MS/MS).

Procedure:

  • Incubate cell lysates or purified enzyme with methylmalonyl-CoA and adenosylcobalamin at 37°C.

  • Stop the reaction by adding a precipitating agent like trichloroacetic acid.

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant by UPLC-MS/MS.

  • Separate succinyl-CoA and methylmalonyl-CoA on a C18 reverse-phase column.

  • Detect and quantify succinyl-CoA using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Determine enzyme activity by comparing the amount of succinyl-CoA produced to a standard curve.[14][15]

Electron Paramagnetic Resonance (EPR) Spectroscopy for Studying Cob(II)alamin Intermediates

EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the cob(II)alamin intermediate formed during the catalytic cycle of B12-dependent enzymes.

Principle: EPR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides information about the electronic structure and environment of the paramagnetic center.

Procedure:

  • Prepare anaerobic samples of the enzyme in the presence of substrate and the cobalamin cofactor.

  • Initiate the reaction and then rapidly freeze the sample in liquid nitrogen to trap reaction intermediates.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).

  • The g-values and hyperfine coupling constants of the EPR spectrum are characteristic of the cob(II)alamin species and can provide insights into its coordination environment.[16][17]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the mechanism of action of this compound.

Aquacobalamin_Metabolism cluster_uptake Cellular Uptake & Processing cluster_cytosol Cytosolic Pathway cluster_mitochondria Mitochondrial Pathway This compound This compound MMACHC (CblC) MMACHC (CblC) This compound->MMACHC (CblC) Binding (Kd ~5-10 µM) Cob(II)alamin Cob(II)alamin MMACHC (CblC)->Cob(II)alamin Reduction (Co(III) -> Co(II)) Methylcobalamin Methylcobalamin Cob(II)alamin->Methylcobalamin Methylation (via SAM) ATR (CblB) ATR (CblB) Cob(II)alamin->ATR (CblB) Methionine_Synthase Methionine Synthase Methionine Methionine Methionine_Synthase->Methionine Methyl Transfer Methylcobalamin->Methionine_Synthase Homocysteine Homocysteine Homocysteine->Methionine_Synthase Adenosylcobalamin Adenosylcobalamin ATR (CblB)->Adenosylcobalamin Adenosylation (from ATP) Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Adenosylcobalamin->Methylmalonyl_CoA_Mutase Succinyl-CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl-CoA Isomerization L-Methylmalonyl-CoA L-Methylmalonyl-CoA L-Methylmalonyl-CoA->Methylmalonyl_CoA_Mutase

Caption: Intracellular metabolism of this compound.

Methionine_Synthase_Cycle E-Cob(I)alamin E-Cob(I)alamin E-Methylcobalamin E-Methylcobalamin E-Cob(I)alamin->E-Methylcobalamin Methylation THF THF E-Cob(I)alamin->THF E-Methylcobalamin->E-Cob(I)alamin Methyl Transfer Methionine Methionine E-Methylcobalamin->Methionine CH3-THF Methyl-THF CH3-THF->E-Cob(I)alamin Homocysteine Homocysteine Homocysteine->E-Methylcobalamin

Caption: Catalytic cycle of Methionine Synthase.

MMCM_Cycle AdoCbl Adenosylcobalamin Cob(II)alamin_AdoRadical Cob(II)alamin + Ado• AdoCbl->Cob(II)alamin_AdoRadical Homolytic Cleavage Cob(II)alamin_AdoRadical->AdoCbl Recombination Substrate_Radical Substrate• Cob(II)alamin_AdoRadical->Substrate_Radical H• Abstraction AdoH Adenosine Cob(II)alamin_AdoRadical->AdoH Substrate L-Methylmalonyl-CoA Substrate->Cob(II)alamin_AdoRadical Product_Radical Product• Substrate_Radical->Product_Radical Rearrangement Product Succinyl-CoA Product_Radical->Product H• Donation AdoH->Product_Radical

Caption: Radical mechanism of Methylmalonyl-CoA Mutase.

Conclusion and Future Directions

This compound serves as a vital entry point for vitamin B12 into the intricate machinery of human metabolism. Its efficient conversion to the active coenzymes, methylcobalamin and adenosylcobalamin, is paramount for the proper functioning of key enzymatic reactions essential for health. Understanding the detailed mechanisms of this compound processing, including the precise kinetics of each step and the structural basis of protein-cofactor interactions, is crucial for the development of novel therapeutic strategies for vitamin B12-related disorders. Future research should focus on elucidating the precise kinetic parameters of the enzymatic steps in cobalamin processing and further exploring the structural dynamics of the protein complexes involved in this essential metabolic pathway. This knowledge will not only enhance our fundamental understanding of cellular metabolism but also pave the way for the rational design of interventions for a range of human diseases.

References

Introduction: The Position of Aquacobalamin in the Cobalamin Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Aquacobalamin (B1421323) in Microbial Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Vitamin B12, or cobalamin (Cbl), represents a class of structurally complex organometallic cofactors essential for the metabolism of all domains of life. While synthesized exclusively by certain bacteria and archaea, it is utilized by a vast range of microorganisms. Cobalamins consist of a central cobalt ion coordinated by a corrin (B1236194) ring. They differ based on the upper (β-axial) ligand attached to the cobalt, which determines their specific form and function. The primary biologically active coenzyme forms are adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl).

This compound (H₂O-Cbl), also known as vitamin B12a, is a naturally occurring and stable form of cobalamin where the β-axial ligand is a water molecule. It is a key intermediate in the metabolic activation of cobalamins. In biological systems, this compound often arises from the oxidation of the reduced cob(II)alamin species. It serves as the precursor from which the catalytically active AdoCbl and MeCbl are generated through a series of reductive enzymatic steps. Understanding the role and conversion of this compound is therefore fundamental to comprehending its influence on microbial physiology, community dynamics, and pathogenesis. This guide provides a technical overview of the metabolic significance of this compound, the pathways it influences, and the experimental methods used for its study.

corrin Corrin Ring co Co³⁺ co->corrin coordinates dmbi Lower Ligand (DMBI) co->dmbi coordinates r_group Upper Ligand (R) co->r_group binds h2o H₂O (this compound) r_group->h2o ado Adenosyl (AdoCbl) r_group->ado ch3 CH₃ (MeCbl) r_group->ch3 cn CN⁻ (Cyanocobalamin) r_group->cn

Caption: General structure of cobalamins, highlighting the variable upper ligand.

Biochemical Conversion of this compound to Active Coenzymes

For this compound to participate in metabolic reactions, it must first be converted into MeCbl or AdoCbl. This activation is a reductive process, typically requiring NADPH or other electron donors, and is catalyzed by a series of cobalamin reductases.

  • Reduction to Cob(II)alamin : The first step involves the one-electron reduction of the Co³⁺ in this compound (H₂O-Cbl) to Co²⁺, forming cob(II)alamin. This reaction is catalyzed by an this compound reductase.[1]

  • Reduction to Cob(I)alamin : Cob(II)alamin is then reduced further in a second one-electron step to the highly nucleophilic cob(I)alamin species (Co¹⁺).

  • Alkylation to Form Coenzymes :

    • AdoCbl Synthesis : Cob(I)alamin reacts with ATP in a reaction catalyzed by ATP:cob(I)alamin adenosyltransferase, where the adenosyl group from ATP is transferred to the cobalt, forming AdoCbl.

    • MeCbl Synthesis : The formation of MeCbl involves the transfer of a methyl group from methyltetrahydrofolate (CH₃-H₄F) to cob(I)alamin, a reaction that is part of the catalytic cycle of cobalamin-dependent methionine synthase itself.

Aquacobalamin_Conversion H2OCbl This compound (H₂O-Cbl³⁺) Cbl2 Cob(II)alamin (Cbl²⁺) H2OCbl->Cbl2 +e⁻ Cbl1 Cob(I)alamin (Cbl¹⁺) Cbl2->Cbl1 +e⁻ AdoCbl Adenosylcobalamin (AdoCbl) Cbl1->AdoCbl MeCbl Methylcobalamin (MeCbl) Cbl1->MeCbl Reductase1 This compound Reductase Reductase1->H2OCbl Reductase2 Cob(II)alamin Reductase Reductase2->Cbl2 Adenosyltransferase ATP:Cbl Adenosyltransferase Adenosyltransferase->Cbl1 ADP_Pi ADP + Pi Adenosyltransferase->ADP_Pi MetH_enzyme Methionine Synthase (MetH) MetH_enzyme->Cbl1 H4F H₄F MetH_enzyme->H4F ATP ATP ATP->Adenosyltransferase CH3_H4F CH₃-H₄F CH3_H4F->MetH_enzyme e_donor1 e⁻ donor (e.g., NADPH) e_donor1->Reductase1 e_donor2 e⁻ donor e_donor2->Reductase2

Caption: Conversion of this compound into active coenzymes AdoCbl and MeCbl.

Core Metabolic Pathways Dependent on Cobalamin Coenzymes

The coenzymes derived from this compound, AdoCbl and MeCbl, are essential for a variety of microbial metabolic pathways, including one-carbon metabolism, amino acid synthesis, DNA synthesis, and the catabolism of unusual carbon sources.

  • Methionine Synthase (MetH) : This MeCbl-dependent enzyme catalyzes the final step in methionine biosynthesis, transferring a methyl group from methyltetrahydrofolate to homocysteine. This reaction is crucial for protein synthesis and for generating S-adenosylmethionine (SAM), the primary methyl donor in the cell.

  • Ribonucleotide Reductase (RNR, Class II) : AdoCbl is a required cofactor for Class II RNRs, which are found in many bacteria and archaea. These enzymes catalyze the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. This process is fundamental for DNA replication and repair.[2]

  • Methylmalonyl-CoA Mutase (MCM) : This AdoCbl-dependent enzyme is central to the metabolism of propionate (B1217596) and odd-chain fatty acids. It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.

  • Ethanolamine (B43304) Ammonia Lyase (EAL) and Diol Dehydratase : These AdoCbl-dependent enzymes allow certain bacteria, including pathogens like Salmonella enterica, to use ethanolamine and 1,2-propanediol as sole carbon and nitrogen sources, respectively. These pathways can provide a competitive advantage within host environments like the gut.

Metabolic_Pathways cluster_OneCarbon One-Carbon Metabolism cluster_DNA DNA Synthesis cluster_Propionate Propionate Metabolism cluster_Catabolism Alternative Carbon Sources Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MetH (MeCbl) CH3_H4F CH₃-H₄F CH3_H4F->Homocysteine H4F H₄F H4F->Methionine Ribonucleotides Ribonucleotides Deoxyribonucleotides Deoxyribonucleotides Ribonucleotides->Deoxyribonucleotides RNR (AdoCbl) PropionylCoA Propionyl-CoA MethylmalonylCoA L-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MCM (AdoCbl) TCACycle TCACycle SuccinylCoA->TCACycle TCA Cycle Ethanolamine Ethanolamine Acetaldehyde Acetaldehyde Ethanolamine->Acetaldehyde EAL (AdoCbl) Propanediol 1,2-Propanediol Propionaldehyde Propionaldehyde Propanediol->Propionaldehyde Diol Dehydratase (AdoCbl)

Caption: Key microbial metabolic pathways dependent on cobalamin coenzymes.

Quantitative Impact on Microbial Metabolism and Community Structure

The availability and form of cobalamin can significantly alter the metabolic output and composition of microbial communities. As many microbes are B12 auxotrophs, competition for this limited resource shapes community structure. Supplementation studies, particularly in the context of the gut microbiome, have provided quantitative insights into these effects.

For example, an in vitro colon simulation demonstrated that supplementation with methylcobalamin and cyanocobalamin (B1173554) had distinct effects on the gut microbiota composition and the production of short-chain fatty acids (SCFAs), which are key products of microbial fermentation.[3]

Table 1: Effect of Cobalamin Supplementation on Gut Microbiota and SCFA Production Data summarized from an in vitro colon simulation study.[3] All values represent the mean percentage of the total bacterial population or concentration.

AnalyteControl GroupMethylcobalamin GroupCyanocobalamin Group
Bacterial Genera (%)
Acinetobacter1.87%45.54% 31.86%
Bacteroides25.43%11.15% 18.36%
Enterobacteriaceae (uncl.)15.68%9.34% 5.44%
Ruminococcaceae (uncl.)7.65%2.69% 4.31%
SCFA Concentration (µmol/g)
Propionic Acid16.523.4 21.2
Butyric Acid10.115.8 13.9

These data highlight that different forms of cobalamin can selectively promote the growth of certain bacteria (Acinetobacter) while reducing others (Bacteroides).[3] Both forms increased the production of propionate and butyrate, crucial metabolites for host health.

Table 2: Representative Kinetic Parameters of Cobalamin-Dependent Enzymes Kinetic parameters can vary significantly based on the microbial source, purity of the enzyme, and assay conditions.

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ or k꜀ₐₜReference
Core Methionine Synthase (MetE)Dehalococcoides mccartyiMethylcob(III)alamin236 ± 31664 ± 50 nkat/mg
L-Homocysteine~50~60 s⁻¹
Ribonucleotide Reductase (RNR)Escherichia coliCDPN/A8000 ± 600 nmol/mg-min

Experimental Protocols

Investigating the role of this compound requires robust methodologies for quantifying its effects on microbial growth, metabolic output, and enzyme activity.

Protocol: Quantification of Short-Chain Fatty Acids (SCFAs) from Microbial Cultures

This protocol describes the quantification of SCFAs (e.g., acetate, propionate, butyrate) from bacterial culture supernatants using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS-MS).

1. Sample Preparation: a. Grow microbial strains in appropriate liquid culture medium to the desired growth phase. b. Centrifuge the culture at >10,000 x g for 10 minutes at 4°C to pellet the cells. c. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. Store at -80°C until analysis.

2. Internal Standard Spiking and Extraction: a. Thaw supernatant samples on ice. b. In a 2 mL microcentrifuge tube, combine 200 µL of supernatant with 10 µL of an internal standard (IS) mixture (e.g., 10 µg/mL of ¹³C-labeled acetic acid and ¹³C-labeled propionic acid). c. Vortex briefly and allow to equilibrate at room temperature for 5 minutes. d. Add 1 mL of a cold extraction solvent (e.g., diethyl ether or methyl tert-butyl ether). e. Vortex vigorously for 2 minutes, then centrifuge at 12,000 x g for 10 minutes to separate the phases. f. Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended for improved chromatography): a. Reconstitute the dried extract in a derivatization solution (e.g., using aniline (B41778) to form stable amide derivatives). b. Incubate according to the chosen derivatization protocol (e.g., 60°C for 30 minutes).

4. HPLC-MS-MS Analysis: a. Reconstitute the final sample in a suitable mobile phase (e.g., 50:50 methanol:water). b. Inject the sample onto a reverse-phase HPLC column (e.g., C18). c. Elute SCFAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). d. Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each SCFA and its corresponding internal standard are monitored.

5. Data Analysis: a. Generate a standard curve for each SCFA using known concentrations. b. Calculate the concentration of each SCFA in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

SCFA_Workflow start Microbial Culture (Liquid Medium) centrifuge Centrifugation (10,000 x g, 10 min) start->centrifuge filter Collect & Filter Supernatant (0.22 µm filter) centrifuge->filter spike Spike with ¹³C-Internal Standards filter->spike extract Liquid-Liquid Extraction (e.g., Diethyl Ether) spike->extract evaporate Evaporate Solvent (Nitrogen Stream) extract->evaporate analyze HPLC-MS/MS Analysis (MRM Mode) evaporate->analyze quantify Quantification (Standard Curve) analyze->quantify

Caption: Experimental workflow for the quantification of SCFAs from microbial cultures.
Protocol: Ribonucleotide Reductase (RNR) Activity Assay

This protocol describes a sensitive LC-MS/MS-based assay to measure the activity of Class II (AdoCbl-dependent) RNR.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgSO₄, 1 mM EDTA). b. The complete reaction mixture (e.g., 200 µL final volume) should contain:

  • Reaction buffer
  • Purified RNR enzyme
  • AdoCbl (cofactor)
  • Dithiothreitol (DTT) or another reducing agent
  • Allosteric effectors (e.g., ATP, TTP, dGTP, as needed)
  • Ribonucleotide substrate(s) (e.g., CDP, ADP, GDP, UDP)

2. Enzyme Assay: a. Assemble a master mix containing all components except the substrate. b. Pre-incubate the master mix at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the ribonucleotide substrate(s). d. At defined time points (e.g., 0, 30, 60, 90, 120 seconds), remove an aliquot (e.g., 30 µL) of the reaction mixture. e. Immediately quench the reaction by adding the aliquot to a tube containing an inactivation solution (e.g., 2% perchloric acid or by heating to 95°C).

3. Sample Preparation for LC-MS/MS: a. If acid was used for quenching, neutralize the samples (e.g., with 0.5 M KOH) and centrifuge to remove precipitate. b. To dephosphorylate the nucleotide products for analysis as nucleosides (which improves chromatographic performance), add 1 µL of calf intestinal phosphatase (CIP) to each sample and incubate at 37°C for 1-2 hours. c. Filter the samples through a 0.2 µm spin filter. d. Transfer the filtrate to HPLC vials for analysis.

4. LC-MS/MS Analysis: a. Separate the deoxyribonucleosides (dC, dA, dG, dU) using reverse-phase HPLC. b. Detect and quantify the products using a tandem mass spectrometer in MRM mode. c. Create a standard curve for each deoxyribonucleoside.

5. Data Analysis: a. For each time point, calculate the amount of product formed (in nmol). b. Plot the amount of product versus time. The slope of the linear portion of this graph represents the reaction rate. c. Calculate the specific activity of the enzyme (e.g., in nmol product/min/mg enzyme).

Protocol: Activity-Based Protein Profiling (ABPP) for Cobalamin Targets

ABPP is a powerful chemoproteomic technique to identify and characterize enzyme function directly in complex biological systems. A custom-synthesized activity-based probe (ABP) that mimics cobalamin can be used to identify novel B12-binding proteins.

1. Probe Design and Synthesis: a. An ABP for cobalamin would consist of three parts:

  • Binding Group : The cobalamin molecule itself.
  • Reactive Group (Warhead) : A photoactivatable group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV irradiation.
  • Reporter Tag : An alkyne or azide (B81097) group for "click chemistry" ligation to a fluorescent dye or biotin (B1667282) for visualization or enrichment.

2. In Vivo/In Vitro Labeling: a. In Vivo : Grow a B12-auxotrophic microbial culture in a defined medium supplemented with the B12-ABP instead of natural B12. b. In Vitro : Incubate cell lysate or a purified protein fraction with the B12-ABP. c. Irradiate the samples with UV light (e.g., 365 nm) to crosslink the probe to interacting proteins.

3. Click Chemistry Ligation: a. Lyse the cells (if labeled in vivo) and collect the total protein. b. Add the click chemistry reagents to the proteome: a fluorescent reporter (e.g., Rhodamine-azide if the probe has an alkyne) and a copper catalyst (CuSO₄ with a reducing agent like sodium ascorbate). c. Incubate to allow the covalent ligation of the reporter to the probe-labeled proteins.

4. Analysis of Labeled Proteins: a. Visualization : Separate the labeled proteome by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. This provides a profile of B12-binding proteins. b. Identification (ABPP-MudPIT) :

  • Instead of a fluorescent reporter, use a biotin-azide/alkyne tag in the click reaction.

  • Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Digest the enriched proteins on-bead with trypsin.

  • Identify the resulting peptides using LC-MS/MS. This reveals the identity of the proteins that were covalently labeled by the B12 probe.

    ABPP_Workflow cluster_Analysis Downstream Analysis start Incubate Proteome (e.g., Cell Lysate) with B12-ABP Probe uv UV Irradiation (365 nm) (Covalent Crosslinking) start->uv click Click Chemistry Ligation (Add Azide-Reporter + Catalyst) uv->click gel 1. Gel-Based Analysis (Fluorescent Reporter) click->gel ms 2. MS-Based Identification (Biotin Reporter) click->ms sds_page SDS-PAGE enrich Streptavidin Enrichment scan In-Gel Fluorescence Scan sds_page->scan digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

    Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP).

    Conclusion and Future Directions

This compound is a central intermediate in microbial B12 metabolism, serving as the direct precursor to the catalytically essential coenzymes MeCbl and AdoCbl. Its conversion and subsequent use in key metabolic pathways—from DNA synthesis to central carbon metabolism—underscore its fundamental importance to microbial physiology. Quantitative studies reveal that the availability of cobalamin is a powerful driver of microbial community structure and function, with direct implications for host-microbe interactions.

For drug development professionals, the microbial pathways dependent on cobalamin present unique opportunities. As these enzymes are often absent in humans (e.g., Class II RNR) or structurally distinct, they represent potential targets for novel antimicrobial agents. The development of advanced techniques like activity-based protein profiling will be crucial for identifying novel cobalamin-binding proteins and for screening inhibitors in a physiologically relevant context. Future research should focus on elucidating the specific roles of different cobalamin forms in polymicrobial infections and complex ecosystems, paving the way for targeted therapeutic interventions that can modulate microbial metabolism for improved health outcomes.

References

The Discovery and Isolation of Aquacobalamin from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquacobalamin (B1421323), a natural form of vitamin B12, plays a crucial role in various metabolic processes. Its discovery and isolation from natural sources have been pivotal in understanding its biological functions and developing therapeutic applications. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of this compound from two primary natural sources: animal liver and microbial fermentation. It includes detailed experimental protocols, quantitative data on recovery and purity, and visualizations of the experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

Vitamin B12, a cobalt-containing compound, exists in several forms, collectively known as cobalamins. Among these, this compound (or hydroxocobalamin (B81358) in its hydroxylated form) is a physiologically active form found in nature. Historically, the isolation of vitamin B12 was a significant milestone in nutritional science and medicine, leading to the treatment of pernicious anemia. Early methods often resulted in the conversion of natural cobalamins to the more stable cyanocobalamin (B1173554) during the purification process, particularly when using activated charcoal which contains cyanide.[1] This guide focuses on the techniques aimed at isolating this compound in its native state from natural sources.

The two most significant natural sources for the commercial and research-scale isolation of this compound are animal-derived tissues, particularly liver, and microbial fermentation cultures, primarily using species such as Propionibacterium shermanii and Pseudomonas denitrificans.[2][3] The choice of source and isolation protocol depends on the desired scale, purity, and the importance of retaining the native form of the cobalamin.

Isolation of this compound from Animal Liver

Bovine liver has historically been a primary source for the isolation of cobalamins. The challenge in isolating native this compound lies in preventing its conversion to other forms during the extraction and purification process.

Experimental Protocol: Isolation of Native this compound from Bovine Liver

This protocol is designed to minimize the conversion of this compound to other forms.

Materials:

  • Fresh bovine liver

  • 0.1 M Sodium acetate (B1210297) buffer (pH 4.5)

  • Pepsin (porcine gastric mucosa)

  • α-amylase (Aspergillus oryzae)

  • Diatomaceous earth

  • Amberlite XAD-2 resin

  • Sephadex G-25 column

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Centrifuge, homogenizer, chromatography system

Procedure:

  • Homogenization: Homogenize 100g of fresh bovine liver in 400 mL of cold 0.1 M sodium acetate buffer (pH 4.5).

  • Enzymatic Digestion:

    • Add 1 g of pepsin to the homogenate.

    • Incubate at 37°C for 2 hours with gentle agitation.

    • Add 0.5 g of α-amylase and continue incubation for another 1 hour.

  • Heat Denaturation and Clarification:

    • Heat the mixture to 80°C for 15 minutes to denature the enzymes and precipitate proteins.

    • Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Filter the supernatant through a bed of diatomaceous earth to clarify.

  • Adsorption Chromatography:

    • Pass the clarified extract through a column packed with Amberlite XAD-2 resin pre-equilibrated with 0.1 M sodium acetate buffer (pH 4.5).

    • Wash the column with 3 column volumes of deionized water.

    • Elute the cobalamins with 70% ethanol.

  • Gel Filtration Chromatography:

    • Concentrate the eluate under reduced pressure.

    • Apply the concentrated sample to a Sephadex G-25 column equilibrated with deionized water to desalt and remove smaller impurities.

    • Collect the colored fractions.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the collected fractions by RP-HPLC on a C18 column.

    • Use a linear gradient of 0-100% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution at 361 nm and collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the purified fraction to obtain this compound as a red powder.

Quantitative Data

The yield and purity of this compound from liver can vary depending on the specific protocol and the initial concentration in the liver tissue. The following table summarizes representative data.

ParameterValueReference
Starting Material 1 kg Bovine LiverN/A
Initial this compound Content (estimated) 1-2 mgN/A
Yield after Extraction and Initial Purification 0.5 - 1.0 mgN/A
Purity after HPLC >95%N/A

Note: Specific yield data for native this compound from liver is scarce in recent literature, as most commercial production has shifted to microbial fermentation. The values presented are estimates based on total cobalamin content and typical purification losses.

Experimental Workflow

Liver_Extraction_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_output Final Product Liver Bovine Liver Homogenate Homogenization (Acetate Buffer, pH 4.5) Liver->Homogenate Digestion Enzymatic Digestion (Pepsin, α-amylase) Homogenate->Digestion Clarification Heat Denaturation & Centrifugation Digestion->Clarification Adsorption Adsorption Chromatography (Amberlite XAD-2) Clarification->Adsorption GelFiltration Gel Filtration (Sephadex G-25) Adsorption->GelFiltration HPLC RP-HPLC (C18 Column) GelFiltration->HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Workflow for the isolation of this compound from bovine liver.

Isolation of this compound from Microbial Fermentation

Microbial fermentation is the primary method for the commercial production of vitamin B12. While the final product is often converted to cyanocobalamin for stability, the native forms, including this compound, are the initial products of biosynthesis.

Experimental Protocol: Isolation of this compound from Propionibacterium shermanii

This protocol focuses on the recovery of native cobalamins from the fermentation broth.

Materials:

  • Propionibacterium shermanii fermentation broth

  • 0.1 M Sodium acetate buffer (pH 4.5)

  • Celite

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-cellulose column

  • CM-cellulose column

  • Reversed-phase C18 HPLC column and solutions (as in 2.1)

  • Centrifuge, chromatography system

Procedure:

  • Cell Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

  • Cell Lysis:

    • Resuspend the cell pellet in 0.1 M sodium acetate buffer (pH 4.5).

    • Lyse the cells by sonication or high-pressure homogenization.

  • Clarification:

    • Add Celite to the lysate and centrifuge at 12,000 x g for 30 minutes to remove cell debris.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 80% saturation.

    • Stir for 1 hour at 4°C and then centrifuge at 12,000 x g for 30 minutes to precipitate proteins.

    • The cobalamins will remain in the supernatant.

  • Ion-Exchange Chromatography (Anion Exchange):

    • Dialyze the supernatant against 10 mM sodium acetate buffer (pH 5.0).

    • Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with the same buffer.

    • Wash the column with the equilibration buffer.

    • Elute the cobalamins with a linear gradient of 0-0.5 M NaCl in the equilibration buffer.

  • Ion-Exchange Chromatography (Cation Exchange):

    • Pool the colored fractions, dialyze against 10 mM sodium acetate buffer (pH 4.0).

    • Load the sample onto a CM-cellulose column pre-equilibrated with the same buffer.

    • Wash the column and elute with a linear gradient of 0-0.5 M NaCl in the equilibration buffer.

  • HPLC Purification:

    • Further purify the collected fractions using RP-HPLC as described in section 2.1.6.

  • Lyophilization: Lyophilize the purified fraction.

Quantitative Data

The yield of vitamin B12 from microbial fermentation can be significantly higher than from animal sources.

ParameterValueReference
Starting Material 1 L P. shermanii Fermentation Broth[3]
Total Cobalamin Production up to 300 mg/L[3]
Proportion of this compound (estimated) 10-30% of total cobalaminsN/A
Yield of Purified this compound 20-60 mg/LN/A
Purity after HPLC >98%N/A

Note: The proportion of different cobalamin forms can vary depending on the fermentation conditions. The yield of purified this compound is an estimate based on typical total yields and purification efficiencies.

Experimental Workflow

Microbial_Extraction_Workflow cluster_preparation Cell Processing cluster_purification Purification cluster_output Final Product Fermentation Fermentation Broth (P. shermanii) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Precipitation Ammonium Sulfate Precipitation Clarification->Precipitation AnionExchange Anion Exchange (DEAE-cellulose) Precipitation->AnionExchange CationExchange Cation Exchange (CM-cellulose) AnionExchange->CationExchange HPLC RP-HPLC (C18 Column) CationExchange->HPLC FinalProduct Purified this compound HPLC->FinalProduct

Caption: Workflow for the isolation of this compound from microbial fermentation.

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

  • UV-Vis Spectroscopy: this compound exhibits a characteristic absorption spectrum with maxima at approximately 351 nm and 525 nm.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, often using a C18 column with a gradient of water/methanol containing a small amount of acid (e.g., formic or acetic acid).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (m/z around 1345.4).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used for structural elucidation, although the complexity of the molecule makes this challenging.

Conclusion

The isolation of this compound from natural sources requires carefully designed protocols to ensure the preservation of its native form. While liver extraction was a historically important method, microbial fermentation offers a more scalable and sustainable approach for large-scale production. The methodologies described in this guide, from initial extraction to final purification and characterization, provide a comprehensive framework for researchers and professionals working with this essential vitamin. Further optimization of these protocols, particularly in the context of specific microbial strains and fermentation conditions, can lead to improved yields and purity of this compound for various applications in research and medicine.

References

Aquacobalamin as a Precursor for Coenzyme B12 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme B12 (adenosylcobalamin, AdoCbl), a vital cofactor for several key metabolic enzymes, is synthesized in many prokaryotes from vitamin B12 precursors such as aquacobalamin (B1421323) (hydroxocobalamin). This technical guide provides an in-depth overview of the core biochemical pathway responsible for the conversion of this compound to coenzyme B12. It details the enzymatic machinery, reaction kinetics, and essential experimental protocols for studying this process. The guide is intended to serve as a comprehensive resource for researchers in biochemistry, microbiology, and drug development who are investigating cobalamin metabolism and its potential as a therapeutic target.

Introduction

This compound, a form of vitamin B12 where a water or hydroxyl group is coordinated to the central cobalt ion, serves as a crucial precursor for the biosynthesis of the biologically active coenzyme B12. The conversion process is a fundamental pathway in organisms that can assimilate cobalamins from their environment. This pathway involves a two-step reduction of the cobalt ion followed by an adenosylation reaction, ultimately yielding the adenosylcobalamin required for enzymes such as methylmalonyl-CoA mutase. Understanding the intricacies of this synthesis pathway, including the enzymes involved and their kinetics, is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting bacterial B12 metabolism.

The Biochemical Pathway: From this compound to Coenzyme B12

The synthesis of coenzyme B12 from this compound is a sequential enzymatic process that can be broadly divided into two major stages: reduction of the cobalt ion and adenosylation.

2.1. Reductive Activation of the Corrin Ring

The cobalt ion in this compound exists in the +3 oxidation state (Co(III)). To become a substrate for adenosylation, it must be reduced to the highly nucleophilic +1 state (Co(I)). This reduction occurs in two discrete single-electron transfer steps, catalyzed by one or more cobalamin reductases.[1]

  • Step 1: Cob(III)alamin to Cob(II)alamin: The first reduction converts this compound (hydroxocobalamin, OH-Cbl) to cob(II)alamin. This reaction is catalyzed by a cob(III)alamin reductase.

  • Step 2: Cob(II)alamin to Cob(I)alamin: The second reduction converts cob(II)alamin to cob(I)alamin. This step is catalyzed by a cob(II)alamin reductase. In some organisms, such as Salmonella enterica, a single bifunctional enzyme, PduS, can catalyze both reductive steps.[1][2] The electron donor for these reactions is typically NADH or NADPH.[3]

2.2. Adenosylation of Cob(I)alamin

The final step in coenzyme B12 synthesis is the transfer of an adenosyl group from adenosine (B11128) triphosphate (ATP) to the reduced cob(I)alamin. This reaction is catalyzed by ATP:cob(I)alamin adenosyltransferase (EC 2.5.1.17), an enzyme with several orthologs including CobA, PduO, and EutT in bacteria, and MMAB in humans.[4][5] The reaction results in the formation of a stable cobalt-carbon bond, a hallmark of coenzyme B12.[6] The enzyme facilitates the nucleophilic attack of the Co(I) in cobalamin on the 5'-carbon of the ribose in ATP, displacing triphosphate (PPPi).[6][7]

A critical aspect of this enzymatic reaction is the conformational change of cob(II)alamin upon binding to the adenosyltransferase. The enzyme stabilizes a four-coordinate "base-off" conformation of cob(II)alamin, which raises the redox potential of the Co(II)/Co(I) couple, making the second reduction more thermodynamically favorable.[6][8]

Signaling Pathway and Logical Relationships

The following diagram illustrates the biochemical pathway for the synthesis of coenzyme B12 from this compound.

Coenzyme_B12_Synthesis cluster_reduction1 cluster_reduction2 cluster_adenosylation This compound This compound (Hydroxocobalamin) Co(III) CobIIalamin Cob(II)alamin Co(II) This compound->CobIIalamin e- CobIalamin Cob(I)alamin Co(I) CobIIalamin->CobIalamin e- CoenzymeB12 Coenzyme B12 (Adenosylcobalamin) CobIalamin->CoenzymeB12 Adenosylation CobalaminReductase1 Cob(III)alamin Reductase (e.g., PduS) CobalaminReductase1->this compound NAD1 NAD+ CobalaminReductase1->NAD1 CobalaminReductase2 Cob(II)alamin Reductase (e.g., PduS) CobalaminReductase2->CobIIalamin NAD2 NAD+ CobalaminReductase2->NAD2 Adenosyltransferase ATP:Cob(I)alamin Adenosyltransferase (e.g., CobA, PduO) Adenosyltransferase->CobIalamin PPPi_node PPPi Adenosyltransferase->PPPi_node NADH NADH + H+ NAD NAD+ ATP ATP PPPi PPPi NADH1 NADH + H+ NADH1->CobalaminReductase1 NADH2 NADH + H+ NADH2->CobalaminReductase2 ATP_node ATP ATP_node->Adenosyltransferase

Caption: Coenzyme B12 synthesis pathway from this compound.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the conversion of this compound to coenzyme B12.

Table 1: Kinetic Parameters of Cobalamin Reductases

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Electron DonorReference
PduS-His6Salmonella entericaHydroxocobalamin (B81358) (Co(III))67.5 ± 8.243.1 ± 0.5NADH[3]
PduS-His6Salmonella entericaCob(II)alamin72.4 ± 9.50.0568 ± 0.0011NADH[3]
PduS-His6Salmonella entericaNADH (for Co(III) reduction)10.1 ± 0.746.6 ± 1.6-[3]
PduS-His6Salmonella entericaNADH (for Co(II) reduction)27.5 ± 2.40.0647 ± 0.0036-[3]

Table 2: Kinetic Parameters of ATP:Cob(I)alamin Adenosyltransferases

EnzymeOrganism/VariantSubstrateKm (µM)Specific Activity (nmol min-1 mg-1)Reference
CobASalmonella typhimuriumCob(I)alamin5.20.43 (Vmax)[7]
CobASalmonella typhimuriumATP2.80.43 (Vmax)[7]
ATP:cob(I)alamin adenosyltransferaseProtaminobacter ruberHydroxocobalamin26.3-[2]
ATP:cob(I)alamin adenosyltransferaseProtaminobacter ruberATP250-[2]
Human ATR (variant 239K)Homo sapiensCob(I)alamin1.2220[9]
Human ATR (variant 239K)Homo sapiensATP6.3220[9]
Human ATR (variant 239M)Homo sapiensCob(I)alamin1.6190[9]
Human ATR (variant 239M)Homo sapiensATP6.9190[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synthesis of coenzyme B12 from this compound.

5.1. Purification of Recombinant Cobalamin Reductase (e.g., PduS-His6)

The following is a general protocol for the purification of His-tagged PduS from E. coli.

PduS_Purification start Start: E. coli culture expressing His-tagged PduS cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) in anaerobic conditions cell_harvest->cell_lysis clarification Clarification of Lysate (Centrifugation) cell_lysis->clarification ni_nta Ni-NTA Affinity Chromatography (Anaerobic) clarification->ni_nta wash Wash Column (Low imidazole (B134444) buffer) ni_nta->wash elution Elute PduS-His6 (High imidazole buffer) wash->elution buffer_exchange Buffer Exchange / Desalting (e.g., Dialysis or Gel Filtration) elution->buffer_exchange end End: Purified PduS-His6 buffer_exchange->end

Caption: Experimental workflow for PduS-His6 purification.

Methodology:

  • Expression and Cell Growth: Grow E. coli cells carrying the PduS expression vector in a suitable medium to mid-log phase. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-30°C) overnight.[3]

  • Cell Harvest and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing DNase and a protease inhibitor cocktail. Perform cell lysis by sonication or French press under anaerobic conditions to preserve the activity of the oxygen-sensitive enzyme.[3]

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA resin column pre-equilibrated with lysis buffer. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged PduS with a buffer containing a high concentration of imidazole.[3][10]

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., containing glycerol (B35011) for stability) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

5.2. Cobalamin Reductase Activity Assay

This spectrophotometric assay monitors the reduction of cob(III)alamin or cob(II)alamin.

  • Cob(III)alamin to Cob(II)alamin Reduction:

    • Principle: The reduction of hydroxocobalamin (Co(III)) to cob(II)alamin is monitored by the decrease in absorbance at 525 nm (Δε525 = 4.9 mM-1 cm-1).[3]

    • Reaction Mixture: A typical reaction mixture contains buffer (e.g., CHES-NaOH, pH 9.5), MgCl2, NADH, hydroxocobalamin, and the purified cobalamin reductase.[3]

    • Procedure: Initiate the reaction by adding the enzyme and monitor the change in absorbance at 525 nm over time using a spectrophotometer.

  • Cob(II)alamin to Cob(I)alamin Reduction:

    • Principle: The product, cob(I)alamin, is highly reactive and is trapped with iodoacetate to form carboxymethylcobalamin, which has a distinct absorbance increase at 525 nm (Δε525 = 5.3 mM-1 cm-1).[1][3]

    • Reaction Mixture: The reaction mixture includes buffer, NADH, cob(II)alamin (can be generated in situ from hydroxocobalamin and a reducing agent), iodoacetate, and the purified enzyme.[3]

    • Procedure: Monitor the increase in absorbance at 525 nm to determine the rate of cob(I)alamin formation.

5.3. ATP:Cob(I)alamin Adenosyltransferase Activity Assay

This assay can be performed using a coupled spectrophotometric method.

  • Principle: The production of coenzyme B12 is coupled to a cob(I)alamin generating system. The formation of adenosylcobalamin can be monitored by the change in the visible spectrum of the cobalamin.

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0), MgCl2, ATP, a reducing system to generate cob(I)alamin (e.g., Ti(III) citrate (B86180) or a coupled enzymatic system like PduS and NADH), hydroxocobalamin, and the purified adenosyltransferase.[2]

  • Procedure: The reaction is initiated by the addition of the adenosyltransferase, and the spectral change from cob(I)alamin to adenosylcobalamin is monitored over time.

5.4. Quantification of Cobalamin Species by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying different forms of cobalamin.

  • Principle: Different cobalamin species (hydroxocobalamin, cyanocobalamin, methylcobalamin, and adenosylcobalamin) can be separated based on their hydrophobicity using a reversed-phase C18 column.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.[4][11]

  • Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).[11]

  • Detection: Cobalamins are detected by their characteristic absorbance spectra (e.g., at 254 nm, 351 nm, or 525 nm) or by their mass-to-charge ratio using mass spectrometry for higher sensitivity and specificity.[4][11]

  • Quantification: The concentration of each cobalamin species is determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.

Conclusion

The synthesis of coenzyme B12 from this compound is a well-defined biochemical pathway crucial for the metabolic activity of numerous organisms. This guide has provided a comprehensive overview of the enzymatic steps, kinetic parameters, and key experimental methodologies for studying this process. The detailed information on cobalamin reductases and ATP:cob(I)alamin adenosyltransferases, along with the provided protocols, offers a solid foundation for researchers to further explore the intricacies of cobalamin metabolism. A deeper understanding of this pathway will undoubtedly contribute to advancements in metabolic engineering, the discovery of novel enzyme inhibitors, and the development of new therapeutic strategies.

References

The Corrin Ring of Aquacobalamin: An In-depth Technical Guide to its Electronic Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electronic structure and physicochemical properties of the corrin (B1236194) ring in aquacobalamin (B1421323) (Vitamin B12a). This compound, a vital naturally occurring form of Vitamin B12, features a water molecule as the upper (β) axial ligand to the central cobalt ion. The unique electronic environment of the corrin macrocycle is fundamental to the diverse biological functions of cobalamins, including their roles as cofactors in enzymatic reactions. This document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a detailed perspective for researchers in medicinal chemistry, biochemistry, and drug development.

Molecular and Electronic Structure

The core of this compound is the corrin macrocycle, a tetrapyrrole ligand that coordinates a central cobalt ion.[1] Unlike the highly conjugated and planar porphyrin ring, the corrin ring is more flexible and puckered, with a direct linkage between two of the pyrrole (B145914) subunits.[2] This structural distinction, along with the specific sidechains, dictates the electronic properties of the cobalt center and, consequently, its reactivity.[2][3]

In this compound, the cobalt is in a Co(III) oxidation state, resulting in a low-spin d6 electron configuration.[3] The equatorial coordination by the four nitrogen atoms of the corrin ring, combined with the axial ligands—5,6-dimethylbenzimidazole (DMB) in the lower (α) position and a water molecule in the upper (β) position—creates a pseudo-octahedral geometry.[2] The electronic structure is characterized by a complex interplay of molecular orbitals, primarily involving the Co 3d orbitals and the π-orbitals of the corrin ring.[4][5] The flexibility of the corrin ring can influence the Co-C bond cleavage in related B12 cofactors, a critical step in many enzymatic reactions.[3][6]

Key Structural Parameters

Crystallographic studies have provided precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the steric and electronic interactions that govern its properties.

ParameterValue (Å)Reference(s)
Co-N (Corrin) Average~1.90[7]
Co-N (DMB, α-axial)~2.01 - 2.24[7]
Co-O (H₂O, β-axial)~1.95[7]

Table 1: Selected Bond Lengths in this compound.

Computational Insights

Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become indispensable tools for elucidating the electronic structure of cobalamins.[4][5][8] These computational approaches allow for the calculation of molecular orbital energies, charge distributions, and spectroscopic properties, providing insights that complement experimental data.[4][5][9] For instance, calculations have shown that the nature of the axial ligands significantly perturbs the energy of the Co 3dz²-based molecular orbital.[4][5]

Spectroscopic Properties

The electronic structure of the corrin ring gives rise to a characteristic set of spectroscopic signatures. UV-visible absorption, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are key techniques for characterizing this compound and its derivatives.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by intense π-π* transitions within the corrin ring, which are sensitive to the oxidation state of the cobalt and the nature of the axial ligands.[10][11] The spectrum typically displays three prominent bands: the α/β bands in the visible region and the γ (or Soret) band in the near-UV region.

BandWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
α~525~8,000π → π
β~490~7,000π → π
γ~351~28,000π → π*

Table 2: Characteristic UV-Visible Absorption Bands of this compound in Aqueous Solution.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and environment of the protons in this compound. The chemical shifts of the protons on the corrin ring and the DMB ligand are particularly sensitive to changes in the axial ligation and the conformation of the molecule.[7][12] For example, the signals for the B2 and B4 protons of the cobalt-bound dimethylbenzimidazole ligand are strongly influenced by the β-axial ligand.[12]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly useful for studying the Co(II) form of cobalamin (cob(II)alamin), which is paramagnetic with an unpaired electron. The resulting EPR spectrum is characteristic of a low-spin d7 system, with the unpaired electron residing primarily in the Co 3dz² orbital.[3] This technique is crucial for investigating the redox chemistry of the cobalamin cofactor.

Experimental Protocols

The study of this compound relies on a range of established experimental procedures. Below are outlines of key methodologies.

Synthesis and Purification of this compound Derivatives

Synthesis of this compound derivatives often starts from cyanocobalamin (B1173554) (Vitamin B12). A common procedure involves the substitution of the cyanide ligand. For example, the synthesis of imidazolylcobalamin from this compound can be achieved by reacting this compound with imidazole.[7]

Workflow for Synthesis and Purification:

Start This compound Solution React Add Ligand (e.g., Imidazole) Start->React Monitor Monitor Reaction (Color Change: Red to Purple) React->Monitor Precipitate Precipitate Product Monitor->Precipitate Purify Purify via HPLC Precipitate->Purify Characterize Characterize (NMR, MS, UV-Vis) Purify->Characterize End Pure Derivative Characterize->End

Caption: General workflow for the synthesis and purification of cobalamin derivatives.

Purification of cobalamins is typically performed using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[13][14] A gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.[13][14]

Crystallization and X-ray Diffraction

Single crystals of this compound derivatives suitable for X-ray crystallography can be grown from aqueous solutions.[7]

Experimental Protocol for Crystallization:

  • Preparation of a Supersaturated Solution: Dissolve the purified cobalamin derivative in water or a suitable buffer to create a concentrated solution.

  • Vapor Diffusion: Place a drop of the protein solution on a coverslip and invert it over a reservoir containing a precipitant solution (e.g., a solution with a different pH or ionic strength).

  • Crystal Growth: Allow the system to equilibrate. As water from the drop diffuses into the reservoir, the concentration of the cobalamin and precipitant in the drop increases, leading to crystallization.

  • Data Collection: Mount a suitable crystal and collect diffraction data using a diffractometer with Mo Kα radiation.[7]

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare solutions of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Measurement: Record the absorption spectrum over a range of approximately 250-700 nm using a spectrophotometer.

NMR Spectroscopy:

  • Sample Preparation: Dissolve the sample in a deuterated solvent, such as D₂O, and adjust the pD if necessary.[7]

  • Measurement: Acquire ¹H NMR spectra on a high-field NMR spectrometer.

Computational Modeling

DFT and QM/MM Calculations: These calculations are performed using specialized software packages. A typical workflow is as follows:

cluster_input Input Preparation cluster_calc Calculation cluster_analysis Analysis start_geom Initial Geometry (from X-ray data) geom_opt Geometry Optimization (DFT/QM/MM) start_geom->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Structural Analysis (Bond lengths, angles) geom_opt->struct_analysis elec_analysis Electronic Analysis (MOs, Charges) geom_opt->elec_analysis spec_calc Spectra Calculation (TD-DFT) freq_calc->spec_calc spec_comp Comparison with Experimental Spectra spec_calc->spec_comp

Caption: A typical workflow for computational analysis of this compound.

Signaling Pathways and Logical Relationships

The biological activity of cobalamins is intrinsically linked to the properties of the corrin ring. The relationship between the structure of the corrin ring, the nature of the axial ligands, and the resulting spectroscopic and redox properties can be visualized as follows:

Corrin Corrin Ring Structure (Flexibility, Sidechains) Co_State Cobalt(III) Center (Electronic Configuration) Corrin->Co_State Axial Axial Ligands (α: DMB, β: H₂O) Axial->Co_State Electronic Overall Electronic Structure Co_State->Electronic Spectro Spectroscopic Properties (UV-Vis, NMR) Electronic->Spectro Redox Redox Potential (Co(III)/Co(II)) Electronic->Redox Reactivity Chemical Reactivity & Biological Function Spectro->Reactivity Redox->Reactivity

Caption: Interplay of factors determining the properties and function of this compound.

Conclusion

The corrin ring of this compound possesses a unique and tunable electronic structure that is central to its biological importance. A combination of experimental techniques and computational modeling provides a powerful approach to unraveling the intricate details of its properties. A thorough understanding of the structure-property relationships of the corrin ring is essential for the rational design of novel cobalamin-based therapeutics and diagnostic agents. This guide provides a foundational overview of the key concepts and methodologies for researchers dedicated to advancing the science and application of this fascinating molecule.

References

The Dichotomous Role of Aquacobalamin in Oxidative Stress: A Technical Guide to its Interactions with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquacobalamin (B1421323) (hydroxocobalamin, Vitamin B12a), a vital form of vitamin B12, exhibits a complex and multifaceted relationship with reactive oxygen species (ROS). While traditionally recognized for its role as a cofactor in essential enzymatic reactions, a growing body of evidence highlights its significant, yet dichotomous, role in modulating oxidative stress. This technical guide provides an in-depth exploration of the core interactions between this compound and various ROS, including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). It delineates the conditions under which this compound functions as a potent antioxidant and, conversely, when it may participate in pro-oxidant activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

Reactive oxygen species are a natural byproduct of cellular metabolism and play crucial roles in signaling and homeostasis. However, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Vitamin B12, in its various forms, has emerged as a significant modulator of this delicate redox balance.[1] this compound, with a trivalent cobalt (Co³⁺) ion, is a stable form of vitamin B12 often used in therapeutic applications.[2][3] Within the cellular environment, it can be reduced to cob(II)alamin, a key player in the direct scavenging of ROS.[4] This guide delves into the chemical kinetics, reaction mechanisms, and biological implications of these interactions.

The Antioxidant Facet of this compound

The primary antioxidant function of the cobalamin family, including this compound following its intracellular reduction, is the direct scavenging of superoxide radicals. Additionally, it exerts indirect antioxidant effects through the preservation of glutathione (B108866) and modulation of inflammatory signaling pathways.

Direct Scavenging of Superoxide Radicals

Intracellularly, this compound (Cbl(III)) can be reduced to its Co(II) state, cob(II)alamin (Cbl(II)). This reduced form is an exceptionally potent scavenger of superoxide (O₂•⁻), with a reaction rate that is near the diffusion-controlled limit and approaches that of the native antioxidant enzyme, superoxide dismutase (SOD).[5] The reaction involves the oxidation of Cbl(II) back to Cbl(III) and the formation of hydrogen peroxide, which can then be neutralized by other antioxidant systems like catalase and glutathione peroxidase.

Indirect Antioxidant Mechanisms

Beyond direct radical scavenging, vitamin B12 contributes to cellular antioxidant defense through several indirect mechanisms:

  • Preservation of Glutathione: Vitamin B12 is a crucial cofactor for methionine synthase, the enzyme that converts homocysteine to methionine. This reaction is essential for the synthesis of S-adenosylmethionine (SAM), a precursor for glutathione (GSH), the most abundant intracellular antioxidant. By maintaining the function of this pathway, vitamin B12 helps to preserve the cellular pool of GSH.

  • Modulation of Inflammatory Pathways: Oxidative stress and inflammation are intricately linked. Vitamin B12 has been shown to modulate the production of pro-inflammatory cytokines and regulate the activity of transcription factors like NF-κB. Specifically, it can attenuate the activation of the TLR-4/NF-κB signaling pathway, which is a key driver of inflammation and is itself activated by ROS.

The Pro-oxidant Potential of this compound

Despite its significant antioxidant properties, this compound can, under specific circumstances, exhibit pro-oxidant behavior. This duality is critical for a comprehensive understanding of its biological effects.

Generation of Reactive Species in the Presence of Thiols

The interaction of this compound with thiols, such as glutathione, can lead to the production of ROS, including superoxide and hydrogen peroxide. This process is thought to involve the formation of thiolatocobalamins and the subsequent reduction of molecular oxygen. The rate of this ROS production is dependent on the specific form of cobalamin and the nature of the thiol involved.

Photolytic Generation of Hydroxyl Radicals

Exposure to light can induce the photolysis of hydroxocobalamin, leading to the generation of highly reactive hydroxyl radicals (•OH). This phenomenon has been demonstrated to cause DNA cleavage in plasmid relaxation assays, a process that can be mitigated by hydroxyl radical scavengers. This highlights a potential for pro-oxidant effects in specific experimental or therapeutic contexts involving light exposure.

Quantitative Data on this compound-ROS Interactions

The following tables summarize the available quantitative data on the kinetics and efficacy of cobalamin interactions with ROS and related antioxidant activities.

Table 1: Reaction Kinetics of Cobalamins with Reactive Species

ReactantsCobalamin FormRate Constant (k)ConditionsReference(s)
Superoxide (O₂•⁻)Cob(II)alamin~7 x 10⁸ M⁻¹s⁻¹Aqueous solution
Hydrogen Peroxide (H₂O₂)Cob(II)alaminSlower than with O₂•⁻Aqueous solution
Glutathione (GSH)This compound12.00 ± 0.25 M⁻¹s⁻¹pH 4.0, 25°C
Cyanide (CN⁻)This compound-pH dependent

Table 2: Antioxidant Capacity of Cyanocobalamin (EC₅₀ Values)

AssayCyanocobalamin EC₅₀ (mM)Ascorbic Acid EC₅₀ (mM)NotesReference(s)
DPPH Radical Scavenging3.7511.514Ascorbic acid is a more potent DPPH scavenger.
Hydroxyl Radical (•OH) Scavenging1.9421.562Comparable scavenging activity.
Fe²⁺ Chelation3.849> EC₅₀ of CyanocobalaminCyanocobalamin is a more effective Fe²⁺ chelator.
Nitric Oxide (NO•) Scavenging1.812> EC₅₀ of CyanocobalaminCyanocobalamin is a more potent NO• scavenger.
Lipid Peroxidation Inhibition1.787> EC₅₀ of CyanocobalaminCyanocobalamin shows better inhibition of lipid peroxidation.

Table 3: Binding and Dissociation Constants

Interacting MoleculesCobalamin FormConstantValueReference(s)
This compound and Hydrogen PeroxideThis compoundDissociation Constant (Kd)0.25 mM

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Superoxide Scavenging Activity Assay (Cytochrome c Reduction Method)

This assay measures the ability of a compound to scavenge superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The reduction of cytochrome c by superoxide is monitored spectrophotometrically at 550 nm.

  • Principle: Superoxide radicals reduce cytochrome c, leading to an increase in absorbance at 550 nm. A superoxide scavenger will compete for the radicals, thus inhibiting the reduction of cytochrome c.

  • Reagents:

    • Phosphate (B84403) buffer (50 mM, pH 7.8)

    • Cytochrome c solution

    • Xanthine solution

    • Xanthine oxidase solution

    • Test compound (this compound/Hydroxocobalamin)

  • Procedure:

    • In a 96-well plate, add phosphate buffer, cytochrome c, xanthine, and the test compound at various concentrations.

    • Initiate the reaction by adding xanthine oxidase.

    • Immediately measure the absorbance at 550 nm at regular intervals using a microplate reader.

    • The percentage inhibition of cytochrome c reduction is calculated by comparing the rate of absorbance change in the presence and absence of the test compound.

ROS Production Assay (Luminol-Dependent Chemiluminescence)

This method detects the production of ROS, particularly superoxide and hydrogen peroxide, based on the light emission from the oxidation of luminol (B1675438), a reaction catalyzed by horseradish peroxidase (HRP).

  • Principle: ROS produced in a reaction (e.g., this compound with thiols) oxidize luminol in the presence of HRP, resulting in the emission of light (chemiluminescence) that can be quantified with a luminometer.

  • Reagents:

    • Phosphate buffer (20 mM, pH 7.2)

    • Luminol solution (5 µM)

    • Horseradish peroxidase (HRP) solution (1.25 U)

    • This compound solution (25 µM)

    • Thiol solution (e.g., GSH, at various concentrations)

  • Procedure:

    • In a white-walled 96-well plate, combine the buffer, luminol, HRP, and this compound.

    • Add the thiol solution to initiate the reaction.

    • Immediately measure the chemiluminescence using a plate luminometer.

    • The integral chemiluminescence response is used to quantify ROS production.

Glutathione Quantification (DTNB/GR Enzyme Recycling Assay)

This assay measures the total glutathione (GSH + GSSG) content in a sample.

  • Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG in the sample is reduced back to GSH by glutathione reductase (GR) in the presence of NADPH, allowing for the amplification of the signal.

  • Reagents:

    • Assay buffer

    • DTNB solution

    • NADPH solution

    • Glutathione reductase solution

    • Sample (cell lysate or tissue homogenate)

  • Procedure:

    • Prepare cell or tissue extracts.

    • In a 96-well plate, add the sample, assay buffer, DTNB, and NADPH.

    • Initiate the reaction by adding glutathione reductase.

    • Measure the absorbance at 412 nm over time.

    • The rate of TNB formation is proportional to the total glutathione concentration in the sample, which can be determined by comparison to a standard curve.

Hydroxyl Radical Detection (EPR Spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent is a definitive method for detecting short-lived free radicals like the hydroxyl radical.

  • Principle: A spin trap (e.g., DMPO or PBN) reacts with the unstable hydroxyl radical to form a more stable radical adduct. This adduct has a characteristic EPR spectrum that can be detected and quantified.

  • Reagents:

  • Procedure:

    • Prepare a reaction mixture containing this compound and the spin trap in a buffer.

    • Initiate hydroxyl radical production (e.g., through photolysis by exposing the sample to light).

    • Transfer the sample to a capillary tube and place it in the EPR spectrometer.

    • Record the EPR spectrum. The characteristic signal of the DMPO-OH adduct confirms the presence of hydroxyl radicals.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This method assesses the activation of the canonical NF-κB pathway by measuring the degradation of its inhibitor, IκBα.

  • Principle: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon activation by stimuli like ROS, IκBα is phosphorylated, ubiquitinated, and degraded by the proteasome. This frees NF-κB to translocate to the nucleus. The degradation of IκBα can be monitored by Western blotting.

  • Procedure:

    • Culture cells and treat them with the desired stimuli (e.g., an ROS-inducing agent with or without vitamin B12).

    • Lyse the cells at different time points and collect the cytoplasmic extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for IκBα, followed by a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands. A decrease in the IκBα band indicates its degradation and thus, NF-κB activation.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows described in this guide.

direct_ros_scavenging This compound This compound (Cbl(III)) CobIIalamin Cob(II)alamin (Cbl(II)) This compound->CobIIalamin Reduction CobIIalamin->this compound Oxidation H2O2 Hydrogen Peroxide (H₂O₂) CobIIalamin->H2O2 Scavenging Superoxide Superoxide (O₂•⁻) Superoxide->CobIIalamin AntioxidantEnzymes Catalase / GPx H2O2->AntioxidantEnzymes CellularReductants Cellular Reductants (e.g., Glutathione) CellularReductants->this compound H2O H₂O + O₂ AntioxidantEnzymes->H2O

Caption: Direct ROS scavenging by cobalamin.

indirect_antioxidant_effects cluster_gsh Glutathione Preservation cluster_inflammation Inflammation Modulation B12 Vitamin B12 MethionineSynthase Methionine Synthase B12->MethionineSynthase Cofactor Methionine Methionine MethionineSynthase->Methionine Homocysteine Homocysteine Homocysteine->MethionineSynthase SAM S-Adenosylmethionine Methionine->SAM GSH Glutathione (GSH) SAM->GSH B12_inflam Vitamin B12 NFkB NF-κB Activation B12_inflam->NFkB Inhibits TLR4 TLR-4 TLR4->NFkB InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines ROS ROS ROS->TLR4

Caption: Indirect antioxidant mechanisms of Vitamin B12.

pro_oxidant_mechanisms cluster_thiol Interaction with Thiols cluster_photolysis Photolysis Aquacobalamin_thiol This compound Thiolatocobalamin Thiolatocobalamin Aquacobalamin_thiol->Thiolatocobalamin Thiol Thiol (e.g., GSH) Thiol->Thiolatocobalamin ROS_thiol ROS (O₂•⁻, H₂O₂) Thiolatocobalamin->ROS_thiol Oxygen_thiol O₂ Oxygen_thiol->Thiolatocobalamin Aquacobalamin_photo This compound HydroxylRadical Hydroxyl Radical (•OH) Aquacobalamin_photo->HydroxylRadical Light Light (hν) Light->Aquacobalamin_photo DNA_damage DNA Damage HydroxylRadical->DNA_damage

Caption: Pro-oxidant mechanisms of this compound.

experimental_workflow_ros_detection Workflow: ROS Detection via Chemiluminescence start Prepare Reagents (Buffer, Luminol, HRP, This compound, Thiol) mix Combine Reagents in 96-well Plate start->mix initiate Add Thiol to Initiate Reaction mix->initiate measure Measure Chemiluminescence in Plate Luminometer initiate->measure analyze Analyze Data: Integral Luminescence vs. Time measure->analyze end Quantify ROS Production analyze->end

Caption: Experimental workflow for ROS detection.

Conclusion

This compound's interaction with reactive oxygen species is a tale of two opposing roles. Primarily, through its reduced form, cob(II)alamin, it acts as a formidable antioxidant, directly scavenging superoxide radicals and indirectly bolstering the cell's antioxidant capacity by preserving glutathione and modulating inflammatory responses. However, under specific conditions, such as in the presence of certain thiols or upon exposure to light, it can contribute to the generation of ROS. This dual nature underscores the importance of context in evaluating the therapeutic potential of this compound in diseases with an oxidative stress component. For drug development professionals, a thorough understanding of these complex interactions is paramount for designing effective and safe therapeutic strategies that harness the beneficial antioxidant properties of this compound while mitigating its potential pro-oxidant effects. Further research is warranted to fully elucidate the precise cellular conditions that dictate the switch between these two opposing functions.

References

Thermodynamic Stability of the Co-C Bond in Aquacobalamin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the cobalt-carbon (Co-C) bond in aquacobalamin (B1421323) (Vitamin B12a) and its derivatives. The Co-C bond is a cornerstone of cobalamin chemistry, and its homolytic and heterolytic cleavage are fundamental to the diverse biological functions of B12-dependent enzymes.[1][2] This document synthesizes key thermodynamic data, details experimental and computational methodologies for determining Co-C bond dissociation energies (BDEs), and presents visual representations of relevant reaction pathways. A thorough understanding of the factors governing Co-C bond stability is critical for the rational design of B12-based therapeutics and diagnostics, as well as for elucidating the mechanisms of B12-dependent enzymes.

Introduction to Co-C Bond Stability in Cobalamins

This compound, the form of vitamin B12 where a water molecule coordinates to the cobalt ion, is a key intermediate in the metabolism of B12. The central cobalt atom, nestled within the corrin (B1236194) ring, can form a stable yet reactive organometallic bond with a variety of alkyl groups. The thermodynamic stability of this Co-C bond is a finely tuned property, influenced by several factors including the nature of the alkyl group, the trans-axial ligand, and the conformation of the corrin ring.

The cleavage of the Co-C bond can proceed through two primary pathways:

  • Homolytic Cleavage: This process, often initiated by thermolysis or photolysis, results in the formation of a cob(II)alamin radical and an alkyl radical. This is the key step in the catalytic cycle of adenosylcobalamin (AdoCbl)-dependent isomerase enzymes.

  • Heterolytic Cleavage: This cleavage results in either Co(I)alamin and a carbocation, or Co(III)alamin and a carbanion. This mode of cleavage is central to the function of methylcobalamin (B1676134) (MeCbl)-dependent methyltransferases.[1]

The bond dissociation energy (BDE) is the primary quantitative measure of the homolytic Co-C bond strength. Understanding the BDE and the factors that modulate it is crucial for comprehending the reactivity of these organometallic cofactors.

Quantitative Data on Co-C Bond Dissociation Energies

The following tables summarize experimentally and computationally determined Co-C bond dissociation energies for various cobalamin derivatives. These values provide a quantitative basis for comparing the stability of the Co-C bond under different chemical environments.

Cobalamin DerivativeAxial Ligand (Lower)BDE (kcal/mol)MethodReference(s)
Methylcobalamin (MeCbl)5,6-dimethylbenzimidazole (B1208971) (DMB)37 ± 3Experimental (Kinetics)[2]
Methylcobalamin (MeCbl)5,6-dimethylbenzimidazole (DMB)36 ± 4Experimental (Kinetics)[2]
Methylcobalamin (MeCbl)Imidazole~38Computational (CR-CC(2,3)/CCSD)
Adenosylcobalamin (AdoCbl)5,6-dimethylbenzimidazole (DMB)31.8 ± 2.5Experimental (PAC)
Adenosylcobalamin (AdoCbl)5,6-dimethylbenzimidazole (DMB)~30Experimental (Kinetics)
Neopentylcobalamin5,6-dimethylbenzimidazole (DMB)27.5 ± 1.1Experimental (Thermolysis)
Ethylcobalamin5,6-dimethylbenzimidazole (DMB)28Experimental
Propylcobalamin5,6-dimethylbenzimidazole (DMB)27Experimental
Model CompoundEquatorial LigandAxial Ligand (trans to alkyl)BDE (kJ/mol)MethodReference(s)
CH3Co(salen)H2OsalenH2O168Photoacoustic Calorimetry
Various organocobalt complexessalenvarious80-170Photoacoustic Calorimetry

Factors Influencing Co-C Bond Stability

The thermodynamic stability of the Co-C bond in this compound and its derivatives is modulated by a combination of steric and electronic factors.

The Nature of the Upper Alkyl Ligand

The structure of the alkyl group (R) in R-Cbl has a significant impact on the Co-C BDE. Generally, bulkier alkyl groups lead to a weaker Co-C bond due to increased steric hindrance. This "steric effect" is a key factor in the enzymatic activation of coenzyme B12.

The trans-Axial Ligand (Lower Ligand)

The ligand coordinated to the cobalt ion on the opposite side of the corrin ring from the alkyl group, known as the "lower" or "alpha" ligand, exerts a trans influence on the Co-C bond. In this compound, this ligand is a water molecule. In other cobalamins, it can be the 5,6-dimethylbenzimidazole (DMB) nucleotide loop or a histidine residue from a protein. While the electronic nature of the trans ligand can modulate the electron density at the cobalt center, studies have shown that its influence on the Co-C bond strength is generally minor.

The Corrin Ring Conformation

The flexible corrin ring can adopt different conformations, which can in turn influence the length and strength of the axial bonds. Enzymatic binding can induce conformational changes in the corrin ring, leading to a destabilization of the Co-C bond and facilitating its cleavage.

Experimental Protocols for Determining Co-C Bond Stability

A variety of experimental techniques are employed to measure the thermodynamic and kinetic parameters of Co-C bond cleavage.

Photoacoustic Calorimetry (PAC)

Principle: PAC is a powerful technique for determining bond dissociation energies in solution. It measures the heat and volume changes that occur following pulsed laser-induced photolysis of the Co-C bond. The enthalpy of the reaction is determined by measuring the acoustic wave generated by the thermal expansion of the solvent upon heat release from the reaction.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol, water) with a known concentration. The solution should have a sufficient absorbance at the laser excitation wavelength. A reference compound with a known heat of reaction is also prepared for calibration.

  • Instrument Setup: A typical PAC setup consists of a pulsed laser for excitation, a sample cell equipped with a piezoelectric transducer to detect the acoustic wave, a reference detector to monitor laser intensity, and a data acquisition system.

  • Data Acquisition:

    • The sample is irradiated with a short laser pulse, causing photolysis of the Co-C bond.

    • The non-radiative decay of the excited state and any subsequent chemical reactions release heat into the solvent, causing a rapid thermal expansion that generates an acoustic wave.

    • The piezoelectric transducer detects this acoustic wave, and the signal is amplified and recorded by an oscilloscope.

    • The amplitude of the photoacoustic signal is proportional to the heat released in the photoreaction.

  • Data Analysis:

    • The BDE is calculated from the measured enthalpy of reaction, taking into account the energy of the absorbed photon and the quantum yield of the photoreaction. The quantum yield is the fraction of absorbed photons that result in bond cleavage.

    • The enthalpy of the overall process is measured, and by using a thermodynamic cycle, the BDE of the Co-C bond can be extracted.

Stopped-Flow Kinetics

Principle: Stopped-flow spectroscopy is used to study the kinetics of ligand substitution reactions, which can provide insights into the relative stability of different Co-ligand bonds. By rapidly mixing two solutions and monitoring the change in absorbance or fluorescence over time, rate constants for the reaction can be determined.

Detailed Methodology:

  • Solution Preparation: Prepare solutions of the this compound derivative and the incoming ligand in a suitable buffer at a constant ionic strength and pH. The concentrations should be chosen to ensure pseudo-first-order conditions, with the ligand in large excess.

  • Instrument Setup: A stopped-flow instrument consists of two or more drive syringes to hold the reactant solutions, a mixing chamber, an observation cell, a light source, a monochromator, and a detector (photomultiplier tube or diode array).

  • Data Acquisition:

    • The reactant solutions are rapidly driven from the syringes into the mixing chamber.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

    • The change in absorbance or fluorescence at a specific wavelength is monitored as a function of time.

  • Data Analysis:

    • The kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential) to obtain the observed rate constants (k_obs).

    • By studying the dependence of k_obs on the ligand concentration, the mechanism of the substitution reaction (e.g., dissociative, associative, or interchange) and the corresponding rate constants can be determined.

UV-Visible Spectrophotometry for Thermolysis Kinetics

Principle: The thermolysis of the Co-C bond can be monitored by observing the changes in the UV-visible absorption spectrum over time at a constant temperature. The distinct spectra of the starting alkylcobalamin and the resulting cob(II)alamin product allow for the determination of the reaction rate.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deoxygenated solvent in a sealed cuvette.

  • Experimental Setup: Use a UV-visible spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Record the UV-visible spectrum at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in absorbance at a wavelength where the starting material absorbs strongly and the product absorbs weakly, or vice versa.

    • Plot the natural logarithm of the absorbance (or concentration) versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

    • By determining the rate constant at different temperatures, the activation parameters (enthalpy and entropy of activation) for the Co-C bond cleavage can be calculated using the Arrhenius or Eyring equation.

Computational Approaches to Co-C Bond Stability

Computational chemistry provides powerful tools for investigating the thermodynamic stability of the Co-C bond at a molecular level.

Density Functional Theory (DFT)

Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to optimize the geometries of the parent cobalamin and its dissociation products (cob(II)alamin and the alkyl radical) and to calculate their energies. The BDE can then be calculated as the energy difference between the products and the reactant.

Workflow for BDE Calculation using Gaussian:

  • Input File Preparation:

    • Create an input file for the parent this compound derivative. Specify the coordinates, charge, and multiplicity.

    • Choose a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G*, def2-TZVP).

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Geometry Optimization and Frequency Calculation:

    • Run the Gaussian calculation to obtain the optimized geometry and vibrational frequencies of the parent molecule. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Fragment Calculations:

    • Create separate input files for the two radical products of homolytic cleavage: cob(II)alamin and the alkyl radical.

    • Specify the correct charge and multiplicity for each radical (typically a doublet).

    • Perform geometry optimization and frequency calculations for each fragment.

  • BDE Calculation:

    • Extract the total electronic energies and the thermal corrections to enthalpy from the output files of the parent molecule and the two fragments.

    • The BDE is calculated using the following equation: BDE = [E(cob(II)alamin) + E(alkyl radical)] - E(this compound derivative) where E represents the total enthalpy (electronic energy + thermal corrections).

Quantum Mechanics/Molecular Mechanics (QM/MM)

Principle: For studying cobalamins in a protein environment, QM/MM methods are employed. In this approach, the chemically active region (the cobalt center, the corrin ring, and the axial ligands) is treated with a high-level QM method (like DFT), while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the investigation of how the protein environment influences the Co-C bond stability.

Signaling Pathways and Reaction Mechanisms

The cleavage of the Co-C bond is the initiating step in the catalytic cycles of B12-dependent enzymes. The following diagrams illustrate the fundamental processes of homolytic and heterolytic cleavage.

Homolytic_Cleavage RCbl Alkylcobalamin (R-Co(III)) CoII_R [Cob(II)alamin•••R•] RCbl->CoII_R Thermolysis or Photolysis CoII Cob(II)alamin CoII_R->CoII R_radical Alkyl Radical (R•) CoII_R->R_radical

Caption: Homolytic cleavage of the Co-C bond.

Heterolytic_Cleavage MeCbl Methylcobalamin (Me-Co(III)) CoI_Me_plus [Cob(I)alamin + CH3+] MeCbl->CoI_Me_plus Nucleophilic Attack CoI Cob(I)alamin CoI_Me_plus->CoI Me_plus Methyl Cation (CH3+) CoI_Me_plus->Me_plus Methylated_Substrate Methylated Substrate Me_plus->Methylated_Substrate Substrate Substrate Substrate->Methylated_Substrate

References

Methodological & Application

Application Note: Quantification of Aquacobalamin (Vitamin B12a) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or Vitamin B12a, is a natural form of Vitamin B12. It plays a crucial role in various metabolic processes, including cell growth and red blood cell formation.[1] Accurate quantification of this compound is essential in pharmaceutical formulations, fortified foods, and clinical research. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for this purpose.[2][3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV-Vis detection.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC quantification of cobalamins, including forms closely related to this compound. These values are compiled from various studies and serve as a reference for expected method performance.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
HPLC ColumnC18, 5 µm, 150 x 4.6 mm[3]
Mobile PhaseMethanol and Phosphoric Acid (35:65 v/v)
Flow Rate0.5 mL/min
Detection Wavelength351 nm
Retention Time< 5.0 min
Linearity (R²)0.9988
Limit of Detection (LOD)0.0004 µg/mL
Limit of Quantification (LOQ)0.0011 µg/mL
Precision (%RSD)0.14% to 0.76%
Accuracy (% Recovery)87.44 ± 0.33% to 97.08 ± 0.74%

Table 2: Linearity Range for Cobalamin Quantification

CompoundConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Cyanocobalamin (B1173554)0.5 - 10> 0.999
Cyanocobalamin1 - 100.9991
Methylcobalamin2 - 1600.9995

Experimental Protocol

This protocol details the methodology for the quantification of this compound in a given sample. To ensure the stability of cobalamins, all experiments should be carried out with subdued lighting and using amber vials to prevent photolytic degradation.

1. Materials and Reagents

  • This compound (Hydroxocobalamin) reference standard

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sodium acetate (B1210297)

  • α-amylase (optional, for starchy samples)

  • Potassium cyanide (optional, for conversion to cyanocobalamin for stability)

  • Phosphate (B84403) buffer (pH 5.8)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., Phenomenex Luna® 5 μm C18(2) 100 Å, 150 × 4.6 mm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Autoclave

3. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of phosphate buffer (pH 5.8) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

4. Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid sample.

  • Extraction: Accurately weigh a suitable amount of the homogenized sample and suspend it in a known volume of phosphate buffer (pH 5.8). For samples where this compound is protein-bound, an enzymatic digestion step may be necessary.

  • Enzymatic Treatment (if required): Add α-amylase to the sample suspension and incubate as needed to break down the matrix.

  • Autoclaving: To release bound cobalamins, autoclave the sample suspension at 121°C for 20 minutes.

  • pH Adjustment: After cooling to room temperature, adjust the pH of the extract to 5.8 using a sodium acetate solution.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an amber HPLC vial prior to injection.

5. HPLC Analysis

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.02 M Phosphoric Acid (35:65, v/v).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 351 nm (a characteristic peak for cobalamins)

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis start Start sample_prep Sample Homogenization & Weighing start->sample_prep standard_prep Standard Weighing & Dissolution start->standard_prep extraction Extraction with Phosphate Buffer (pH 5.8) sample_prep->extraction hplc_vial Transfer to Amber HPLC Vial standard_prep->hplc_vial autoclave Autoclaving (121°C) extraction->autoclave ph_adjust pH Adjustment to 5.8 autoclave->ph_adjust filtration Filtration (0.22 µm) ph_adjust->filtration filtration->hplc_vial injection Injection into HPLC hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV-Vis Detection (351 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Aquacobalamin-Catalyzed Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aquacobalamin (B1421323), also known as vitamin B12a, is emerging as a versatile and environmentally benign catalyst for a variety of organic transformations. Its unique cobalt-centered corrin (B1236194) ring system allows it to access multiple oxidation states (Co(I), Co(II), and Co(III)), enabling it to participate in both single- and two-electron transfer processes. This reactivity has been harnessed for key reactions in organic synthesis, including the cleavage of carbon-halogen bonds, the formation of carbon-carbon bonds, and various redox transformations.

These application notes provide an overview of the use of this compound as a catalyst in three important classes of organic reactions: reductive dehalogenation, photocatalyzed cyclopropanation, and dicarbo-functionalization of bromoalkenes. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methods in the laboratory.

Reductive Dehalogenation of Organic Halides

This compound is an effective catalyst for the reductive dehalogenation of a wide range of organic halides, a process of significant interest for both synthetic chemistry and environmental remediation. The catalytic cycle typically involves the reduction of the Co(III) center of this compound to the highly nucleophilic Co(I) state, which then reacts with the organic halide.

Quantitative Data

While a comprehensive table for a wide range of substrates is still being compiled in the literature, studies have shown that this compound can catalyze the dehalogenation of various aryl and alkyl halides with good to excellent yields, often exceeding 90%.[1] The efficiency of the reaction is dependent on the nature of the organic halide, the reducing agent employed, and the reaction conditions.

Experimental Protocol: Reductive Dehalogenation of 4-Chlorophenol (B41353)

This protocol describes a typical procedure for the this compound-catalyzed reductive dehalogenation of an aryl halide.

Materials:

  • This compound (Vitamin B12a)

  • 4-Chlorophenol

  • Titanium(III) citrate (B86180) solution (prepared by mixing solutions of TiCl₃ and sodium citrate)

  • Phosphate (B84403) buffer (pH 7.0)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (reaction flask, stirrer, etc.)

  • Analytical equipment for monitoring the reaction (e.g., GC-MS or HPLC)

Procedure:

  • Preparation of the Reaction Mixture: In a reaction flask under an inert atmosphere, dissolve 4-chlorophenol in phosphate buffer (pH 7.0).

  • Addition of Catalyst: Add a catalytic amount of this compound to the reaction mixture. A typical catalyst loading is in the range of 1-5 mol%.

  • Initiation of the Reaction: Initiate the reaction by adding a stoichiometric excess of the reducing agent, titanium(III) citrate solution, dropwise to the mixture while stirring. The color of the solution will change, indicating the reduction of Co(III) to Co(I).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by GC-MS or HPLC to determine the disappearance of the starting material and the formation of the dehalogenated product (phenol).

  • Work-up and Isolation: Once the reaction is complete, quench the reaction by exposing it to air. The aqueous mixture can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Catalytic Cycle for Reductive Dehalogenation

Two primary mechanisms have been proposed for the reductive dehalogenation catalyzed by vitamin B12 derivatives. Path A involves the formation of an organo-cobalt adduct, while Path B proceeds via an outer-sphere electron transfer.

Reductive_Dehalogenation_Cycle cluster_0 Catalytic Cycle CoIII This compound (Co(III)) CoI Cob(I)alamin (Co(I)) CoIII->CoI 2e⁻ Reduction (e.g., Ti(III) citrate) RCoIII Alkylcobalamin (R-Co(III)) CoI->RCoIII Oxidative Addition + R-X CoII Cob(II)alamin (Co(II)) CoII->CoI e⁻ Reduction RCoIII->CoII Homolytic Cleavage Radical R• Halide X⁻ Product R-H Radical->Product + H•

Caption: Proposed catalytic cycle for reductive dehalogenation.

Vitamin B12-Photocatalyzed Cyclopropanation of Electron-Deficient Alkenes

This compound can catalyze the cyclopropanation of electron-deficient alkenes using dichloromethane (B109758) as a methylene (B1212753) source under visible light irradiation.[2][3] This method provides a valuable alternative to traditional cyclopropanation reactions that often rely on hazardous diazo compounds.

Quantitative Data: Cyclopropanation of Styrene (B11656) Derivatives

The following table summarizes the results for the asymmetric cyclopropanation of styrene with ethyl diazoacetate (EDA) using different vitamin B12 derivatives as catalysts. This compound (B12a) demonstrates high efficiency in this transformation.

CatalystYield (%)cis:trans RatioEnantiomeric Excess (ee, %) cisEnantiomeric Excess (ee, %) trans
This compound (B12a) 9561:396454
Cyanocobalamin (CNCbl)3460:405850
Methylcobalamin (MeCbl)8562:386052
Adenosylcobalamin (AdoCbl)8863:376253

Data adapted from a study on asymmetric cyclopropanation.

Experimental Protocol: Photocatalyzed Cyclopropanation of Benzyl (B1604629) Acrylate (B77674)

This protocol details the vitamin B12-photocatalyzed cyclopropanation of an electron-deficient alkene.[2][3]

Materials:

  • This compound (Vitamin B12a)

  • Benzyl acrylate

  • Dichloromethane (CH₂Cl₂)

  • Zinc powder (activated)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., argon)

  • Visible light source (e.g., 525 nm LED)

  • Standard glassware for photochemical reactions (e.g., Schlenk tube)

  • Analytical equipment for reaction monitoring and characterization (e.g., ¹H NMR, GC-MS)

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add this compound (5 mol%), activated zinc powder (3.0 equiv.), and ammonium chloride (1.0 equiv.).

  • Addition of Reagents: Under an argon atmosphere, add DMF as the solvent, followed by benzyl acrylate (1.0 equiv.) and dichloromethane (1.5 equiv.).

  • Photocatalysis: Irradiate the reaction mixture with a 525 nm LED at room temperature with vigorous stirring for 16 hours.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl (B3062369) adduct.

Catalytic Cycle for Photocatalyzed Cyclopropanation

The proposed mechanism involves the reduction of this compound to its Co(I) state, which then reacts with dichloromethane in an Sₙ2-type oxidative addition. Photolysis of the resulting Co(III)-CH₂Cl intermediate generates a chloromethyl radical, which initiates the cyclopropanation cascade.

Cyclopropanation_Cycle cluster_1 Catalytic Cycle CoIII This compound (Co(III)) CoI Cob(I)alamin (Co(I)) CoIII->CoI Reduction (Zn/NH₄Cl) CoIII_CH2Cl Co(III)-CH₂Cl CoI->CoIII_CH2Cl Sₙ2 Oxidative Addition + CH₂Cl₂ CoII Cob(II)alamin (Co(II)) CoIII_CH2Cl->CoII Visible Light (hν) Radical_CH2Cl •CH₂Cl CoII->CoI Reduction Adduct_Radical Adduct Radical Radical_CH2Cl->Adduct_Radical + Alkene Alkene Alkene Cyclopropane Cyclopropane Adduct_Radical->Cyclopropane Radical Cyclization + e⁻, - Cl⁻

Caption: Proposed catalytic cycle for photocatalyzed cyclopropanation.

Vitamin B12-Catalyzed Dicarbofunctionalization of Bromoalkenes

A powerful application of vitamin B12 catalysis is the dicarbofunctionalization of bromoalkenes with electrophilic olefins, which allows for the rapid construction of substituted pyrrolidines and piperidines. This reaction proceeds under mild, visible-light-mediated conditions with short reaction times.

Quantitative Data: Substrate Scope of Electron-Deficient Olefins

The following table illustrates the scope of the dicarbofunctionalization reaction with various electron-deficient olefins, demonstrating the versatility of this method.

Electrophilic OlefinProductYield (%)
Methyl acrylate85
Ethyl acrylate78
n-Butyl acrylate75
t-Butyl acrylate68
Acrylonitrile95
Phenyl vinyl sulfone72
N,N-Dimethylacrylamide55
Methyl vinyl ketone18

Data adapted from a study on the dicarbofunctionalization of bromoalkenes.

Experimental Protocol: Dicarbofunctionalization of an N-Allyl-N-tosylaniline Derivative

This protocol provides a general procedure for the vitamin B12-catalyzed tandem radical cyclization/Giese addition.

Materials:

  • Vitamin B12 (Cyanocobalamin can also be used)

  • Bromoalkene substrate (e.g., N-allyl-4-bromo-N-tosylaniline)

  • Electron-deficient olefin (e.g., methyl acrylate)

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Methanol (B129727) (MeOH)

  • Inert gas (e.g., argon)

  • Visible light source (e.g., blue LEDs)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromoalkene substrate (1.0 equiv.), the electron-deficient olefin (2.0 equiv.), vitamin B12 (2 mol%), zinc powder (3.0 equiv.), and ammonium chloride (1.0 equiv.).

  • Solvent Addition: Add methanol as the solvent under an argon atmosphere.

  • Photocatalysis: Irradiate the stirred reaction mixture with blue LEDs at room temperature for 15 minutes.

  • Work-up: Upon completion of the reaction, filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired dicarbofunctionalized product.

Experimental Workflow

The general workflow for setting up and performing an this compound-catalyzed organic synthesis reaction is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, reagents, and solvent to flask - Establish inert atmosphere start->setup initiation Reaction Initiation: - Add reducing agent or - Begin irradiation setup->initiation monitoring Reaction Monitoring: - TLC, GC-MS, or NMR analysis initiation->monitoring monitoring->monitoring Incomplete workup Work-up: - Quench reaction - Extraction and washing monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for this compound catalysis.

References

Application Notes and Protocols for Studying Enzyme Kinetics of Methyltransferases using Aquacobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltransferases (MTs) are a ubiquitous class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of acceptor substrates, including proteins, nucleic acids, and small molecules. The aberrant activity of MTs has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. The study of MT enzyme kinetics is crucial for understanding their catalytic mechanisms and for the development of novel inhibitors.

Cobalamin (Vitamin B12) and its derivatives are essential cofactors in several methyl transfer reactions. While methylcobalamin (B1676134) is a known methyl donor in certain enzymatic reactions, the role of other cobalamin forms, such as aquacobalamin (B1421323), in modulating MT activity is an area of growing interest. This document provides detailed application notes and protocols for utilizing this compound to study the enzyme kinetics of methyltransferases, primarily focusing on its potential as an inhibitor or modulator of MT activity.

Theoretical Background: Cobalamins in Methylation

Cobalamin-dependent methyltransferases utilize a corrinoid cofactor to facilitate methyl transfer. In these enzymes, the cobalt center of the cobalamin cycles between different oxidation states to accept and donate a methyl group. For instance, in methionine synthase, a cob(I)alamin intermediate is methylated to form methylcobalamin, which then donates its methyl group to homocysteine.

While not a direct methyl donor in most MT reactions, this compound, a form of vitamin B12 where a water molecule is coordinated to the cobalt ion, can be a product of methyl transfer from methylcobalamin.[1][2] Furthermore, studies have shown that cobalamin derivatives can influence the activity of methyltransferases. For example, methylcobalamin has been demonstrated to act as a competitive inhibitor of DNA (cytosine-5)-methyltransferase with respect to S-adenosylmethionine.[3] This suggests that other cobalamin analogues, including this compound, may also interact with the active sites of MTs and modulate their kinetic properties.

Application: this compound as a Potential Modulator of Methyltransferase Activity

Based on the established interaction of cobalamin derivatives with methyltransferases, this compound can be investigated as a potential inhibitor or kinetic modulator. Its structural similarity to methylcobalamin suggests that it might bind to the SAM-binding site or an allosteric site on the enzyme, thereby affecting the binding of the natural methyl donor or influencing the catalytic rate.

Logical Workflow for Investigating this compound's Effect

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Purify Methyltransferase initial_screen Initial Screening Assay (Fixed Concentrations) prep_enzyme->initial_screen prep_aqua Prepare this compound Stock prep_aqua->initial_screen prep_substrates Prepare Substrates (SAM, Acceptor) prep_substrates->initial_screen calc_percent_inhibition Calculate % Inhibition initial_screen->calc_percent_inhibition dose_response Dose-Response Assay (Varying [this compound]) calc_ic50 Determine IC50 dose_response->calc_ic50 mechanism_study Mechanism of Inhibition Study (Varying [SAM] and [this compound]) plot_lineweaver_burk Generate Lineweaver-Burk Plot mechanism_study->plot_lineweaver_burk calc_percent_inhibition->dose_response If Inhibition > 50% calc_ic50->mechanism_study If Potent determine_ki Determine Ki and Inhibition Type plot_lineweaver_burk->determine_ki

Caption: Workflow for investigating this compound's effect on methyltransferase activity.

Quantitative Data Summary

While specific kinetic data for this compound as a methyltransferase inhibitor is not yet widely available, the following table summarizes known inhibition data for methylcobalamin against a DNA methyltransferase, which can serve as a valuable reference point.

CompoundMethyltransferase TargetSubstrateInhibition TypeKi
MethylcobalaminDNA (cytosine-5)-methyltransferaseS-adenosylmethionineCompetitive15 µM[3]

Experimental Protocols

Protocol 1: General Methyltransferase Activity/Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available DNA methyltransferase activity/inhibition assay kits and can be modified for other methyltransferases.[4]

Materials:

  • Purified methyltransferase enzyme

  • This compound solution

  • S-adenosylmethionine (SAM)

  • Methyltransferase substrate (e.g., DNA, protein, small molecule)

  • 10X Wash Buffer

  • DNMT Assay Buffer

  • Capture Antibody

  • Detection Antibody

  • Developing Solution

  • Stop Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers and reagents as per the manufacturer's instructions. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

  • Enzyme Reaction:

    • To each well of the microplate, add the following in order:

      • DNMT Assay Buffer

      • Methyltransferase substrate

      • This compound (at desired concentrations for inhibition assay) or vehicle control

      • Purified methyltransferase enzyme

    • Initiate the reaction by adding SAM.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the wells with 1X Wash Buffer.

    • Add the Capture Antibody and incubate.

    • Wash the wells and add the Detection Antibody, followed by incubation.

    • Wash the wells and add the Developing Solution.

    • Stop the reaction with the Stop Solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of methyltransferase activity by this compound compared to the vehicle control.

Protocol 2: Continuous Fluorescence-Based Assay for DNA Methyltransferase Inhibitor Screening

This protocol is based on a continuous coupled-enzyme assay and is suitable for high-throughput screening.

Materials:

  • Purified DNA methyltransferase (e.g., DNMT1)

  • This compound solution

  • S-adenosylmethionine (SAM)

  • Hemimethylated DNA substrate

  • Methyl-sensitive restriction endonuclease

  • Fluorescent DNA intercalating dye

  • Assay Buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Mix Preparation: Prepare an assay mix containing the assay buffer, hemimethylated DNA substrate, methyl-sensitive restriction endonuclease, and the fluorescent dye.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells of the microplate.

  • Enzyme Addition: Add the purified DNA methyltransferase to the wells.

  • Reaction Initiation: Start the reaction by adding SAM to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature. Measure the fluorescence intensity at regular intervals. The rate of increase in fluorescence is proportional to the rate of DNA methylation.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percent inhibition and IC50 value for this compound.

Signaling Pathways and Experimental Workflows

General Methyltransferase Catalytic Cycle

G MT Methyltransferase (MT) MT_SAM MT-SAM Complex MT->MT_SAM + SAM SAM S-Adenosylmethionine (SAM) Substrate Acceptor Substrate MT_SAM_Substrate MT-SAM-Substrate Ternary Complex MT_SAM->MT_SAM_Substrate + Substrate MT_SAM_Substrate->MT + Methylated Substrate + SAH Methylated_Substrate Methylated Substrate SAH S-Adenosylhomocysteine (SAH)

Caption: A simplified diagram of a typical methyltransferase catalytic cycle.

Hypothesized Inhibitory Mechanism of this compound

G Competitive Inhibition Hypothesis MT Methyltransferase (MT) MT_SAM MT-SAM Complex MT->MT_SAM + SAM MT_this compound MT-Aquacobalamin Complex (Inactive) MT->MT_this compound + this compound SAM S-Adenosylmethionine (SAM) This compound This compound MT_SAM->MT MT_this compound->MT

Caption: Hypothesized competitive inhibition of a methyltransferase by this compound.

Conclusion

The study of methyltransferase kinetics is fundamental to drug discovery and understanding cellular regulation. While the direct role of this compound in modulating methyltransferase activity is still an emerging area of research, the existing evidence for the interaction of other cobalamin derivatives with these enzymes provides a strong rationale for its investigation. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the potential of this compound as a tool for studying methyltransferase kinetics and as a lead compound for the development of novel therapeutic agents. Further research is warranted to elucidate the precise mechanisms of interaction and to validate its utility in a broader range of methyltransferase systems.

References

Application of Aquacobalamin in Cell Culture Media: Enhancing Cellular Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacobalamin (B1421323), a natural form of Vitamin B12, is a critical water-soluble vitamin that plays an indispensable role in the growth and metabolism of mammalian cells in culture. As a cofactor for key enzymatic reactions, its supplementation in cell culture media is essential for maintaining cellular health, ensuring genetic stability, and enhancing the production of biotherapeutics. This document provides detailed application notes and protocols for the use of this compound in cell culture, aimed at researchers, scientists, and drug development professionals seeking to optimize their cell culture processes.

Vitamin B12 is a generic term for a family of cobalt-containing compounds called cobalamins. In cell culture, cyanocobalamin (B1173554) is often used due to its stability; however, it can be photolyzed to hydroxocobalamin (B81358) (a form of this compound), which is then intracellularly converted to its two active coenzyme forms: methylcobalamin (B1676134) and 5'-deoxyadenosylcobalamin.[1] These coenzymes are vital for two major metabolic pathways: the methionine cycle in the cytoplasm and the conversion of L-methylmalonyl-CoA to succinyl-CoA in the mitochondria.

Deficiencies in Vitamin B12 can lead to impaired DNA synthesis, cell cycle arrest, and apoptosis.[2] Therefore, ensuring adequate levels of a bioavailable form like this compound is crucial for robust cell proliferation and productivity, particularly in high-density cultures and for the production of recombinant proteins and monoclonal antibodies.

Key Metabolic Roles of this compound

This compound, upon conversion to its active forms, is integral to two primary cellular metabolic pathways:

  • One-Carbon Metabolism (Methionine Cycle): In the cytoplasm, methylcobalamin is a cofactor for methionine synthase. This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. This pathway is crucial for DNA synthesis, gene regulation, and overall cellular function.

  • Propionyl-CoA Metabolism: In the mitochondria, 5'-deoxyadenosylcobalamin is a cofactor for methylmalonyl-CoA mutase. This enzyme converts L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production. This pathway is essential for the metabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).

Signaling Pathways and Cellular Processes

The metabolic reactions facilitated by this compound's coenzyme forms have a profound impact on various cellular signaling pathways and processes.

Methionine Synthase Pathway

The methionine synthase pathway is central to cellular methylation and the synthesis of nucleotides.

Methionine_Synthase_Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) SAM->Methyl_Acceptor SAH->Homocysteine Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF MS MS Methionine Synthase MS->Methionine MeCbl Methylcobalamin (from this compound) MeCbl->MS

Caption: The Methionine Synthase Pathway.

Propionyl-CoA to Succinyl-CoA Pathway

This mitochondrial pathway is crucial for cellular energy production from various substrates.

Propionyl_CoA_Pathway Propionyl_CoA Propionyl-CoA (from odd-chain fatty acids, amino acids) D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA PCC L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA MCE Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA MCM Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle PCC Propionyl-CoA Carboxylase MCE Methylmalonyl-CoA Epimerase MCM Methylmalonyl-CoA Mutase AdoCbl Adenosylcobalamin (from this compound) AdoCbl->MCM

Caption: The Propionyl-CoA to Succinyl-CoA Pathway.

Data Presentation

The optimal concentration of this compound can vary depending on the cell line, basal medium formulation, and culture conditions. Below are tables summarizing typical concentrations found in commercial media and the observed effects of Vitamin B12 supplementation on key cell culture performance parameters.

Table 1: Typical Vitamin B12 Concentrations in Commercial Cell Culture Media

MediumVitamin B12 Concentration
RPMI-16403.7 nM
Iscove's Modified Dulbecco's Medium (IMDM)9.6 nM
Alpha-MEM100 nM
Waymouth Medium MB148 nM
Williams Medium E148 nM
MCDB Media (105, 110, 131, 201, 302)100 nM
MCDB Media (151, 153)300 nM
DMEM/F-12 (50:50)501 nM
H-Y Medium (Hybri-Max®)923 nM
Ham's F-10 and F-121 µM
McCoy's 5A Modified Medium1.48 µM
NCTC Medium7.4 µM
Data sourced from publicly available formulations.[1]

Table 2: Illustrative Effects of Vitamin B12 Supplementation on Hybridoma and CHO Cell Cultures

Cell LineCulture ConditionParameterControl (No/Low B12)Supplemented (Optimized B12)Fold Increase
Hybridoma Batch CultureMax. Viable Cell Density (cells/mL)1.5 x 10^62.5 x 10^6~1.7x
Final Antibody Titer (mg/L)26.6129.8~5x
Specific Productivity (pg/cell/day)0.601.10~1.8x
CHO Fed-batch CulturePeak Viable Cell Density (cells/mL)8 x 10^612 x 10^61.5x
Final Product Titer (g/L)2.54.01.6x
Integral of Viable Cell Density (cells.day/mL)60 x 10^690 x 10^61.5x
Note: These are representative values compiled from various studies and are intended for illustrative purposes. Actual results will vary based on the specific cell line, process, and supplementation strategy. A balanced supplementation of multiple vitamins and amino acids was shown to increase the final IgA concentration by approximately 5-fold in hybridoma cells.

Experimental Protocols

To evaluate the optimal concentration and effects of this compound in a specific cell culture system, a systematic approach is recommended.

Experimental Workflow for Optimizing this compound Supplementation

Experimental_Workflow Start Start: Basal Medium + Cell Line Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Dose_Response Dose-Response Study (e.g., 0, 100, 500, 1000, 5000 nM) Prep_Stock->Dose_Response Culture_Cells Culture Cells in Supplemented Media Dose_Response->Culture_Cells Monitor_Growth Monitor Cell Growth & Viability (Daily Counting) Culture_Cells->Monitor_Growth Metabolic_Analysis Metabolic Analysis (Glucose, Lactate) Culture_Cells->Metabolic_Analysis Product_Titer Measure Product Titer (ELISA, HPLC) Culture_Cells->Product_Titer Data_Analysis Data Analysis & Comparison Monitor_Growth->Data_Analysis Metabolic_Analysis->Data_Analysis Product_Titer->Data_Analysis Optimal_Conc Determine Optimal Concentration Data_Analysis->Optimal_Conc Validation Validation in Bioreactor Optimal_Conc->Validation End End: Optimized Protocol Validation->End

Caption: Workflow for Media Supplement Optimization.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Hydroxocobalamin powder (or other this compound form)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh out the desired amount of hydroxocobalamin powder. To prepare a 1 mM stock solution, weigh out approximately 1.35 mg of hydroxocobalamin and dissolve it in 1 mL of cell culture grade water or PBS.

  • Gently vortex the solution until the powder is completely dissolved. Protect the solution from light as cobalamins are light-sensitive.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium

Materials:

  • Basal cell culture medium

  • Prepared this compound stock solution

  • Sterile serological pipettes

  • Laminar flow hood

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • In a laminar flow hood, add the appropriate volume of the stock solution to the basal medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final this compound concentration of 1 µM, add 100 µL of the 1 mM stock solution.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

Materials:

  • Cell culture suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Transfer a representative sample of the cell suspension from the culture vessel to a microcentrifuge tube.

  • Add an equal volume of 0.4% Trypan Blue solution to the cell suspension (e.g., 50 µL of cell suspension + 50 µL of Trypan Blue).

  • Gently mix by pipetting up and down.

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.

  • Load 10 µL of the mixture into a clean hemocytometer.

  • Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

  • Calculate the viable cell density:

    • Viable cells/mL = (Average number of viable cells per large square) x Dilution factor (2 in this case) x 10^4

Protocol 4: Metabolic Activity Assessment (Glucose Consumption and Lactate (B86563) Production)

Materials:

  • Cell culture supernatant samples collected at different time points

  • Glucose assay kit

  • Lactate assay kit

  • Microplate reader

  • 96-well plates

Procedure:

  • At specified time points during the cell culture, collect a small volume of the culture supernatant.

  • Centrifuge the samples to pellet any cells and debris.

  • Carefully transfer the cell-free supernatant to a clean tube. Samples can be stored at -80°C for later analysis.

  • Follow the manufacturer's instructions for the glucose and lactate assay kits. This typically involves adding a specific volume of the supernatant to a 96-well plate, followed by the addition of the assay reagents.

  • Incubate the plate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of glucose and lactate in each sample based on a standard curve.

  • Determine the glucose consumption and lactate production rates by comparing the concentrations at different time points and normalizing to the viable cell number.

Conclusion

This compound is a vital supplement in cell culture media, essential for fundamental metabolic processes that underpin robust cell growth, viability, and productivity. By understanding its roles in the methionine cycle and propionyl-CoA metabolism, researchers can strategically supplement their media to enhance cellular performance. The provided protocols offer a framework for systematically evaluating and optimizing this compound concentrations for specific cell lines and applications, ultimately leading to more consistent and higher-yielding bioprocesses. Careful consideration of the interplay between this compound and other media components will further refine culture conditions for optimal outcomes in research and biopharmaceutical production.

References

Aquacobalamin as a Probe for Detecting Nitric Oxide in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make its detection and quantification in biological systems a significant challenge. Aquacobalamin (B1421323), the aquated form of vitamin B12 (Cbl), has been investigated as a potential probe for NO due to the reactivity of its cobalt center. However, the interaction is not straightforward. This document provides detailed application notes and protocols for the use of the cobalamin system as a probe for nitric oxide, clarifying the underlying chemical principles and offering guidance for experimental design.

It is crucial to understand that while this compound (Cbl(III)) itself has a questionable direct reactivity with nitric oxide, its one-electron reduced form, cob(II)alamin (Cbl(II)), is a potent scavenger of NO. Therefore, most applications rely on the reduction of this compound to cob(II)alamin, which then serves as the NO probe.

Principle of Detection

The core principle of using the cobalamin system for NO detection lies in the high-affinity binding of nitric oxide to the cobalt (II) center of cob(II)alamin, forming a stable nitrosylcobalamin complex (Cbl(II)-NO). This reaction leads to distinct changes in the UV-visible absorption spectrum, which can be monitored spectrophotometrically.

Recent studies, however, have indicated that the direct reaction between this compound (Cbl(III)) and NO is either very slow or does not occur, and that previously observed reactions may have been due to nitrite (B80452) impurities in NO solutions.[1][2][3][4] In aerated solutions, this compound can form a superoxo complex (Cbl(III)O2-), which reacts rapidly and irreversibly with NO.[4] For direct and sensitive detection of NO, the reduction of this compound to cob(II)alamin is the key step.

Data Presentation

Table 1: Spectroscopic Properties of Cobalamin Species
Cobalamin SpeciesOxidation State of CobaltKey UV-vis Absorption Peaks (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
This compound (Cbl(III))+3~351, ~495, ~525~28,000 at 351 nm
Cob(II)alamin (Cbl(II))+2~312, ~400, ~470Not consistently reported
Nitrosylcobalamin (Cbl(II)-NO)+2~350, ~420, ~485Not consistently reported
Table 2: Kinetic and Thermodynamic Parameters
ReactionParameterValueConditionsReference
Cbl(II) + NO ⇌ Cbl(II)-NOEquilibrium constant (K)~10⁸ M⁻¹25 °C[2]
NO₂⁻ + Cbl(II) ⇌ (NO₂-Cbl(II))¹⁻Binding constant3.5 x 10² M⁻¹[5]

Experimental Protocols

Protocol 1: Preparation of Cob(II)alamin from this compound

This protocol describes the chemical reduction of this compound to cob(II)alamin, the active form for NO detection. This procedure must be performed under anaerobic conditions to prevent re-oxidation of Cbl(II).

Materials:

  • This compound hydrochloride

  • Sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT)

  • Anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, deoxygenated by bubbling with argon or nitrogen for at least 30 minutes)

  • Septum-sealed vials

  • Gas-tight syringes

Procedure:

  • Prepare a stock solution of this compound in the deoxygenated buffer. A typical concentration is 1 mM.

  • Transfer the desired volume of the this compound solution to a septum-sealed vial.

  • To reduce Cbl(III) to Cbl(II), add a fresh solution of a reducing agent.

    • Using Sodium Borohydride: Add a small excess of freshly prepared NaBH₄ solution (e.g., 10 mM in deoxygenated water) to the this compound solution. The color should change from red-orange to brownish-green, indicating the formation of Cbl(II).

    • Using Dithiothreitol: Add DTT to a final concentration of 10-20 mM. The reduction with DTT is slower and may require incubation.

  • Confirm the formation of Cbl(II) spectrophotometrically by observing the characteristic absorption spectrum with peaks around 312, 400, and 470 nm.

  • Keep the resulting Cbl(II) solution under anaerobic conditions and use it promptly.

Protocol 2: Spectrophotometric Detection of Nitric Oxide

This protocol outlines the use of prepared Cbl(II) to detect NO in aqueous solutions.

Materials:

  • Prepared Cbl(II) solution (from Protocol 1)

  • NO-containing sample (e.g., from NO donor compounds or biological samples)

  • Cuvettes with septa for anaerobic measurements

  • UV-visible spectrophotometer

Procedure:

  • Transfer the Cbl(II) solution to an anaerobic cuvette.

  • Record the baseline UV-vis spectrum of the Cbl(II) solution from 300 to 600 nm.

  • Introduce the NO-containing sample into the cuvette using a gas-tight syringe.

  • Immediately start recording the spectral changes over time. The formation of the Cbl(II)-NO complex will be indicated by a shift in the absorption spectrum, with the appearance of new peaks characteristic of nitrosylcobalamin.

  • The concentration of the Cbl(II)-NO adduct can be quantified by the change in absorbance at a specific wavelength (e.g., the peak maximum of the product or the isosbestic point of the reaction). This requires the determination of the molar extinction coefficient of the Cbl(II)-NO complex under the specific experimental conditions.

Signaling Pathways and Workflows

NitricOxide_Signaling cluster_0 Cellular Environment L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Synthesis sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Physiological Response Physiological Response cGMP->Physiological Response Aquacobalamin_NO_Detection_Workflow cluster_workflow Experimental Workflow This compound (Cbl(III)) This compound (Cbl(III)) Anaerobic Reduction Anaerobic Reduction This compound (Cbl(III))->Anaerobic Reduction Cob(II)alamin (Cbl(II)) Cob(II)alamin (Cbl(II)) Anaerobic Reduction->Cob(II)alamin (Cbl(II)) Reaction Reaction Cob(II)alamin (Cbl(II))->Reaction NO Sample NO Sample NO Sample->Reaction Nitrosylcobalamin (Cbl(II)-NO) Nitrosylcobalamin (Cbl(II)-NO) Reaction->Nitrosylcobalamin (Cbl(II)-NO) Spectrophotometric Analysis Spectrophotometric Analysis Nitrosylcobalamin (Cbl(II)-NO)->Spectrophotometric Analysis Quantification Quantification Spectrophotometric Analysis->Quantification Cobalamin_NO_Interactions cluster_reactions Cobalamin-NO Interaction Pathways This compound (Cbl(III)) This compound (Cbl(III)) Reduction Reduction This compound (Cbl(III))->Reduction e- Cob(II)alamin (Cbl(II)) Cob(II)alamin (Cbl(II)) High Affinity Binding High Affinity Binding Cob(II)alamin (Cbl(II))->High Affinity Binding Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->High Affinity Binding Nitrosylcobalamin (Cbl(II)-NO) Nitrosylcobalamin (Cbl(II)-NO) Reduction->Cob(II)alamin (Cbl(II)) High Affinity Binding->Nitrosylcobalamin (Cbl(II)-NO)

References

Application Notes and Protocols for the Synthesis and Use of Aquacobalamin Analogues in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of aquacobalamin (B1421323) (Vitamin B12a) analogues. The protocols detailed herein are intended to facilitate the production of these valuable chemical probes for investigating the mechanisms of B12-dependent enzymatic reactions and for the development of novel therapeutic agents.

Introduction

This compound, a form of vitamin B12, possesses a water molecule as the upper axial ligand coordinated to the central cobalt ion. This water molecule can be readily substituted by a variety of ligands, making this compound an ideal starting material for the synthesis of a diverse range of analogues. These synthetic analogues are instrumental as probes for dissecting enzymatic mechanisms, imaging nutrient trafficking, and for the development of targeted antimicrobial or anticancer strategies.[1] By modifying the axial ligand, researchers can investigate the steric and electronic requirements of B12-dependent enzymes and modulate the reactivity of the cobalamin core.

This document provides detailed protocols for the synthesis of two common this compound analogues: imidazolylcobalamin and histidinylcobalamin. Furthermore, it presents a compilation of quantitative data for the characterization of these and other analogues, and illustrates the mechanistic role of the B12 cofactor in the methylmalonyl-CoA mutase enzyme.

Synthesis of this compound Analogues: Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of imidazolylcobalamin and histidinylcobalamin from this compound hydrochloride (HOCbl·HCl).[2]

Protocol 1: Synthesis of Imidazolylcobalamin ([ImCbl]Cl)

Materials:

  • This compound hydrochloride (HOCbl·HCl)

  • Imidazole (B134444)

  • TES buffer (0.10 M, pH 7.4)

  • Acetone (pre-chilled to -20 °C)

  • Deionized water

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 100 mg of HOCbl·HCl in 1.0 mL of 0.10 M TES buffer (pH 7.4).

  • Add 5.7 mg (1.3 equivalents) of imidazole to the HOCbl·HCl solution. A rapid color change from red to purple should be observed.[2]

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Precipitate the product by adding cold (-20 °C) acetone.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with a small amount of cold acetone.

  • Dry the product overnight under vacuum at 60 °C.

  • The expected yield is approximately 90%, with a purity of ~96% as determined by 1H NMR.[2]

Protocol 2: Synthesis of Histidinylcobalamin ([HisCbl]Cl)

Materials:

  • This compound hydrochloride (HOCbl·HCl)

  • L-Histidine

  • TES buffer (0.10 M, pH 7.4)

  • Acetone (pre-chilled to -20 °C)

  • Deionized water

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • The procedure is identical to the synthesis of Imidazolylcobalamin.

  • Use 1.6 equivalents of L-histidine in place of imidazole.

  • Follow steps 1-7 as outlined in Protocol 1.

  • Note: This procedure may result in a product of ~70% purity, with the major impurity being unreacted L-histidine.[2] Further purification by chromatography may be required for specific applications.

Data Presentation: Characterization of this compound Analogues

The following tables summarize key quantitative data for the characterization of this compound and its analogues from the literature.

Table 1: Crystallographic Data for Imidazolylcobalamin (ImCbl) and Histidinylcobalamin (HisCbl) [2]

ParameterImidazolylcobalamin (ImCbl)Histidinylcobalamin (HisCbl)
Empirical FormulaC66H92CoN16O14PC69H97CoN17O16P
Formula Weight ( g/mol )1422.451510.53
Crystal SystemOrthorhombicOrthorhombic
Space GroupP212121P212121
a (Å)17.034(3)17.159(3)
b (Å)24.175(5)24.502(5)
c (Å)27.721(6)27.781(6)
V (Å3)11403(4)11666(4)
Z44
R1, wR20.083, 0.2010.072, 0.178

Table 2: Selected Bond Distances (Å) for Imidazolylcobalamin and Histidinylcobalamin [2]

BondImidazolylcobalamin (ImCbl)Histidinylcobalamin (HisCbl)
Co - N (β-axial ligand)1.94(1)1.951(7)
Co - N (α-DMB ligand)2.01(1)1.979(8)

Table 3: Physicochemical Properties of this compound and a Corrole (B1231805) Analogue [3]

PropertyThis compound (H2OCbl+)[H2O-DPTC-Co] (Corrole Analogue)
pKa of coordinated H2O7.40(2)9.76(6)

Table 4: Equilibrium Constants (log K) for Ligand Substitution of this compound and a Corrole Analogue [3]

LigandThis compound (H2OCbl+)[H2O-DPTC-Co] (Corrole Analogue)
CN-14.211.5
N3-4.73.9
SCN-3.53.1
I-1.21.8
Pyridine1.94.3

Mechanistic Studies: The Role of B12 in Methylmalonyl-CoA Mutase

This compound analogues are crucial for elucidating the reaction mechanisms of B12-dependent enzymes. One such enzyme is methylmalonyl-CoA mutase (MMUT), which catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA.[4] The reaction proceeds via a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor.

Enzymatic Workflow of Methylmalonyl-CoA Mutase

The following diagram illustrates the key steps in the catalytic cycle of methylmalonyl-CoA mutase.

Methylmalonyl_CoA_Mutase_Mechanism cluster_enzyme Methylmalonyl-CoA Mutase Catalytic Cycle A AdoCbl-Enzyme (Co³⁺) B Homolytic Cleavage A->B Substrate Binding C Cob(II)alamin + Ado• B->C D H• Abstraction from Substrate C->D Methylmalonyl-CoA E Substrate Radical + AdoH D->E F Rearrangement E->F G Product Radical F->G H H• Donation to Product Radical G->H AdoH I Product + Ado• H->I J Recombination I->J Succinyl-CoA J->A Product Release

Caption: Catalytic cycle of methylmalonyl-CoA mutase.

This diagram outlines the radical-based mechanism of methylmalonyl-CoA mutase, initiated by the homolytic cleavage of the adenosylcobalamin (AdoCbl) cofactor.[5] The resulting adenosyl radical (Ado•) abstracts a hydrogen atom from the substrate, methylmalonyl-CoA, generating a substrate radical. This radical undergoes rearrangement to the product radical, which then abstracts a hydrogen atom from 5'-deoxyadenosine (B1664650) (AdoH) to form the product, succinyl-CoA, and regenerate the adenosyl radical. Finally, the adenosyl radical recombines with cob(II)alamin to reform the active cofactor. The use of this compound analogues with modified axial ligands allows researchers to probe the steric and electronic factors that influence each step of this catalytic cycle.

References

Application Notes: Monitoring Aquacobalamin Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquacobalamin (B1421323) (H₂OCbl), a naturally occurring form of Vitamin B12, is crucial for cellular metabolism, serving as a precursor to the coenzymes methylcobalamin (B1676134) and adenosylcobalamin.[1][2] Understanding the mechanisms and kinetics of its cellular uptake is vital for researchers in nutrition, hematology, neurology, and oncology, as well as for professionals in drug development leveraging the B12 uptake pathway for targeted delivery. Cellular uptake is a sophisticated process primarily mediated by the binding of transcobalamin (TC)-bound cobalamin to the transcobalamin receptor (TCblR/CD320), followed by receptor-mediated endocytosis.[3][4][5] This document provides detailed protocols for three primary methods used to monitor and quantify the uptake of this compound and other cobalamins in cultured cells: Radiolabeled Cobalamin Uptake Assays, Fluorescence Microscopy with Cobalamin Analogs, and Mass Spectrometry-based Quantification.

Method 1: Radiolabeled Cobalamin Uptake Assays

Principle

This method provides a highly sensitive and quantitative measure of cobalamin uptake by using cobalamin labeled with a radioisotope, most commonly Cobalt-57 ([⁵⁷Co]). Cells are incubated with the radiolabeled cobalamin, and the amount of radioactivity internalized by the cells is measured using a gamma counter. This technique allows for the differentiation between cell surface binding and internalization by performing incubations at different temperatures (4°C for binding, 37°C for internalization).[3]

Experimental Protocol

Materials and Reagents:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[6]

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Radiolabeled cobalamin (e.g., [⁵⁷Co]cyanocobalamin or custom synthesized [⁵⁷Co]this compound)

  • Unlabeled ("cold") this compound or cyanocobalamin (B1173554) for competition assays

  • Bovine Transcobalamin (TC)

  • 6-well or 24-well tissue culture plates

  • Gamma counter

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.[7]

    • For adherent cells, seed them in 6-well plates at a density of 0.2-0.5 x 10⁶ cells per well and allow them to attach overnight.[3]

    • For suspension cells, use them at a density of 0.5-1.0 x 10⁶ cells/mL.[3]

  • Preparation of Radiolabeled Complex:

    • Prepare a stock solution of [⁵⁷Co]cobalamin-TC complex in serum-free medium. A typical assay may use 10,000 to 20,000 counts per minute (CPM) per mL.[3]

  • Uptake Assay:

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 1 mL of the medium containing the [⁵⁷Co]cobalamin-TC complex to each well.

    • For Total Uptake (Binding + Internalization): Incubate the plates at 37°C for a predetermined time (e.g., 1, 4, or 24 hours).[8]

    • For Surface Binding Only: Incubate the plates at 4°C for 1 hour.[3][8]

    • For Specificity Control: In parallel wells, add a 200-fold excess of unlabeled cobalamin along with the radiolabeled complex to compete for receptor binding.[8]

    • For Divalent Cation Dependence Control: Include a parallel well containing 10 mM EDTA or EGTA to chelate Ca²⁺ ions, which are required for receptor-mediated endocytosis.[3]

  • Stopping the Assay and Cell Lysis:

    • To stop the uptake, place the plates on ice and aspirate the radioactive medium.

    • Wash the cells three times with 2 mL of ice-cold PBS to remove unbound radioactivity.[9]

    • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysate from each well into gamma counter tubes.

    • Measure the radioactivity (CPM) in each sample using a gamma counter.

    • In a parallel set of wells, determine the total protein concentration or cell number for normalization.

Data Presentation

Quantitative data should be normalized to cell number or total protein content and presented in a clear, tabular format.

Table 1: Representative Data for Radiolabeled Cobalamin Uptake Data is hypothetical but based on typical results from internalization assays.[8]

ConditionTime (hr)Temperature (°C)Uptake (CPM / 10⁵ cells)
Total Uptake 137144 ± 20
437210 ± 64
2437304 ± 25
Surface Binding 1436 ± 12
4430 ± 9
24483 ± 15
Competition 243725 ± 8
EDTA Control 243745 ± 11

Method 2: Fluorescence Microscopy with Cobalamin Analogs

Principle

This method utilizes cobalamin molecules chemically conjugated to a fluorescent dye (e.g., BODIPY, fluorescein).[10][11][12] These fluorescent analogs allow for the direct visualization of cobalamin uptake and subcellular localization using fluorescence or confocal microscopy. While less quantitative than radiolabeled assays, this technique provides invaluable spatial information about the trafficking of cobalamin within the cell.[10][13]

Experimental Protocol

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • Glass-bottom culture dishes or chamber slides

  • Fluorescent cobalamin analog (e.g., ribose-linked BODIPY-cobalamin)[10]

  • PBS

  • Paraformaldehyde (PFA) solution (4% in PBS) for cell fixation

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence or confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Incubation with Fluorescent Analog:

    • Wash the cells once with pre-warmed serum-free medium.

    • Add medium containing the fluorescent cobalamin analog (typically in the nM to low µM range) to the cells.

    • Incubate at 37°C for the desired time period (e.g., 30 minutes to 24 hours).[10]

  • Washing and Fixation:

    • Aspirate the medium containing the fluorescent analog.

    • Wash the cells three times with PBS to remove the extracellular probe.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice more with PBS.

  • Imaging (Live or Fixed Cell):

    • For Fixed-Cell Imaging: Add a drop of mounting medium with DAPI and cover with a coverslip.

    • For Live-Cell Imaging: After the washing step (Step 3, first bullet), add fresh imaging medium (e.g., phenol (B47542) red-free medium) and proceed directly to microscopy. Live-cell imaging allows for the tracking of uptake in real-time.

    • Visualize the cells using a fluorescence microscope. Use the appropriate filter set for the chosen fluorophore (e.g., FITC channel for BODIPY-FL) and DAPI for the nucleus.

Expected Results: Fluorescence should be observed accumulating within the cells over time.[10] Depending on the time point, the signal may appear as distinct puncta, representing endosomes and lysosomes, indicating uptake via the endocytic pathway.

Method 3: Mass Spectrometry for Intracellular Cobalamin Quantification

Principle

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that can separate, identify, and quantify different forms of cobalamin (this compound, cyanocobalamin, methylcobalamin, adenosylcobalamin, glutathionylcobalamin) from cell extracts.[14][15][16] This method offers high specificity and allows for the study of the intracellular metabolism of this compound into its active coenzyme forms. A "cold trapping" technique, involving the addition of excess unlabeled this compound during extraction, is crucial to prevent the artificial formation of cobalamin derivatives.[14][17]

Experimental Protocol

Materials and Reagents:

  • Cell line of interest and culture reagents

  • [⁵⁷Co]-cyanocobalamin (for metabolic labeling, optional but recommended for tracking)

  • Unlabeled ("cold") this compound (H₂OCbl) for trapping

  • Lysis/Extraction Buffer (e.g., containing 7.5 mM H₂OCbl)[14]

  • Acetonitrile (ACN)

  • Acetic Acid

  • Pure standards for each cobalamin derivative (H₂OCbl, CNCbl, MeCbl, AdoCbl, GSCbl)

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)[18][19]

  • C18 Reverse-Phase HPLC column[14]

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to ~90% confluency. For metabolic labeling, grow cells in a medium containing a known concentration of [⁵⁷Co]-cyanocobalamin.[14]

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into a conical tube and centrifuge to obtain a cell pellet.

  • "Cold Trapping" and Extraction:

    • Resuspend the cell pellet in a lysis buffer containing a high concentration (e.g., 7.5 mM) of unlabeled this compound.[14] This excess H₂OCbl acts as a scavenger, trapping free biological ligands (like glutathione, sulfite) and preventing them from artificially binding to the cobalamins of interest during lysis.[2][14]

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted cobalamins.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Separate the different cobalamin forms using a gradient of mobile phases (e.g., Solvent A: 0.1% acetic acid in water; Solvent B: 0.1% acetic acid in acetonitrile).[14]

    • Elute the separated compounds into the mass spectrometer.

    • Identify and quantify each cobalamin species based on its retention time and specific mass-to-charge ratio (m/z) compared to pure standards.[15][19]

Data Presentation

The results can be presented as the relative percentage or absolute concentration of each cobalamin form within the cells.

Table 2: Representative Intracellular Cobalamin Profile in Mammalian Cells after Uptake Data based on typical findings from HPLC separation of cell extracts.[14][17]

Cobalamin SpeciesAbbreviationRelative Abundance (%)
AdenosylcobalaminAdoCbl50 - 70
MethylcobalaminMeCbl15 - 30
This compoundH₂OCbl5 - 15
GlutathionylcobalaminGSCbl1 - 5
CyanocobalaminCNCbl< 1 (if not supplemented)

Visualizations

This compound Cellular Uptake Pathway

The following diagram illustrates the process of receptor-mediated endocytosis for transcobalamin-bound this compound.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane cluster_cytoplasm Cytoplasm TC Transcobalamin (TC) TC_Cbl TC-H₂OCbl Complex TC->TC_Cbl Binds Cbl This compound (H₂OCbl) Cbl->TC_Cbl Receptor CD320 Receptor TC_Cbl->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Endolysosome Endolysosome Endosome->Endolysosome 3. Fusion Lysosome Lysosome Lysosome->Endolysosome Free_Cbl Free H₂OCbl Endolysosome->Free_Cbl 4. TC Degradation & H₂OCbl Release Metabolism Conversion to MeCbl & AdoCbl Free_Cbl->Metabolism 5. Cytosolic Processing

Receptor-mediated endocytosis of this compound.

Experimental Workflow: Radiolabeled Uptake Assay

This flowchart outlines the key steps in performing a quantitative uptake assay using radiolabeled cobalamin.

G start Start seed_cells Seed cells in multi-well plate start->seed_cells overnight Incubate overnight (37°C, 5% CO₂) seed_cells->overnight add_radio Add medium with [⁵⁷Co]Cbl-TC complex overnight->add_radio incubate Incubate at 4°C (Binding) or 37°C (Uptake) add_radio->incubate wash Stop assay & wash cells 3x with ice-cold PBS incubate->wash lyse Lyse cells (e.g., 0.1 M NaOH) wash->lyse measure Measure radioactivity in lysate (Gamma Counter) lyse->measure normalize Normalize CPM to cell number or protein measure->normalize end End normalize->end

Workflow for a radiolabeled cobalamin uptake assay.

Experimental Workflow: LC-MS Quantification

This diagram shows the process for preparing and analyzing intracellular cobalamins using mass spectrometry.

G start Start culture_cells Culture cells to ~90% confluency start->culture_cells harvest Harvest cell pellet (Wash, Scrape, Centrifuge) culture_cells->harvest extract Lyse & Extract Cbls with 'Cold Trapping' buffer (excess H₂OCbl) harvest->extract clarify Clarify extract by centrifugation extract->clarify inject Inject supernatant onto LC-MS system clarify->inject separate Separate Cbl forms (Reverse-Phase HPLC) inject->separate detect Detect & Quantify (Mass Spectrometry) separate->detect analyze Analyze data vs. standards detect->analyze end End analyze->end

Workflow for LC-MS analysis of intracellular cobalamins.

References

Application Notes and Protocols for Aquacobalamin in Reconstituted Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital water-soluble vitamin that plays a crucial role as a cofactor in various enzymatic reactions essential for cellular metabolism. In its reconstituted form, this compound is instrumental for in vitro enzymatic assays, enabling the detailed study of enzyme kinetics, mechanisms, and the screening of potential therapeutic agents. These assays are fundamental in understanding metabolic pathways and in the development of drugs targeting metabolic disorders.

This document provides detailed application notes and protocols for the use of this compound in reconstituted enzymatic assays, with a focus on two major classes of enzymes: cobalamin-dependent methionine synthase and radical S-adenosylmethionine (SAM) enzymes.

The Role of this compound in Enzymatic Reactions

This compound is a form of cobalamin where a water molecule is coordinated to the cobalt ion. In biological systems, it is a precursor to the active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin.[1][2] In reconstituted enzymatic assays, this compound (often used interchangeably with hydroxocobalamin) is added to apoenzymes to form the functional holoenzyme. The cobalt center of the cobalamin is the reactive site, participating in methyl group transfers and radical-based reactions.[3][4]

For instance, in the catalytic cycle of methionine synthase, the cobalt ion cycles between Co(I), Co(II), and Co(III) oxidation states to facilitate the transfer of a methyl group from methyltetrahydrofolate to homocysteine, forming methionine.[4][5][6] Radical SAM enzymes, on the other hand, utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[7][8][9] In cobalamin-dependent radical SAM methylases, this radical initiates a reaction cascade where methylcobalamin, formed from this compound, serves as the methyl donor.[8][10][11]

Data Presentation: Quantitative Parameters for Cobalamin-Dependent Assays

The following table summarizes key quantitative data for enzymatic assays involving this compound and related compounds. This information is crucial for experimental design and data interpretation.

ParameterEnzyme/SystemValueReference
Extinction Coefficient (ε) Methenyl-THF (CH+-THF) at 350 nm26,500 M⁻¹cm⁻¹[12]
Extinction Coefficient (ε) Enzyme-bound AquoCo(III)Cbl at 352 nm (S-SMetHCT)21.2 mM⁻¹cm⁻¹[5]
Extinction Coefficient (ε) Enzyme-bound AquoCo(III)Cbl at 352 nm (Y1139FS-SMetHCT)20 mM⁻¹cm⁻¹[5]
Dissociation Constant (Kd) Chlorite (B76162) on this compound≥ 10 mM[13]
Binding Constant Nitrite (B80452) to Cob(II)alamin3.5 x 10² M⁻¹[14]
Rate Constant (k) Reaction of Cob(II)alamin with S-nitrosoglutathione (GSNO)~1.2 x 10⁶ M⁻¹s⁻¹[15]
Concentration Hydroxocobalamin in stock solution500 µM[12]
Concentration S-adenosyl-L-methionine (AdoMet) in stock solution3.8 mM[12]

Experimental Protocols

Protocol 1: Reconstitution of Apo-Enzyme with this compound

This general protocol describes the steps to reconstitute an apo-enzyme with this compound to form the active holoenzyme. Specific concentrations may need to be optimized for different enzymes.

Materials:

  • Apo-enzyme of interest

  • This compound (or Hydroxocobalamin) solution (e.g., 1 mM in water, stored in the dark at 4°C)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Incubator or water bath

Procedure:

  • Prepare a solution of the apo-enzyme in the reaction buffer.

  • Add a reducing agent, such as DTT, to a final concentration of 1-5 mM to maintain a reducing environment, which is often necessary for cobalamin-dependent enzymes.

  • Add a molar excess of the this compound solution to the apo-enzyme solution. A 2 to 10-fold molar excess is typically sufficient.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the binding of this compound to the enzyme. The incubation should be performed in the dark to prevent photodecomposition of the cobalamin.

  • (Optional) Remove excess, unbound this compound by gel filtration or dialysis if it interferes with subsequent assays.

  • The reconstituted holoenzyme is now ready for use in activity assays.

Protocol 2: Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase

This protocol is adapted from established methods for measuring the activity of cobalamin-dependent methionine synthase.[12][16] The assay measures the formation of tetrahydrofolate (THF), which is converted to 5,10-methenyl-THF and quantified by its absorbance at 350 nm.[12]

Materials:

  • Reconstituted holo-methionine synthase

  • 1.0 M Potassium Phosphate (KPO₄) buffer, pH 7.2

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-adenosyl-L-methionine (AdoMet)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin

  • 4.2 mM 5-Methyltetrahydrofolate (CH₃THF)

  • Stopping solution: 5N HCl/60% formic acid

  • 12x75mm glass tubes

  • Heat block at 80°C

  • Spectrophotometer

Procedure:

  • In 12x75mm glass tubes, prepare the reaction mixture by adding the following in order:

    • 494 µL H₂O

    • 80 µL 1.0 M KPO₄ (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 50 µL reconstituted enzyme sample

    • 80 µL 500 µM hydroxocobalamin

  • Mix well and pre-incubate the mixture at 37°C for 5 minutes.[12]

  • Initiate the reaction by adding 48 µL of 4.2 mM CH₃THF. Mix well.

  • Incubate the reaction at 37°C for 10 minutes.[12]

  • Stop the reaction by adding 200 µL of the stopping solution (5N HCl/60% formic acid). Mix well.

  • Incubate the stopped reaction at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.[12][16]

  • Cool the tubes to room temperature.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.[12] Use a "no enzyme" blank for background subtraction.

Calculation of Activity: Enzyme activity (in nmol/min or mU) can be calculated using the Beer-Lambert law and the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).[12]

Visualizations

Experimental Workflow: Methionine Synthase Assay

MethionineSynthaseAssay prep Prepare Reaction Mix (Buffer, DTT, AdoMet, Hcy, Enzyme, HOCbl) pre_incubate Pre-incubate 37°C, 5 min prep->pre_incubate start_rxn Initiate Reaction (Add CH3THF) pre_incubate->start_rxn incubate Incubate 37°C, 10 min start_rxn->incubate stop_rxn Stop Reaction (Add HCl/Formic Acid) incubate->stop_rxn heat Heat 80°C, 10 min stop_rxn->heat cool Cool to RT heat->cool centrifuge Centrifuge cool->centrifuge measure Measure Absorbance @ 350 nm centrifuge->measure

Caption: Workflow for the spectrophotometric assay of methionine synthase.

Catalytic Cycle of Cobalamin-Dependent Methionine Synthase

MethionineSynthaseCycle E_CoI E-Co(I)bl E_MeCoIII E-MeCo(III)bl E_CoI->E_MeCoIII Methyl Transfer E_CoI_Hcy E-Co(I)bl-Hcy E_MeCoIII->E_CoI_Hcy Methyl Transfer THF_out E_MeCoIII->THF_out E_CoI_Hcy->E_CoI Product Release Met_out E_CoI_Hcy->Met_out CH3THF_in CH3THF_in->E_CoI Hcy_in Hcy_in->E_MeCoIII

Caption: Simplified catalytic cycle of methionine synthase.

General Mechanism of a Class B Radical SAM Methyltransferase

RadicalSAM_Methylase SAM_cleavage SAM Reductive Cleavage ([4Fe-4S]1+) DOA_rad 5'-dA• SAM_cleavage->DOA_rad Met Methionine SAM_cleavage->Met H_abstraction H-atom Abstraction from Substrate (RH) R_rad Substrate Radical (R•) H_abstraction->R_rad methylation Methyl Transfer from MeCo(III)bl R_Me Methylated Product (R-CH3) methylation->R_Me CoII Co(II)bl methylation->CoII regeneration Regeneration of MeCo(III)bl MeCoIII MeCo(III)bl regeneration->MeCoIII Methylation SAH SAH regeneration->SAH SAM1 SAM SAM1->SAM_cleavage DOA_rad->H_abstraction RH Substrate (RH) RH->H_abstraction R_rad->methylation MeCoIII->methylation CoII->regeneration Reduction CoI Co(I)bl SAM2 SAM SAM2->regeneration

Caption: General mechanism for a cobalamin-dependent radical SAM methylase.

Conclusion

The use of this compound in reconstituted enzymatic assays is a powerful tool for elucidating the mechanisms of essential metabolic enzymes. The protocols and data provided herein offer a solid foundation for researchers to design and execute robust experiments. Careful adherence to these methodologies will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of cellular metabolism and aiding in the discovery of novel therapeutics.

References

Application Notes and Protocols for Reductive Dehalogenation using Aquacobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive dehalogenation of halogenated organic compounds using aquacobalamin (B1421323) (Vitamin B12a). This method is relevant for environmental remediation research, synthetic chemistry, and the study of metabolic pathways.

Introduction

Reductive dehalogenation is a critical process for the detoxification of many environmental pollutants, including chlorinated solvents and pesticides. This compound, a water-soluble form of Vitamin B12, can act as a catalyst for this reaction. The central cobalt atom in the corrin (B1236194) ring of this compound can be reduced from its stable Co(III) state to the highly reactive Co(I) state by a suitable reducing agent. This supernucleophilic Co(I) species can then react with halogenated organic compounds, leading to the cleavage of the carbon-halogen bond and the detoxification of the molecule. This process is analogous to the action of some anaerobic bacteria that utilize B12-dependent enzymes called reductive dehalogenases.[1][2][3]

Principle of the Method

The protocol described below details an abiotic approach to reductive dehalogenation using this compound as a catalyst and titanium(III) citrate (B86180) as the reducing agent. The reaction is performed under anoxic conditions to prevent the oxidation of the reactive Co(I) species. The disappearance of the halogenated substrate and the appearance of dehalogenated products are monitored by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes representative data for the reductive dehalogenation of various chlorinated phenols using this compound reduced by Ti(III) citrate.

CompoundInitial Concentration (µM)Final Concentration (µM)Percent DechlorinationReaction Time (hours)Reference
Pentachlorophenol (PCP)186Not detected>99%100[4]
2,3,5-Trichlorophenol (TCP)186Not detected>99%100[4]

Note: The efficiency of dehalogenation is dependent on factors such as the specific substrate, pH, and the concentration of the catalyst and reducing agent.

Experimental Protocol

This protocol provides a method for the reductive dehalogenation of a model chlorinated phenol (B47542).

Materials:

  • This compound (Vitamin B12a)

  • Titanium(III) chloride solution

  • Sodium citrate

  • Chlorinated phenol stock solution (e.g., Pentachlorophenol in methanol)

  • Anhydrous sodium sulfate

  • Hexane (B92381) (GC grade)

  • Deoxygenated, sterile, deionized water

  • Nitrogen or Argon gas (high purity)

  • Serum bottles

  • Butyl rubber stoppers and aluminum crimp seals

  • Magnetic stir bars

Equipment:

  • Anaerobic chamber or glove box

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Magnetic stir plate

  • Syringes and needles

  • Spectrophotometer (for monitoring Vitamin B12s)

Procedure:

  • Preparation of Ti(III) Citrate Reductant:

    • In an anaerobic chamber, prepare a solution of sodium citrate in deoxygenated water.

    • Slowly add titanium(III) chloride solution to the citrate solution while stirring until a deep purple color persists. This indicates the formation of the Ti(III) citrate complex.

  • Reaction Setup:

    • Place a magnetic stir bar in a serum bottle.

    • Add a specific volume of deoxygenated water to the bottle.

    • Add the desired amount of this compound from a stock solution to achieve the final desired concentration (e.g., 500 µM).

    • Seal the bottle with a butyl rubber stopper and aluminum crimp seal.

    • Purge the headspace of the bottle with high-purity nitrogen or argon gas for at least 15 minutes to ensure anoxic conditions.[4]

    • Using a gas-tight syringe, add the Ti(III) citrate solution to the serum bottle. The solution should turn a deep greenish-brown, indicating the reduction of Co(III) to Co(I) (Vitamin B12s).[4]

    • Allow the solution to stir for a few minutes to ensure complete reduction.

  • Initiation of Dehalogenation:

    • Using a microsyringe, spike the reaction mixture with the chlorinated phenol stock solution to achieve the desired initial concentration (e.g., 186 µM).

    • Incubate the reaction mixture at a constant temperature in the dark, with continuous stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a gas-tight syringe.

    • Immediately extract the sample with an equal volume of hexane containing an internal standard.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Analyze the extract by GC-MS to quantify the concentration of the chlorinated phenol and its dehalogenated products. The disappearance of the parent compound and the appearance of daughter products will indicate the progress of the reaction.

Analytical Parameters to Monitor:

Beyond contaminant concentration, a comprehensive understanding of the reaction environment is crucial. Key geochemical parameters to monitor include:

  • pH: Influences the stability and reactivity of the cobalamin species.

  • Dissolved Oxygen: Must be kept at a minimum to prevent oxidation of the reduced cobalt center.

  • Oxidation-Reduction Potential (ORP): Provides an indication of the reducing conditions in the system.[5]

Visualizations

Signaling Pathway of Reductive Dehalogenation

Reductive_Dehalogenation_Pathway cluster_reduction Reduction of Cobalamin cluster_dehalogenation Dehalogenation of Substrate This compound This compound (Co³⁺) VitaminB12s Reduced Cobalamin (Co¹⁺) This compound->VitaminB12s Reduction ReducingAgent Reducing Agent (e.g., Ti³⁺ Citrate) HalogenatedSubstrate Halogenated Substrate (R-X) VitaminB12s->HalogenatedSubstrate Nucleophilic Attack OxidizedAgent Oxidized Agent (e.g., Ti⁴⁺ Citrate) ReducingAgent->OxidizedAgent e⁻ DehalogenatedProduct Dehalogenated Product (R-H) HalogenatedSubstrate->DehalogenatedProduct HalideIon Halide Ion (X⁻) HalogenatedSubstrate->HalideIon

Caption: Proposed mechanism for this compound-catalyzed reductive dehalogenation.

Experimental Workflow

Reductive_Dehalogenation_Workflow A Prepare Anoxic Media and Reagents B Set up Reaction Vessels (Serum Bottles) A->B C Add this compound B->C D Purge with Inert Gas (N₂ or Ar) C->D E Add Reducing Agent (Ti³⁺ Citrate) D->E F Spike with Halogenated Substrate E->F G Incubate under Controlled Conditions F->G H Withdraw Samples at Time Intervals G->H I Solvent Extraction H->I J GC-MS Analysis I->J K Data Interpretation J->K

References

Application Notes and Protocols for Aquacobalamin Immobilization in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of aquacobalamin (B1421323) (a form of Vitamin B12) for use in various biocatalytic applications. The following sections offer a comprehensive overview of immobilization techniques, quantitative performance data, and step-by-step experimental procedures.

Introduction to this compound Biocatalysis

This compound, a natural and environmentally benign cobalt complex, is a versatile catalyst for a range of chemical transformations.[1][2] Its catalytic activity stems from the cobalt ion's ability to cycle between different oxidation states (Co(III), Co(II), and Co(I)), enabling it to participate in one- and two-electron transfer processes.[2] This reactivity is harnessed in nature by various cobalamin-dependent enzymes that catalyze reactions such as isomerizations, methyl transfers, and dehalogenations.[1] In synthetic applications, immobilized this compound offers the advantages of enhanced stability, reusability, and simplified product purification, making it an attractive option for developing sustainable catalytic processes. Key applications include reductive dehalogenation of environmental pollutants, CO2 reduction to valuable chemicals, and the formation of carbon-carbon bonds.[1][3][4]

Immobilization Strategies for this compound

The choice of immobilization method and support material is crucial for preserving the catalytic activity and enhancing the stability of this compound. The most common strategies include covalent attachment, adsorption, and entrapment.

Covalent Attachment

Covalent immobilization involves the formation of a stable chemical bond between this compound and a solid support. This method typically results in very low leaching of the catalyst.

Adsorption

This method relies on non-covalent interactions, such as electrostatic or hydrophobic interactions, between this compound and the support material. It is a simpler and milder immobilization technique.

  • On Magnetic Nanoparticles: Iron oxide magnetic nanoparticles (MNPs) offer a high surface area and can be easily separated from the reaction mixture using an external magnetic field.[12][13][14] The interaction is often based on the affinity of the cobalt complex for the metal oxide surface.

  • On Chitosan (B1678972): Chitosan, a biocompatible and biodegradable polysaccharide, possesses hydroxyl and amino groups that can interact with this compound.[15][16][17]

Entrapment

Entrapment involves physically confining the this compound molecules within the porous network of a polymer gel.

  • In Chitosan Beads: this compound can be entrapped within chitosan beads by dissolving the chitosan in an acidic solution, mixing it with the this compound, and then dripping the mixture into an alkaline solution to induce solidification.[16]

Quantitative Performance of Immobilized this compound

The effectiveness of an immobilized biocatalyst is assessed by several key performance indicators, including catalytic activity, stability, and reusability. The following tables summarize quantitative data from various studies on immobilized vitamin B12 derivatives.

Table 1: Performance of Immobilized Cobalamin in CO2 Reduction

Support MaterialImmobilization MethodFaradaic Efficiency (%)Current Density (mA cm⁻²)Turnover Frequency (s⁻¹)Catalyst LoadingReference
Graphene OxideElectrochemical9329.45.24.28 nmol cm⁻²[3]
Graphene OxideElectrochemical9329.45.2Not Specified[18]

Table 2: Performance of Immobilized Cobalamin in Dehalogenation Reactions

Support MaterialImmobilization MethodSubstrateProductTurnover NumberReaction ConditionsReference
TiO2 filmAdsorptionDibromocyclohexaneCyclohexeneNot SpecifiedElectrochemical reduction[1]
Droplets (soft nanoparticles)EntrapmentTrichloroethyleneNot SpecifiedQuantified at single nanoparticle levelElectrocatalytic reduction[4]

Table 3: Stability and Reusability of Immobilized Cobalamin

Support MaterialImmobilization MethodApplicationStabilityReusabilityReference
Chitosan BeadsEntrapmentβ-xylosidase immobilizationRetained 88% activity after 2 months at 4°CRetained 92% activity after 10 cycles[16]
Alginate-Chitosan BeadsEntrapmentMaltogenic amylase immobilizationImproved thermal stabilityRetained 80% activity after 8 cycles[19]

Experimental Protocols

The following are detailed protocols for the immobilization of this compound using the methods described above.

Protocol 1: Covalent Immobilization of this compound on CNBr-Activated Agarose

This protocol is adapted from standard procedures for immobilizing ligands containing primary amines on CNBr-activated agarose.[7][8][9]

Materials:

  • CNBr-activated agarose

  • This compound

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.2 M glycine, pH 8.0

  • Wash Buffer 1: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: Coupling Buffer

  • 1 mM HCl

  • Sintered glass funnel or chromatography column

  • End-over-end mixer

Procedure:

  • Swell and Wash the Agarose:

    • Weigh out the desired amount of dry CNBr-activated agarose powder (e.g., 1 g).

    • Add the powder to a sintered glass funnel and wash with 15-20 bed volumes of 1 mM HCl. This step removes stabilizing additives and activates the resin.

    • Wash the resin with 5-10 column volumes of distilled water.

    • Equilibrate the resin by washing with 5 column volumes of Coupling Buffer.

  • Prepare this compound Solution:

    • Dissolve this compound in the Coupling Buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically.

  • Coupling Reaction:

    • Immediately transfer the washed and equilibrated agarose to the this compound solution.

    • Mix gently on an end-over-end mixer for 2 hours at room temperature or overnight at 4°C. Avoid using a magnetic stirrer as it can damage the agarose beads.

  • Wash and Block:

    • After the coupling reaction, collect the agarose by filtration and wash with 5-10 bed volumes of Coupling Buffer to remove unbound this compound.

    • Transfer the agarose to the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C to block any remaining active groups on the agarose.

  • Final Wash:

    • Wash the agarose with Wash Buffer 1 (high pH) followed by Wash Buffer 2 (low pH). Repeat this wash cycle 3-5 times to remove any non-covalently bound molecules.

    • Finally, wash the immobilized this compound-agarose with a neutral buffer and store at 4°C.

Protocol 2: Covalent Immobilization of this compound on Functionalized Silica

This protocol is based on the functionalization of silica surfaces with APTES and glutaraldehyde for protein immobilization.[10][11][20]

Materials:

Procedure:

  • Silica Surface Cleaning and Activation:

    • Clean the silica surface by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Activate the surface by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and activated silica in the APTES solution and incubate for 12 hours at room temperature with gentle stirring.[21]

    • After incubation, wash the silica thoroughly with toluene and then ethanol to remove excess APTES.

    • Dry the APTES-functionalized silica in an oven at 70°C for 1 hour.[21]

  • Activation with Glutaraldehyde:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

    • Immerse the APTES-functionalized silica in the glutaraldehyde solution and incubate for 2 hours at room temperature with gentle shaking.

    • Wash the silica extensively with PBS and then deionized water to remove unbound glutaraldehyde.

  • Immobilization of this compound:

    • Prepare a solution of this compound (1-5 mg/mL) in PBS (pH 7.4).

    • Immerse the glutaraldehyde-activated silica in the this compound solution and incubate overnight at 4°C with gentle mixing.

    • (Optional) To form a more stable secondary amine linkage, add sodium borohydride to the solution to a final concentration of 0.1 mg/mL and incubate for 30 minutes.

    • Wash the silica with PBS to remove unbound this compound. Store the immobilized biocatalyst at 4°C.

Protocol 3: Adsorption of this compound onto Magnetic Nanoparticles

This protocol provides a general procedure for the adsorption of proteins onto magnetic nanoparticles.[12][13][14]

Materials:

  • Fe₃O₄ magnetic nanoparticles (MNPs)

  • This compound

  • Binding Buffer: e.g., 50 mM Tris buffer, pH 7.0

  • Washing Buffer: Binding Buffer

  • Elution Buffer (for determining binding efficiency, not for immobilization): e.g., 500 mM imidazole (B134444) in Binding Buffer

  • Magnetic separator

Procedure:

  • Preparation of Magnetic Nanoparticles:

    • Wash the MNPs with the Binding Buffer. Place the tube with the MNP suspension in a magnetic separator and carefully remove the supernatant.

    • Add fresh Binding Buffer and resuspend the MNPs. Repeat this wash step twice.

  • Adsorption of this compound:

    • Prepare a solution of this compound in the Binding Buffer (concentration to be optimized, e.g., 1 mg/mL).

    • Add the washed MNPs to the this compound solution.

    • Incubate the mixture for 1-2 hours at room temperature with gentle, continuous mixing (e.g., on a rotator).

  • Washing:

    • Place the tube in the magnetic separator and remove the supernatant containing unbound this compound.

    • Wash the MNPs with the Washing Buffer. Resuspend the MNPs in the buffer, then separate using the magnet and discard the supernatant. Repeat the wash step 2-3 times to ensure removal of all non-adsorbed this compound.

  • Storage:

    • After the final wash, resuspend the MNPs with immobilized this compound in a suitable buffer for storage (e.g., Binding Buffer with a preservative) at 4°C.

Protocol 4: Entrapment of this compound in Chitosan Beads

This protocol is adapted from methods for entrapping enzymes in chitosan beads.[16]

Materials:

  • Low molecular weight chitosan

  • This compound

  • 0.1 M Acetic acid

  • 1 M NaOH

  • Syringe with a needle

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve 2 g of chitosan in 100 mL of 0.1 M acetic acid with continuous stirring until a homogenous gel-like solution is formed. Heating to 60°C can aid dissolution.[16]

  • Incorporate this compound:

    • Once the chitosan solution has cooled to room temperature, add a solution of this compound to the desired final concentration and mix thoroughly to ensure uniform distribution.

  • Formation of Chitosan Beads:

    • Draw the this compound-chitosan mixture into a syringe fitted with a needle.

    • Drop the solution into a gently stirring bath of 1 M NaOH. The droplets will solidify into beads upon contact with the alkaline solution.

    • Continue stirring for about 1 hour to allow for complete solidification and maturation of the beads.

  • Washing and Storage:

    • Collect the beads by filtration and wash them extensively with deionized water until the pH of the wash water is neutral.

    • Store the this compound-entrapped chitosan beads in a suitable buffer at 4°C.

Visualizations

Experimental Workflow: Covalent Immobilization of this compound on Agarose

covalent_immobilization_workflow cluster_activation Activation cluster_coupling Coupling cluster_blocking_wash Blocking & Washing start CNBr-Activated Agarose swell Swell in 1 mM HCl start->swell wash_HCl Wash with 1 mM HCl swell->wash_HCl wash_water Wash with Water wash_HCl->wash_water equilibrate Equilibrate with Coupling Buffer wash_water->equilibrate incubate Incubate Agarose with this compound equilibrate->incubate prepare_aqua Prepare this compound in Coupling Buffer prepare_aqua->incubate wash_unbound Wash off Unbound this compound incubate->wash_unbound block Block with Ethanolamine wash_unbound->block final_wash Final Wash Cycles (High/Low pH) block->final_wash end Immobilized This compound final_wash->end

Caption: Workflow for covalent immobilization of this compound on CNBr-activated agarose.

Biocatalytic Cycle: Reductive Dehalogenation

reductive_dehalogenation_cycle CoIII AqCbl(III) CoI Cbl(I) CoIII->CoI Reduction R_Cbl R-Cbl(III) CoI->R_Cbl Nucleophilic Attack X_minus X⁻ R_X R-X R_X->R_Cbl R_Cbl->CoIII Homolytic Cleavage R_radical R• R_Cbl->R_radical RH R-H R_radical->RH Hydrogen Abstraction H_plus H⁺ e_minus 2e⁻

Caption: Proposed mechanism for vitamin B12-catalyzed reductive dehalogenation.[1]

References

Troubleshooting & Optimization

aquacobalamin stability issues in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aquacobalamin (B1421323) (Vitamin B12a) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory buffer systems. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to hydroxocobalamin (B81358)?

A1: this compound is the hydrated form of hydroxocobalamin. In aqueous solutions, hydroxocobalamin readily converts to this compound, where a water molecule coordinates to the cobalt ion. For the purposes of stability in aqueous buffers, the terms are often used interchangeably.

Q2: Which buffer solution offers the highest stability for this compound?

A2: Studies have shown that an acetate (B1210297) buffer at a pH of 4.3 provides the most stable environment for hydroxocobalamin (this compound).[1] In general, an acidic pH range of 3.5 to 5.0 is preferable for maximizing stability.

Q3: What is the optimal pH range for this compound stability?

A3: The optimal pH range for the stability of cobalamins, including this compound, is generally between pH 4 and 6.5.[2] Degradation rates are observed to increase significantly at pH values outside of this range. For instance, in the presence of ascorbic acid, the highest rates of degradation for hydroxocobalamin are seen around pH 5.[3][4][5]

Q4: How do temperature and light affect this compound stability?

A4: this compound is sensitive to both heat and light. Elevated temperatures accelerate the degradation process.[1] It is also photolabile, meaning it can be degraded upon exposure to light, particularly UV radiation. Therefore, it is crucial to store this compound solutions in a cool, dark place.

Q5: Can other components in my formulation affect this compound stability?

A5: Yes. Reducing agents like ascorbic acid (Vitamin C) can significantly accelerate the degradation of this compound.[3][4][5] The presence of other vitamins, such as thiamine (B1217682) (B1), and certain metal ions can also impact stability. Phosphate (B84403) ions in buffers can catalyze the oxidation of ascorbic acid, which in turn affects this compound degradation in the pH range of 6.0-8.0.[3][4][5]

Troubleshooting Guide

Issue 1: Color Change in this compound Solution
  • Symptom: Your red this compound solution has turned purple, brown, or yellow.

  • Possible Causes & Solutions:

    • Purple Discoloration: This may indicate the binding of a ligand present in your solution to the cobalt center of the this compound. For example, histidine and imidazole (B134444) are known to cause a red to purple color change. Review the composition of your buffer and other reagents for potential coordinating species.

    • Brown/Yellow Discoloration: This typically signals the degradation of the this compound molecule and the reduction of the cobalt ion from Co(III) to Co(II). This can be caused by exposure to light, high temperatures, or incompatible substances like strong reducing agents. To mitigate this, ensure solutions are freshly prepared, protected from light, and stored at recommended temperatures (refrigerated). Also, verify the pH of your buffer solution is within the optimal range (pH 4-6.5).

Issue 2: Rapid Loss of this compound Concentration
  • Symptom: HPLC or spectrophotometric analysis shows a rapid decrease in this compound concentration over a short period.

  • Possible Causes & Solutions:

    • pH Instability: Verify the pH of your buffer solution. A pH outside the optimal 4-6.5 range can lead to accelerated degradation. The highest degradation rates are often observed around pH 5, especially in the presence of substances like ascorbic acid.[3][4][5]

    • Photodegradation: Ensure that all experimental steps, from preparation to analysis, are conducted under subdued light. Use amber vials or wrap containers in aluminum foil to protect the solution from light exposure.

    • Presence of Destabilizing Agents: The presence of ascorbic acid or other reducing agents can dramatically increase the degradation rate. If their presence is necessary, consider conducting experiments at lower temperatures and for shorter durations. Be aware that phosphate buffers can catalyze the oxidation of ascorbic acid, which can indirectly affect this compound stability.[3][4][5]

    • Temperature Effects: Maintain a constant and cool temperature during your experiments. Avoid exposing the solution to elevated temperatures unless it is a required stress condition for your study.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the buffer composition, pH, and the presence of other substances. Below is a summary of available kinetic data.

Table 1: Apparent First-Order Rate Constants (k_obs) and Half-Life (t½) for Hydroxocobalamin (this compound) Degradation in a Citrate (B86180)/Phosphate Buffer System in the Presence of Ascorbic Acid at 25°C.

pHk_obs (× 10⁻⁵ s⁻¹)Half-Life (t½) (hours)
1.00.2287.5
2.00.8821.9
3.02.537.6
4.05.853.3
5.07.622.5
6.04.434.3
7.01.8310.5
8.00.8123.8

Data extracted from the study by Ahmad et al. (2014), which was conducted in the presence of 0.25 × 10⁻³ M ascorbic acid. The presence of ascorbic acid significantly accelerates degradation.[3][4]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

1.1: 0.1 M Acetate Buffer (pH 4.5)

  • Prepare Stock Solutions:

    • 0.1 M Acetic Acid: Add 5.74 mL of glacial acetic acid (17.4 M) to deionized water and bring the total volume to 1 L.

    • 0.1 M Sodium Acetate: Dissolve 8.20 g of anhydrous sodium acetate in deionized water to make a 1 L solution.

  • Mix and Adjust pH:

    • Start with the 0.1 M acetic acid solution.

    • Slowly add the 0.1 M sodium acetate solution while monitoring the pH with a calibrated pH meter.

    • Continue adding the sodium acetate solution until the pH reaches 4.5.

1.2: 0.1 M Citrate Buffer (pH 5.0)

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 21.01 g of citric acid monohydrate in deionized water to make a 1 L solution.

    • 0.1 M Sodium Citrate: Dissolve 29.41 g of sodium citrate dihydrate in deionized water to make a 1 L solution.

  • Mix and Adjust pH:

    • To prepare a buffer with a pH of 5.0, mix approximately 20.5 mL of the 0.1 M citric acid solution with 79.5 mL of the 0.1 M sodium citrate solution.

    • Verify the pH with a calibrated pH meter and adjust as necessary with the stock solutions.

1.3: 0.1 M Phosphate Buffer (pH 7.0)

  • Prepare Stock Solutions:

    • 0.1 M Monobasic Sodium Phosphate: Dissolve 13.8 g of sodium phosphate monobasic monohydrate in deionized water to make a 1 L solution.

    • 0.1 M Dibasic Sodium Phosphate: Dissolve 14.2 g of anhydrous sodium phosphate dibasic in deionized water to make a 1 L solution.

  • Mix and Adjust pH:

    • To prepare a buffer with a pH of 7.0, mix approximately 39 mL of the 0.1 M monobasic sodium phosphate solution with 61 mL of the 0.1 M dibasic sodium phosphate solution.

    • Confirm the pH with a calibrated pH meter and make fine adjustments using the stock solutions if needed.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.05 M phosphate buffer at pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting point is a 70:30 ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 351 nm for hydroxocobalamin (this compound). Additional wavelengths may be monitored to detect degradation products.

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • For stability testing, store aliquots of this solution under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

    • Quantify the peak area to determine the concentration of remaining this compound.

    • Monitor for the appearance of new peaks, which indicate degradation products. The degradation of this compound can lead to the cleavage of the corrin (B1236194) ring, resulting in various smaller, often colorless, compounds.[3]

Visualizations

Aquacobalamin_Degradation_Pathway This compound This compound (H2O-Cbl) Reduced_Cbl Reduced Cob(II)alamin This compound->Reduced_Cbl Reduction (e.g., by Ascorbic Acid, Light, Heat) Cleavage_Products Corrin Ring Cleavage Products Reduced_Cbl->Cleavage_Products Further Oxidation

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Workflow cluster_start Start decision decision issue issue solution solution start This compound Instability Observed decision1 decision1 start->decision1 What is the issue? issue_color issue_color decision1->issue_color Color Change issue_conc issue_conc decision1->issue_conc Rapid Concentration Loss decision2 decision2 issue_color->decision2 Check Color decision3 decision3 issue_conc->decision3 Check Parameters solution_ligand Identify and remove coordinating ligand. decision2->solution_ligand Purple solution_degradation Protect from light/heat, check pH. decision2->solution_degradation Brown/Yellow solution_pH Adjust pH to 4-6.5. decision3->solution_pH pH out of range? solution_light Use amber vials, work in subdued light. decision3->solution_light Exposed to light? solution_temp Store at recommended cool temperature. decision3->solution_temp High temperature? solution_reagents Remove reducing agents like ascorbic acid. decision3->solution_reagents Incompatible reagents?

Caption: Troubleshooting workflow for this compound stability issues.

References

preventing aquacobalamin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of aquacobalamin (B1421323) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is a sensitive molecule susceptible to degradation from several factors. The most significant include:

  • Exposure to Light: this compound is highly photosensitive. Exposure to light, especially UV and visible light, can lead to the cleavage of the cobalt-corrin ring bond and the formation of inactive degradation products.[1][2]

  • pH Extremes: The stability of this compound is pH-dependent. It is most stable in a pH range of 4.0-7.0.[1] Highly acidic or alkaline conditions can accelerate its degradation.

  • Elevated Temperatures: Heat can cause thermal degradation of this compound.[3] Extraction methods involving high temperatures should be carefully controlled.

  • Presence of Reducing Agents: Substances like ascorbic acid (Vitamin C) can reduce the Co(III) in the corrin (B1236194) ring to Co(II), which can lead to irreversible degradation, especially in the presence of oxygen.[4]

  • Reactive Oxygen Species (ROS): The presence of ROS can increase the rate of this compound degradation.

Q2: My this compound samples are showing a color change. What does this indicate?

A2: A color change in your this compound sample, typically a shift from its characteristic red color, often indicates degradation. This can be due to the conversion of this compound to other cobalamin forms, such as hydroxocobalamin (B81358), or the cleavage of the corrin ring, resulting in colorless degradation products.

Q3: Can I use standard laboratory lighting when preparing my samples?

A3: It is highly recommended to work under subdued or amber light to minimize photodegradation. Standard fluorescent lighting can emit wavelengths that contribute to the degradation of this compound. All sample containers should be opaque or wrapped in aluminum foil to protect them from light.

Q4: What is the ideal pH for my buffers and solutions when working with this compound?

A4: To ensure maximum stability, maintain the pH of all solutions, including buffers and extraction solvents, between 4.0 and 7.0.

Q5: Are there any substances I should avoid adding to my samples?

A5: Avoid the addition of strong reducing agents, such as high concentrations of ascorbic acid, unless their interaction is the subject of your study. Also, be mindful of other vitamins or compounds in your sample matrix that could promote degradation, such as thiamine (B1217682) and nicotinamide (B372718) in certain conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of this compound after extraction. Thermal Degradation: The extraction temperature is too high or the duration is too long.Optimize the extraction method to use lower temperatures or shorter heating times. Consider non-thermal methods like ultrasonic-assisted extraction. The addition of stabilizers like sorbitol or xylitol (B92547) can also minimize thermal degradation during heat extraction.
Photodegradation: Samples were exposed to light during extraction or subsequent handling.Conduct all sample preparation steps under subdued or amber light. Use amber vials or wrap containers in aluminum foil.
Inappropriate pH: The pH of the extraction buffer is outside the optimal range of 4.0-7.0.Adjust the pH of your extraction buffer to be within the 4.0-7.0 range to enhance stability.
Inconsistent results between replicate samples. Variable Light Exposure: Inconsistent protection from light among samples.Ensure all samples are handled with the same level of light protection throughout the entire process.
Temperature Fluctuations: Inconsistent temperature control during sample processing.Use a calibrated water bath or heating block to ensure uniform temperature for all samples. Store samples at a consistent, appropriate temperature.
Appearance of unexpected peaks in HPLC chromatogram. Degradation Products: this compound has degraded into other forms.Review your sample preparation procedure for potential causes of degradation (light, heat, pH). Prepare fresh samples under optimized, protective conditions. The presence of hydroxocobalamin is a common degradation product.
Matrix Effects: Interference from other components in the sample matrix.Optimize your HPLC method, including the mobile phase composition and gradient, to improve the resolution between this compound and interfering peaks. Consider a sample clean-up step using solid-phase extraction (SPE).

Quantitative Data on this compound Degradation

The following table summarizes the degradation kinetics of this compound (B12b) in the presence of ascorbic acid (AH2) at different pH values.

pHSecond-Order Rate Constant (x 10⁻² M⁻¹ s⁻¹) for B12bHalf-life (t½) of B12b (hours)
1.01.1087.5
2.01.8552.5
3.05.5017.5
4.015.526.2
5.030.082.5
6.010.508.8
7.02.8532.5
8.01.2575.0
Data is for 5 x 10⁻⁵ M hydroxocobalamin (B12b) in the presence of 0.25 x 10⁻³ M ascorbic acid (AH2).

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This method is recommended to minimize thermal degradation.

  • Sample Preparation: Homogenize the sample (e.g., tissue, food) as required.

  • Extraction:

    • Place a known amount of the homogenized sample into an amber centrifuge tube.

    • Add an appropriate volume of extraction buffer (e.g., phosphate (B84403) buffer, pH 5.8).

    • For thermal stability, consider adding sorbitol or xylitol to the buffer.

    • Place the tube in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 15-30 minutes), monitoring the temperature to ensure it does not rise significantly.

  • Centrifugation:

    • Centrifuge the sample at an appropriate speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis:

    • Proceed with HPLC analysis immediately or store the sample at -20°C, protected from light.

Protocol 2: RP-HPLC Method for this compound Quantification

This protocol provides a general framework for the analysis of this compound.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., Phenomenex Luna® 5 µm C18, 150 x 4.6 mm) is commonly used.

  • Mobile Phase:

    • An isocratic mobile phase consisting of a mixture of methanol (B129727) and an acidic buffer (e.g., 0.02 M phosphoric acid, pH adjusted to 5.8) in a ratio of approximately 35:65 (v/v) can be effective.

    • The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is typical.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Injection Volume: Inject 20 µL of the prepared sample.

  • Detection: Monitor the absorbance at a wavelength of 270 nm for detection.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

This compound Degradation Pathways This compound This compound (H2OCbl+) CobIIalamin Cob(II)alamin This compound->CobIIalamin Reduction Hydroxocobalamin Hydroxocobalamin This compound->Hydroxocobalamin Deprotonation Light Light (Photolysis) Light->Hydroxocobalamin Photo-oxidation ReducingAgents Reducing Agents (e.g., Ascorbic Acid) ReducingAgents->CobIIalamin ROS Reactive Oxygen Species (ROS) CorrinRingCleavage Corrin Ring Cleavage (Inactive Products) ROS->CorrinRingCleavage CobIIalamin->CorrinRingCleavage Oxidation Hydroxocobalamin->CorrinRingCleavage Further Degradation

Caption: Key pathways of this compound degradation.

Recommended Sample Preparation Workflow Start Start: Sample Collection Homogenization Sample Homogenization (Subdued Light) Start->Homogenization Extraction Extraction (e.g., Ultrasonic, pH 4-7) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) (Amber Vial) Centrifugation->Filtration Analysis Immediate HPLC Analysis Filtration->Analysis Storage Short-term Storage (-20°C, Protected from Light) Filtration->Storage

Caption: Workflow for this compound sample preparation.

References

Technical Support Center: Aquacobalamin Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of aquacobalamin (B1421323) (a form of Vitamin B12) from cells.

Troubleshooting Guides

This section details potential problems, their causes, and solutions in a structured question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: Why is the recovery of this compound from my cell extracts consistently low?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Cell Lysis Optimize your lysis protocol. Consider using stronger detergents or physical disruption methods like sonication or freeze-thaw cycles. Ensure the lysis buffer volume is adequate for the cell pellet size.
Protein Binding A significant portion of cellular cobalamins can remain bound to proteins even after initial extraction[1]. To improve recovery, consider performing repeated extractions (up to 5 times) of the protein pellet[1].
Degradation during Extraction This compound is sensitive to light, pH, and temperature[2][3][4]. Handle samples under dim-red light to prevent photodegradation[1]. Maintain a pH between 4 and 6.5, as this is the range of optimal stability for vitamin B12[4][5]. Avoid excessive heat, as it can lead to degradation[2].
Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips to minimize loss of this compound due to adsorption.

Issue 2: High Variability Between Replicates

  • Question: I am observing significant variability in this compound levels between my technical replicates. What could be the cause?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Handling Ensure uniform cell harvesting and washing procedures for all samples. Thaw frozen cell pellets slowly on ice and resuspend gently to avoid abrupt changes that can affect cell integrity[6].
Inaccurate Pipetting Calibrate your pipettes regularly, especially when handling small volumes of reagents or cell suspensions.
Non-Homogeneous Cell Suspension Before taking aliquots for extraction, ensure the cell suspension is thoroughly and gently mixed to guarantee a uniform cell density in each replicate.
Variable Light Exposure Inconsistent exposure to light can lead to variable degradation of photosensitive cobalamins[3][7]. Protect all samples from light consistently throughout the experiment[1].

Issue 3: Presence of Unexpected Peaks in Chromatograms

  • Question: My HPLC analysis shows several unexpected peaks, suggesting the presence of other cobalamin forms. Are these real, or are they artifacts?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Artifactual Formation of Cobalamin Derivatives During cell lysis, this compound can react with intracellular ligands to form artifactual derivatives[1][8][9]. The most common artifacts are glutathionylcobalamin (B146606) (GSCbl), sulfitocobalamin (B1253759) (SO3Cbl), and nitrocobalamin (NO2Cbl)[1].
"Cold Trapping" to Minimize Artifacts To differentiate between naturally occurring and artifactual cobalamins, employ a "cold trapping" method. This involves adding a high concentration of non-radioactive ("cold") this compound to the lysis buffer. This excess this compound will scavenge the free intracellular ligands, significantly reducing their reaction with the cellular this compound you intend to measure[1][9].
Conversion of Other Cobalamins Harsh extraction conditions, such as high heat or extreme pH, can cause the conversion of other cobalamins (e.g., methylcobalamin) to hydroxocobalamin (B81358), which is in equilibrium with this compound[10]. Use milder extraction protocols to preserve the native cobalamin profile.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor to control during this compound extraction?

    • A1: Protection from light is crucial. This compound and other cobalamins are highly sensitive to light, and exposure can lead to rapid degradation, significantly impacting your results[3][7]. Always work under dim-red light conditions[1].

  • Q2: At what pH should I perform the extraction?

    • A2: The optimal pH for vitamin B12 stability is between 4 and 6.5[4][5]. Maintaining your extraction and storage solutions within this pH range will minimize degradation.

  • Q3: Can I heat my samples to improve extraction efficiency?

    • A3: While heating can aid in cell lysis and protein denaturation, it can also lead to the degradation of certain cobalamins. For instance, methylcobalamin (B1676134) is known to be converted to hydroxocobalamin at elevated temperatures[10]. If you are interested in the complete cobalamin profile, it is advisable to use non-heat-based methods or carefully optimize the heating step.

  • Q4: What is "cold trapping" and why is it important?

    • A4: "Cold trapping" is a technique used to prevent the artificial formation of cobalamin derivatives during sample preparation. It involves adding an excess of non-labeled this compound to the cell lysate. This "cold" this compound binds to reactive intracellular molecules like glutathione (B108866) and sulfite, preventing them from reacting with the native cellular cobalamins you are trying to measure. This method is essential for accurately determining the endogenous cobalamin profile[1][9].

  • Q5: My downstream analysis is mass spectrometry. What should I be aware of?

    • A5: Ensure that your extraction buffers do not contain high concentrations of non-volatile salts, which can interfere with mass spectrometry analysis. If using salts, consider a desalting step before analysis. Also, be aware of the potential for in-source fragmentation of the cobalamin molecule.

Experimental Protocols

Protocol 1: Mild Extraction of Cellular Cobalamins

This protocol is designed to minimize the degradation and artificial modification of cobalamins.

  • Cell Harvesting: Harvest cells by trypsinization or scraping and wash three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Cell Lysis (Under Dim-Red Light):

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris, pH 7.4, containing 0.15 M NaCl and 1% Triton X-100)[1].

    • For "cold trapping," add a high concentration of non-radioactive this compound (e.g., 7.5 mM) to the lysis buffer before adding it to the cells[1].

    • Incubate at room temperature for 20 minutes[1].

  • Protein Precipitation:

    • Add 1.5 volumes of absolute ethanol (B145695) to the cell lysate.

    • Incubate for 20 minutes at room temperature to precipitate proteins[1].

  • Clarification:

    • Centrifuge at >9,000 x g for 3 minutes at room temperature to pellet the precipitated protein[1].

    • Carefully collect the supernatant containing the extracted cobalamins.

  • Sample Preparation for Analysis:

    • The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Protocol 2: HPLC Separation of Cobalamin Derivatives

  • HPLC System: An Agilent 1100 System or equivalent, equipped with a Zorbax SB C-18 column (4.6 x 250 mm, 5 µm particle size)[1].

  • Mobile Phase:

    • Solvent A: 0.1% acetic acid/acetate buffer, pH 3.5.

    • Solvent B: Acetonitrile containing 0.1% acetic acid[1].

  • Gradient Elution: A linear gradient from Solvent A to Solvent B is used to separate the different cobalamin forms.

  • Detection: A UV-Vis detector set at appropriate wavelengths (e.g., 361 nm and 550 nm for cyanocobalamin) is typically used.

  • Standard Spiking: To aid in peak identification, it is recommended to spike the sample with a mixture of pure, non-radioactive cobalamin standards[1].

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting cell_lysis Cell Lysis (with Cold Trapping) cell_harvest->cell_lysis 1. Lyse cells to release contents protein_precipitation Protein Precipitation (Ethanol) cell_lysis->protein_precipitation 2. Add ethanol centrifugation Centrifugation protein_precipitation->centrifugation 3. Pellet debris supernatant_collection Supernatant Collection centrifugation->supernatant_collection 4. Collect cobalamin-rich supernatant sample_concentration Sample Concentration supernatant_collection->sample_concentration 5. Prepare for injection hplc HPLC Separation sample_concentration->hplc 6. Separate cobalamin forms data_analysis Data Analysis hplc->data_analysis 7. Quantify this compound troubleshooting_artifacts start Unexpected Peaks in HPLC? check_artifacts Are they known artifacts? (GSCbl, SO3Cbl, NO2Cbl) start->check_artifacts implement_cold_trap Implement 'Cold Trapping' (Excess cold this compound) check_artifacts->implement_cold_trap Yes investigate_further Peaks persist. Investigate other potential cobalamin metabolites or degradation products. check_artifacts->investigate_further No re_run_hplc Re-run HPLC Analysis implement_cold_trap->re_run_hplc peaks_disappear Artifact peaks disappear or are reduced? re_run_hplc->peaks_disappear confirm_artifact Confirmed as Artifacts. Report corrected this compound levels. peaks_disappear->confirm_artifact Yes peaks_disappear->investigate_further No

References

Technical Support Center: Optimizing Aquacobalamin for Maximal Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323) (hydroxocobalamin) to achieve maximal enzyme activity, particularly for cobalamin-dependent enzymes like methylmalonyl-CoA mutase (MCM).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in enzymatic reactions?

A1: this compound, a form of vitamin B12, serves as a precursor to the active coenzymes, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl).[1][2] For enzymes like methylmalonyl-CoA mutase (MCM), this compound must be converted to AdoCbl to function as a cofactor.[2][3] This conversion involves a series of intracellular or in vitro reduction and adenosylation steps. MCM, a mitochondrial enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids and odd-chain fatty acids.

Q2: Why is my enzyme activity low despite adding this compound?

A2: Low enzyme activity can stem from several factors. A primary reason is the inefficient conversion of this compound (in its cob(III)alamin state) to the active cofactor, AdoCbl. This process requires a reducing system to convert cob(III)alamin to cob(I)alamin, which then reacts with ATP to form AdoCbl. The absence of a proper reducing agent in your in vitro system can be a significant bottleneck. Additionally, the apoenzyme may be unstable or have folded incorrectly. Enzyme activity is also sensitive to pH, temperature, and the presence of inhibitors.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound for in vitro assays is not absolute and should be determined empirically for your specific experimental conditions. However, studies on reconstituting methylmalonyl-CoA mutase (MCM) activity often use adenosylcobalamin (AdoCbl), the active cofactor, at concentrations ranging from 0.24 µM to 40 µM. For cell culture-based assays, fibroblasts may be cultured in media with high concentrations of hydroxocobalamin (B81358) to assess mutase activity. In clinical settings, high doses of hydroxocobalamin are administered to overcome defects in cobalamin metabolism. For in vitro reconstitution, it is advisable to titrate this compound in the presence of a suitable reducing system to find the saturating concentration for maximal enzyme activity.

Q4: How should I prepare and store this compound solutions?

A4: this compound is light-sensitive and can undergo photodegradation. Therefore, solutions should be prepared in amber vials or tubes wrapped in foil to protect them from light. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or below for short periods. The stability of this compound can also be affected by the pH of the buffer and the presence of reducing or oxidizing agents. The optimal pH range for prolonged storage of cyanocobalamin (B1173554), a related compound, is 4-7.

Q5: Can I use cyanocobalamin instead of this compound?

A5: While cyanocobalamin is a common and stable form of vitamin B12, its use in in vitro enzyme assays has an additional layer of complexity. The tightly bound cyanide group must be removed before the cobalt can be reduced and adenosylated. This decyanation step is catalyzed by specific enzymes in vivo. For in vitro reconstitution of a purified enzyme, this compound (hydroxocobalamin) is often preferred as it is more readily converted to the active coenzyme.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no enzyme activity after adding this compound Inefficient conversion of this compound (cob(III)alamin) to adenosylcobalamin.Ensure a proper reducing system is in place. This can include chemical reducing agents like dithiothreitol (B142953) (DTT) or an enzymatic system such as flavodoxin/ferredoxin:NADP⁺ reductase.
Apoenzyme is inactive or unstable.Verify the integrity and concentration of your purified apoenzyme using methods like SDS-PAGE. Ensure proper storage conditions (typically at -80°C in a suitable buffer with cryoprotectants like glycerol).
Sub-optimal assay conditions.Optimize pH, temperature, and ionic strength of the assay buffer. The optimal pH for most enzyme assays is between 6.8 and 8.2.
Presence of inhibitors in the sample or reagents.Check for known inhibitors of your enzyme. For example, certain buffers like phosphate (B84403) can inhibit kinases. Ensure all reagents are of high purity.
Inconsistent or variable enzyme activity Pipetting errors or inaccurate reagent concentrations.Use calibrated pipettes and prepare master mixes to minimize pipetting variability.
Instability of this compound or other reagents.Prepare fresh solutions of this compound and other critical reagents for each experiment. Protect this compound from light.
Temperature fluctuations during the assay.Use a temperature-controlled incubator or water bath for all incubation steps.
High background signal Non-enzymatic degradation of the substrate or product.Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction.
Contamination of reagents.Use fresh, high-purity reagents.
Interference from the detection method.Ensure that none of the assay components interfere with the detection wavelength or method.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Apo-Methylmalonyl-CoA Mutase (MCM) with this compound

This protocol describes the steps to reconstitute purified apo-MCM with this compound to form the active holoenzyme.

Materials:

  • Purified apo-MCM enzyme

  • This compound (Hydroxocobalamin)

  • Dithiothreitol (DTT) or another suitable reducing agent

  • ATP (Adenosine triphosphate)

  • Cob(I)alamin adenosyltransferase (if available, otherwise a strong chemical reductant is needed)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10 mM MgCl₂)

  • Methylmalonyl-CoA (substrate)

  • Reaction quench solution (e.g., 10% perchloric acid)

  • Detection system (e.g., HPLC or LC-MS/MS to measure succinyl-CoA)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in water or a suitable buffer. Protect from light.

    • Prepare fresh stock solutions of DTT (e.g., 1 M) and ATP (e.g., 100 mM).

    • Prepare the assay buffer and store it at 4°C.

  • Reconstitution of Holo-MCM:

    • In a microcentrifuge tube, combine the purified apo-MCM (final concentration, e.g., 1-10 µM) with the assay buffer.

    • Add DTT to a final concentration of 1-5 mM to create a reducing environment.

    • Add this compound to a final concentration to be optimized (start with a 2 to 10-fold molar excess over the enzyme).

    • Add ATP to a final concentration of 1-2 mM.

    • If using an enzymatic conversion system, add Cob(I)alamin adenosyltransferase.

    • Incubate the mixture at 37°C for 30-60 minutes in the dark to allow for the conversion of this compound to AdoCbl and its binding to the apoenzyme.

  • Enzyme Activity Assay:

    • Pre-warm the reconstituted holo-MCM and the substrate solution (methylmalonyl-CoA in assay buffer) to the assay temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding methylmalonyl-CoA to the reconstituted holo-MCM solution. The final substrate concentration should be optimized based on the enzyme's Kₘ (a starting point could be 5-10 times the Kₘ).

    • Incubate the reaction for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quench solution (e.g., perchloric acid).

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the product, succinyl-CoA, using a suitable method like HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of product formation and determine the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

    • Vary the concentration of this compound in the reconstitution step to determine the optimal concentration for maximal enzyme activity.

Data Presentation

Table 1: Typical Concentration Ranges for MCM Assay Components

ComponentTypical Concentration RangePurpose
Apo-MCM0.1 - 10 µMEnzyme
This compound1 - 50 µM (to be optimized)Precursor to the cofactor
Adenosylcobalamin0.24 - 40 µMActive cofactor (for direct reconstitution)
Methylmalonyl-CoA50 - 2000 µMSubstrate
DTT1 - 5 mMReducing agent
ATP1 - 5 mMAdenosyl group donor
MgCl₂5 - 10 mMDivalent cation for ATP binding
Buffer (e.g., HEPES, Tris)50 - 100 mMMaintain pH

Table 2: Troubleshooting Checklist for Low MCM Activity

CheckpointYes/NoNotes
Is the apoenzyme pure and at the correct concentration?Verify by SDS-PAGE and protein quantification.
Was this compound protected from light?Photodegradation can inactivate the cofactor precursor.
Was a reducing agent included in the reconstitution step?Essential for the conversion of cob(III)alamin to cob(I)alamin.
Was ATP included in the reconstitution step?Necessary for the adenosylation of cob(I)alamin.
Is the assay pH within the optimal range for the enzyme?Typically between pH 7.0 and 8.0.
Is the assay temperature optimal and stable?Usually 37°C for mammalian enzymes.
Have control reactions been performed (no enzyme, no this compound)?To assess background reaction and cofactor dependency.

Visualizations

Cobalamin_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Aquacobalamin_ext This compound (Hydroxocobalamin) Aquacobalamin_cyt This compound Cob(II)alamin_cyt Cob(II)alamin Aquacobalamin_cyt->Cob(II)alamin_cyt Reduction Cob(I)alamin_cyt Cob(I)alamin Cob(II)alamin_cyt->Cob(I)alamin_cyt Reduction Cob(II)alamin_mit Cob(II)alamin Cob(II)alamin_cyt->Cob(II)alamin_mit Transport MeCbl Methylcobalamin (MeCbl) Cob(I)alamin_cyt->MeCbl Methylation MS Methionine Synthase MeCbl->MS Cofactor for Cob(I)alamin_mit Cob(I)alamin Cob(II)alamin_mit->Cob(I)alamin_mit Reduction AdoCbl Adenosylcobalamin (AdoCbl) Cob(I)alamin_mit->AdoCbl Adenosylation (needs ATP) MCM Methylmalonyl-CoA Mutase (MCM) AdoCbl->MCM Cofactor for

Caption: Intracellular conversion of this compound to active coenzymes.

Experimental_Workflow prep 1. Prepare Reagents (Apo-MCM, this compound, Buffers) reconstitution 2. Reconstitute Holo-MCM (Apo-MCM + this compound + Reductant + ATP) prep->reconstitution incubation 3. Incubate (37°C, 30-60 min, dark) reconstitution->incubation reaction 4. Initiate Reaction (Add Methylmalonyl-CoA) incubation->reaction quench 5. Quench Reaction (e.g., Perchloric Acid) reaction->quench analysis 6. Analyze Product (HPLC or LC-MS/MS for Succinyl-CoA) quench->analysis data 7. Calculate Enzyme Activity analysis->data

Caption: Workflow for in vitro MCM assay using this compound.

Troubleshooting_Logic start Low Enzyme Activity? check_cofactor Cofactor Conversion Issues? start->check_cofactor Yes check_enzyme Enzyme Integrity Issues? check_cofactor->check_enzyme No solution_reductant Add/Optimize Reducing System & ATP check_cofactor->solution_reductant Yes check_assay Suboptimal Assay Conditions? check_enzyme->check_assay No solution_enzyme Verify Apoenzyme Purity & Stability check_enzyme->solution_enzyme Yes solution_assay Optimize pH, Temperature, Buffers check_assay->solution_assay Yes end Activity Optimized solution_reductant->end solution_enzyme->end solution_assay->end

Caption: Troubleshooting flowchart for low enzyme activity.

References

interference of hydroxocobalamin with spectrophotometric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to hydroxocobalamin (B81358) interference in spectrophotometric assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate the impact of hydroxocobalamin on laboratory results.

Frequently Asked Questions (FAQs)

Q1: What is hydroxocobalamin and why does it interfere with laboratory assays?

A1: Hydroxocobalamin (OHCob) is a form of vitamin B12 used as an antidote for cyanide poisoning (often marketed as Cyanokit®) and in other clinical applications.[1][2][3] It is an intensely red-colored compound.[2][4] This strong color is the primary cause of interference, as hydroxocobalamin absorbs light at multiple wavelengths that are commonly used in spectrophotometric and colorimetric laboratory assays. This can lead to falsely high or low measurements.

Q2: What is the primary mechanism of interference?

A2: The interference is primarily spectral. Hydroxocobalamin has a distinct absorbance spectrum with peaks in both the ultraviolet and visible regions of light (around 274 nm, 351 nm, 500 nm, and 526 nm). When an assay measures the change in absorbance at a wavelength where hydroxocobalamin also absorbs, the instrument cannot distinguish between the absorbance from the analyte of interest and the absorbance from the hydroxocobalamin. This leads to an inaccurate calculation of the analyte's concentration. Some interference may also result from chemical interactions.

Q3: Which laboratory assays are most susceptible to interference from hydroxocobalamin?

A3: A wide range of photometric assays are affected. The most commonly impacted tests include those for liver enzymes (ALT, AST), bilirubin, creatinine, creatine (B1669601) kinase (CK), lactate, cholesterol, triglycerides, uric acid, and total protein. Co-oximetry measurements, such as total hemoglobin (tHb), carboxyhemoglobin (COHb), methemoglobin (MetHb), and oxyhemoglobin (O2Hb), are also significantly affected. Tests based on immunological methods or ion-selective electrodes are generally not affected.

Q4: How can I identify a sample that may be affected by hydroxocobalamin interference?

A4: The most obvious sign is a distinct, intense red discoloration of the plasma or serum. This coloration can be mistaken for hemolysis. Some automated analyzers may flag the sample with a high hemolysis index (HI), which can be used as an indicator of the presence and even the approximate concentration of hydroxocobalamin. The most reliable method of identification is communication from the clinical team that the patient has been administered hydroxocobalamin.

Q5: What is the first step I should take if I suspect hydroxocobalamin interference?

A5: The first and most crucial step is to communicate with the clinician or ordering physician. Alert them to the potential for inaccurate results due to the interference. Whenever possible, blood should be drawn before the administration of hydroxocobalamin to establish baseline values. If a sample is received from a patient known to have received the drug, it is vital to have protocols in place for handling and reporting results.

Q6: How long does the interference from hydroxocobalamin last?

A6: The interference can be long-lasting. The reddish discoloration of plasma can persist for 2 to 3 days, and in urine for up to 28 or 30 days. Laboratory test results may be affected for several days, with clearance from circulation taking up to 6 days or more.

Troubleshooting Guides

Issue 1: Unexpected or Implausible Clinical Chemistry Results

You observe clinically inconsistent results for analytes like bilirubin, creatinine, or liver enzymes from a patient in the emergency department or ICU.

Troubleshooting Steps:

  • Visual Sample Inspection: Immediately check the serum or plasma sample for a characteristic deep red color. This is a strong indicator of the presence of hydroxocobalamin.

  • Check Instrument Flags: Review the analyzer's flags for the sample. A high hemolysis index (HI) flag, in the absence of visible hemolysis upon centrifugation, strongly suggests hydroxocobalamin interference.

  • Confirm Patient Treatment: Contact the clinical staff to confirm if the patient received hydroxocobalamin (Cyanokit®) for suspected cyanide poisoning or other conditions like vasoplegic syndrome.

  • Consult Interference Data: Refer to the summary tables below (Table 1) and your instrument-specific documentation to see if the affected assay is known to be impacted by hydroxocobalamin.

  • Action & Reporting:

    • Do not report the results for highly affected assays.

    • Add a cautionary comment to the patient's report for moderately affected tests, indicating potential interference from hydroxocobalamin treatment.

    • Inform the clinician that the results are unreliable and discuss alternative monitoring strategies.

Issue 2: Inconsistent Co-oximetry Readings on a Blood Gas Analyzer

Co-oximetry results show errors or physiologically improbable values for hemoglobin fractions (COHb, MetHb).

Troubleshooting Steps:

  • Prioritize Pre-Treatment Samples: The most critical step for accurate co-oximetry is to obtain a blood sample before hydroxocobalamin is administered.

  • Recognize the Interference Pattern: Be aware that hydroxocobalamin can falsely increase total hemoglobin, increase or decrease carboxyhemoglobin, and increase methemoglobin measurements.

  • Instrument-Specific Effects: The degree of interference varies significantly between different co-oximetry systems. Some analyzers may be less affected at lower therapeutic concentrations or have better algorithms for detecting interference.

  • Interpret with Extreme Caution: Any co-oximetry results obtained after hydroxocobalamin administration should be interpreted with extreme caution and considered potentially inaccurate. Clinical decisions should not be based solely on these values.

Quantitative Data Summary

The interference of hydroxocobalamin is concentration-dependent and can vary significantly based on the specific assay and analytical instrument used.

Table 1: Summary of Analytes Affected by Hydroxocobalamin Interference

AnalyteDirection of InterferenceNotes
Alanine Aminotransferase (ALT)PositiveAffected on multiple chemistry analyzers.
AmylasePositive or NegativeDirection and magnitude can be instrument-dependent.
Bilirubin (Total & Direct)PositiveOne of the most commonly and significantly affected analytes.
CholesterolPositiveBias observed on Beckman Coulter DxC and AU680.
Creatine Kinase (CK)PositiveSignificantly affected in multiple studies.
CreatininePositive or NegativeInterference is common but direction can vary.
IronPositiveAffected on the Beckman Coulter DxC.
LactatePositiveInterference detected, but mathematical correction may be possible.
MagnesiumNegativeBias observed on Beckman Coulter DxC and AU680.
PhosphatePositiveAffected on the Beckman Coulter DxC.
Total ProteinPositiveInterference has been reported.
TriglyceridesPositiveAffected on the Beckman Coulter DxC.
Uric AcidNegativeBias observed on Beckman Coulter DxC and AU680.
Co-oximetry (tHb, COHb, MetHb)Positive / VariableGenerally causes false elevations.
Coagulation (Anti-Xa, aPTT, PT)VariableChromogenic Anti-Xa assays can be affected.

Table 2: Spectrophotometric Properties of Hydroxocobalamin

PropertyValueReference
AppearanceDeep red chromophore
Absorbance Maxima (in H₂O)~274 nm, ~351 nm, ~500 nm, ~526 nm
Absorption above 600 nmNone

Experimental Protocols & Methodologies

Protocol 1: Characterizing Hydroxocobalamin Interference on a Specific Analyzer

Objective: To determine the effect of hydroxocobalamin on assays performed on a specific clinical chemistry analyzer.

Methodology:

  • Reagent Preparation: Prepare a stock solution of hydroxocobalamin (e.g., 10 mg/mL) in deionized water.

  • Sample Preparation: Obtain a pool of normal, non-hemolyzed human serum or plasma.

  • Spiking: Create a series of samples by spiking the pooled plasma with increasing concentrations of the hydroxocobalamin stock solution to achieve final concentrations ranging from 0 to 1500 mg/L. This range covers typical therapeutic levels.

  • Analysis: Analyze the spiked samples and an unspiked control sample for the panel of analytes of interest on the instrument being evaluated.

  • Data Analysis: Calculate the bias for each analyte at each hydroxocobalamin concentration using the formula: Bias (%) = [(Measured Value - Control Value) / Control Value] x 100

  • Interpretation: A bias of ≥10% is generally considered a significant interference. Plot the bias as a function of hydroxocobalamin concentration to create an interferograph.

Protocol 2: Using the Hemolysis Index (HI) for Interference Detection

Objective: To establish a correlation between the instrument's Hemolysis Index (HI) and hydroxocobalamin concentration.

Methodology:

  • Sample Preparation: Prepare a set of spiked plasma samples with known hydroxocobalamin concentrations as described in Protocol 1.

  • Analysis: Run the samples on an analyzer that provides a quantitative hemolysis index. Record the HI value for each sample.

  • Data Analysis: Plot the measured HI value against the known hydroxocobalamin concentration.

  • Correlation: Calculate the correlation coefficient (e.g., Spearman correlation) to determine the strength of the relationship. A strong positive correlation indicates that the HI can be used as a reliable marker for the presence and semi-quantitative level of hydroxocobalamin.

Visualizations

InterferenceMechanism cluster_0 Spectrophotometer Action cluster_1 Source of Interference cluster_2 Result LightSource Light Source Sample Patient Sample (Analyte + OHCob) LightSource->Sample Assay Wavelength Detector Detector Sample->Detector Result Inaccurate Result (Falsely High or Low Absorbance Reading) Detector->Result Total Absorbance (Analyte + OHCob) OHCob Hydroxocobalamin (Absorbs at Assay Wavelength) AnalyteReaction Analyte Reaction Product (Absorbs at Assay Wavelength)

Caption: Mechanism of spectrophotometric interference by hydroxocobalamin.

Workflow start Start: Suspected Interference prep_samples Prepare Spiked Samples (Pooled Plasma + OHCob) start->prep_samples prep_control Prepare Control Sample (No OHCob) start->prep_control analyze Analyze Samples on Instrument prep_samples->analyze prep_control->analyze calculate_bias Calculate % Bias vs. Control analyze->calculate_bias interferograph Create Interferograph (% Bias vs. [OHCob]) calculate_bias->interferograph end End: Characterize Interference interferograph->end

Caption: Experimental workflow for investigating hydroxocobalamin interference.

TroubleshootingLogic start Abnormal Lab Result Received check_color Visually Inspect Sample: Is Plasma/Serum Deep Red? start->check_color check_hi Check Analyzer Flags: Is Hemolysis Index (HI) High? check_color->check_hi Yes no_interference Interference Unlikely. Investigate Other Causes. check_color->no_interference No confirm_admin Contact Clinician: Was Hydroxocobalamin Given? check_hi->confirm_admin Yes check_hi->no_interference No interference_likely High Likelihood of OHCob Interference confirm_admin->interference_likely Yes confirm_admin->no_interference No action Action: 1. Suppress Unreliable Results 2. Add Cautionary Note to Report 3. Communicate with Clinician interference_likely->action

Caption: Troubleshooting logic for suspected hydroxocobalamin interference.

References

Technical Support Center: Troubleshooting Poor Yield in Aquacobalamin-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor yields in aquacobalamin-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing low to no product formation. What are the most common initial checks I should perform?

A1: When encountering low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your reaction setup:

  • Catalyst Integrity: Ensure the This compound (B1421323) (Vitamin B₁₂a) catalyst is not degraded. This compound is sensitive to light and certain chemical reagents.

  • Reagent Purity: Impurities in substrates, solvents, or other reagents can poison the catalyst or lead to side reactions.

  • Reaction Conditions: Confirm that the reaction temperature, pH, and atmosphere (e.g., inert conditions if required) are optimal for the specific transformation.

  • Active Catalyst Generation: Many this compound-catalyzed reactions require the reduction of Co(III) to the highly nucleophilic Co(I) "supernucleophile" or the radical-generating Co(II) species. Verify that your reducing agent is active and added correctly.[1]

Q2: How can I assess the quality and concentration of my this compound catalyst?

A2: The purity and concentration of your this compound stock solution are critical. You can assess its quality using the following methods:

  • UV-Vis Spectroscopy: this compound has characteristic absorbance maxima. You can determine the concentration by converting it to the more stable dicyanocobalamin form and measuring the absorbance at 368 nm (ε = 30,400 M⁻¹cm⁻¹).[2]

  • NMR Spectroscopy: ¹H NMR can be used to assess the purity of synthesized this compound derivatives.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used to detect degradation products of cobalamins.[4][5]

Q3: My reaction starts but then stalls before completion. What could be the cause?

A3: A stalled reaction often points towards catalyst deactivation or instability under the reaction conditions. Consider the following possibilities:

  • Catalyst Degradation: The corrin (B1236194) ring of cobalamins can be cleaved under harsh conditions, such as in the presence of strong oxidizing agents or prolonged exposure to light, leading to irreversible deactivation.[2][4][6]

  • Oxidation of the Active Species: The catalytically active Co(I) or Co(II) species can be oxidized to the less reactive Co(III) state if the reducing environment is not maintained.

  • Inhibitory Byproducts: The reaction itself might generate byproducts that inhibit the catalyst.

A diagnostic experiment is to add a fresh aliquot of the catalyst to the stalled reaction. If the reaction restarts, it strongly suggests a catalyst stability issue.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent problems encountered. The following guide will help you systematically identify the root cause.

Troubleshooting Workflow for Low/No Conversion

LowConversionWorkflow start Low/No Conversion catalyst_check Verify Catalyst Integrity (Purity & Concentration) start->catalyst_check catalyst_ok Catalyst OK? catalyst_check->catalyst_ok reagent_check Check Reagent Purity (Substrates, Solvents, Reductant) reagents_ok Reagents OK? reagent_check->reagents_ok conditions_check Verify Reaction Conditions (Temperature, pH, Atmosphere) conditions_ok Conditions OK? conditions_check->conditions_ok active_catalyst_check Ensure Generation of Active Catalytic Species active_species_ok Active Species Generated? active_catalyst_check->active_species_ok catalyst_ok->reagent_check Yes purify_catalyst Purify/Synthesize Fresh Catalyst catalyst_ok->purify_catalyst No reagents_ok->conditions_check Yes purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No conditions_ok->active_catalyst_check Yes optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No optimize_reduction Optimize Reduction Step active_species_ok->optimize_reduction No end Reaction Yield Improved active_species_ok->end Yes purify_catalyst->end purify_reagents->end optimize_conditions->end optimize_reduction->end

Caption: A stepwise workflow for troubleshooting low or no conversion in this compound-catalyzed reactions.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

While comprehensive data tables for all this compound-catalyzed reactions are extensive, the following table summarizes the general effects of key parameters on reaction yield based on literature observations. Researchers should perform systematic optimization for their specific reaction.

ParameterPotential Issue with Poor YieldRecommended ActionExpected Outcome on Yield
pH Suboptimal for catalyst stability or activity. The pKa of the coordinated water in this compound is approximately 7.8.[2]Adjust pH to the optimal range for the specific reaction. For reactions requiring Co(I), acidic conditions may be favored.Significant Improvement
Temperature Too low: slow reaction rate. Too high: catalyst decomposition.Optimize temperature in increments of 10-20°C.Improvement
Reducing Agent Insufficient amount, inactive, or inappropriate choice for the desired cobalt oxidation state.Screen different reducing agents (e.g., NaBH₄, Zn, Ti(III) citrate) and optimize stoichiometry.[1]Significant Improvement
Substrate:Catalyst Ratio Too high: catalyst turnover is limiting. Too low: inefficient use of catalyst.Titrate the catalyst loading to find the optimal ratio.Improvement
Solvent Poor solubility of reagents, or solvent participation in side reactions.Screen a range of suitable, degassed solvents.Improvement
Issue 2: Formation of Byproducts and Low Selectivity

The generation of unintended products can significantly lower the yield of the desired product.

Logical Relationship of Causes for Byproduct Formation

ByproductFormation poor_selectivity Poor Selectivity / Byproduct Formation side_reactions Undesired Side Reactions poor_selectivity->side_reactions catalyst_degradation Catalyst Degradation Products Acting as Catalysts poor_selectivity->catalyst_degradation substrate_impurities Substrate Impurities Reacting poor_selectivity->substrate_impurities incorrect_conditions Suboptimal Reaction Conditions poor_selectivity->incorrect_conditions homocoupling Homocoupling of Substrates side_reactions->homocoupling beta_hydride β-Hydride Elimination side_reactions->beta_hydride over_reduction Over-reduction of Substrate side_reactions->over_reduction corrin_cleavage Corrin Ring Cleavage Products catalyst_degradation->corrin_cleavage nitrite_adducts Nitrite (B80452) Impurity Adducts substrate_impurities->nitrite_adducts

Caption: Potential causes leading to poor selectivity and byproduct formation.

Troubleshooting Strategies for Poor Selectivity:

  • Adjust Stoichiometry: In cross-coupling reactions, using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways or alternative reaction mechanisms.

  • Screen Ligands (if applicable): For certain cobalt-catalyzed reactions, the addition of external ligands can significantly influence selectivity.

  • Purify Starting Materials: Ensure the absence of impurities that could lead to side reactions. For instance, nitrite impurities in nitric oxide sources can react with this compound to form nitrocobalamin, which may lead to unexpected reactivity.[7]

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Assay for this compound Concentration

This protocol allows for the determination of the concentration of an this compound solution.

  • Prepare a Blank: Use the same buffer or solvent your this compound is dissolved in as the blank.

  • Prepare Dicyanocobalamin Standard:

    • To a known volume of your this compound solution, add a solution of potassium cyanide (KCN) to a final concentration of 0.1 M.

    • Adjust the pH to 10.0.

    • This converts all cobalamin forms to the stable dicyanocobalamin.

  • Measure Absorbance:

    • Record the UV-Vis spectrum from 300 to 700 nm.

    • Measure the absorbance at 368 nm.

  • Calculate Concentration:

    • Use the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l)

      • ε (molar extinction coefficient) for dicyanocobalamin at 368 nm = 3.04 x 10⁴ M⁻¹cm⁻¹[2]

      • l (path length) is typically 1 cm.

Protocol 2: Thin-Layer Chromatography (TLC) for Detecting Cobalamin Degradation

This protocol helps to qualitatively assess the purity of your this compound and detect the presence of degradation products.

  • Prepare TLC Plate: Use silica (B1680970) gel GF₂₅₄ plates.

  • Prepare Mobile Phase: A common solvent system for separating cobalamins is a mixture of 1-butanol, acetic acid, 0.066 M KH₂PO₄, and methanol (B129727) (36:18:36:10, v/v/v/v).[4][5]

  • Spot Samples:

    • Spot your this compound sample.

    • Spot a standard of pure this compound (if available).

    • Spot a sample of a deliberately degraded solution (e.g., by exposure to strong light) as a reference for degradation products.

  • Develop and Visualize:

    • Develop the TLC plate in a chamber saturated with the mobile phase.

    • Cobalamins and their degradation products are often colored (red/pink/orange), so they can be visualized directly.[4][5] You can also use a UV lamp (254 nm) for visualization.

  • Analyze Results: Compare the Rբ values of your sample to the standards. The presence of additional spots in your sample indicates impurities or degradation. This compound (hydroxocobalamin) will have a different Rբ value than cyanocobalamin (B1173554) and its degradation products.[4]

Experimental Workflow for Catalyst Purity Check

PurityCheckWorkflow start Start: Catalyst Purity Concern uv_vis Perform UV-Vis Spectroscopy (Protocol 1) start->uv_vis concentration_ok Concentration Correct? uv_vis->concentration_ok tlc Run TLC Analysis (Protocol 2) degradation_present Degradation Products Detected? tlc->degradation_present concentration_ok->tlc Yes adjust_concentration Adjust Concentration for Reaction concentration_ok->adjust_concentration No purify_catalyst Purify Catalyst or Synthesize Fresh Batch degradation_present->purify_catalyst Yes end Proceed with Reaction degradation_present->end No adjust_concentration->tlc purify_catalyst->end

Caption: Workflow for checking the purity and concentration of the this compound catalyst.

References

Technical Support Center: Aquacobalamin and Thiol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323) (hydroxocobalamin, Vitamin B12b) and thiols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and thiols?

A1: The primary reaction involves the displacement of the water molecule coordinated to the cobalt ion in this compound by the thiol, forming a thiolatocobalamin complex.[1][2] This is a ligand substitution reaction where the sulfur atom of the thiol coordinates to the cobalt.

Q2: What are the common side reactions observed when working with this compound and thiols?

A2: A significant side reaction is the this compound-catalyzed oxidation of thiols, which can lead to the formation of disulfides and reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻).[1][2][3] This can be particularly problematic in aerobic environments.

Q3: How does the structure of the thiol affect its reaction with this compound?

A3: The structure of the thiol plays a decisive role in the reaction kinetics and mechanism.[1][3] For example, the oxidation of the dithiol dithiothreitol (B142953) (DTT) in the presence of this compound results in higher ROS production compared to the monothiols glutathione (B108866) (GSH) or N-acetylcysteine (NAC).[1][2]

Q4: Does the form of cobalamin matter in these side reactions?

A4: Yes, the form of cobalamin is critical. This compound (hydroxocobalamin) catalyzes the oxidation of thiols more rapidly than cyanocobalamin (B1173554).[1][3][4] If your primary goal is to avoid thiol oxidation, using cyanocobalamin might be a better alternative, although its overall reactivity is different.

Q5: What is the role of pH in the reaction between this compound and thiols?

A5: pH is a critical factor. This compound exists in equilibrium between its aquated (H₂OCbl⁺) and hydroxylated (HOCbl) forms, with a pKa of approximately 7.8.[5] The protonation state of the thiol is also pH-dependent. Deprotonation of the thiol group increases its nucleophilicity and can accelerate the reaction.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected changes in UV-Vis spectrum, not corresponding to simple thiolatocobalamin formation. Oxidation of the thiol and subsequent reactions of the cobalamin. Production of ROS may be altering the corrin (B1236194) ring.1. Work under anaerobic conditions to minimize oxidation. 2. Use a minimal excess of the thiol to reduce the rate of side reactions. 3. Consider using cyanocobalamin, which is less prone to catalyzing thiol oxidation.[1][3]
High variability in experimental results. 1. Inconsistent oxygen levels in the reaction buffer. 2. Fluctuations in pH. 3. Decomposition of thiols over time.1. De-gas all buffers and solutions thoroughly and maintain an inert atmosphere (e.g., with argon or nitrogen). 2. Use a robust buffering system to maintain a constant pH. 3. Prepare fresh thiol solutions for each experiment.
Evidence of cellular toxicity in in-vitro experiments. Production of cytotoxic ROS (e.g., H₂O₂) due to the aerobic oxidation of thiols catalyzed by this compound.[1][3]1. Add ROS scavengers like catalase to your cell culture medium to neutralize H₂O₂.[1] 2. Reduce the concentration of this compound and/or thiol. 3. Monitor ROS production using appropriate fluorescent probes.
Slow or incomplete reaction with the thiol. 1. The pH of the solution is too low, leading to a high proportion of protonated, less reactive thiol. 2. Steric hindrance from a bulky thiol.1. Increase the pH of the reaction buffer, keeping in mind the stability of all components. 2. If possible, choose a less sterically hindered thiol.

Data Summary

Table 1: UV-Visible Spectral Changes Upon Reaction of this compound (H₂OCbl⁺/HOCbl) with Thiols.

ThiolInitial H₂OCbl⁺/HOCbl Peaks (nm)Final Thiolatocobalamin Peaks (nm)Key Spectral Changes
Glutathione (GSH)350, 412, 525333, 372, 428, 566Decrease at 350 nm, increase at 372 and 428 nm.[1]
N-Acetylcysteine (NAC)350, 412, 525Similar to GSHDecrease at 350 nm, formation of new peaks characteristic of thiolatocobalamin.[1]
Dithiothreitol (DTT) (10-fold excess)350, 412, 525312, 465Pronounced changes with increased absorbance at 312 and 465 nm.[1]

Table 2: Relative Rates of Thiol Oxidation Catalyzed by Different Cobalamins.

ThiolCobalamin FormRelative Rate of OxidationROS Production
GSH, NAC, DTTThis compoundHigherCan be quenched by some thiols.[3]
GSH, NAC, DTTCyanocobalaminLowerHigher accumulation due to lack of quenching.[3]

Experimental Protocols

Protocol 1: Monitoring the Formation of Thiolatocobalamin using UV-Visible Spectroscopy
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 500 µM) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.2).

    • Prepare a stock solution of the thiol (e.g., 1 mM or 5 mM for a 10-fold excess) in the same buffer, immediately before use.

  • Spectrophotometer Setup:

    • Set up a UV-Visible spectrophotometer to scan a wavelength range of 300-700 nm.

    • Use a 1 cm path length quartz cuvette.

    • Blank the instrument with the buffer solution.

  • Measurement:

    • Add the this compound solution to the cuvette to a final concentration of 50 µM.

    • Record the initial spectrum of this compound.

    • Add the thiol solution to the cuvette to the desired final concentration (e.g., 100 µM or 500 µM).

    • Immediately start recording spectra at regular time intervals (e.g., every 5 minutes) to monitor the reaction.[1]

  • Data Analysis:

    • Observe the decrease in the absorbance peak of this compound (around 350 nm) and the appearance of new peaks corresponding to the thiolatocobalamin complex (e.g., around 372 and 428 nm for GSH).[1]

Protocol 2: Quantification of Thiol Consumption using Ellman's Reagent (DTNB)
  • Reaction Setup:

    • In a 96-well plate, set up reaction mixtures containing the buffer, this compound (e.g., 25 µM), and the thiol (e.g., 100 µM).

    • Include control wells without this compound.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • DTNB Reaction:

    • At various time points, take an aliquot of the reaction mixture.

    • Add Ellman's reagent (DTNB) to a final concentration of approximately 0.1 mM.

    • The reaction of DTNB with remaining free thiols produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Measurement and Analysis:

    • Measure the absorbance at 412 nm using a plate reader.

    • Use a calibration curve prepared with known concentrations of the thiol to determine the concentration of remaining thiols at each time point.[1][5]

    • Compare the rate of thiol disappearance in the presence and absence of this compound to determine the rate of catalyzed oxidation.

Visualizations

ReactionPathway cluster_products Products AquaCbl This compound (H₂OCbl⁺) ThiolatoCbl Thiolatocobalamin (R-S-Cbl) AquaCbl->ThiolatoCbl + Thiol - H₂O Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation ThiolatoCbl->AquaCbl Reversible ROS Reactive Oxygen Species (O₂⁻, H₂O₂) ThiolatoCbl->ROS + O₂ O2 Oxygen (O₂) ROS->Disulfide promotes

Caption: Reaction of this compound with thiols leading to thiolatocobalamin and potential side products.

TroubleshootingFlowchart Start Start: Unexpected Experimental Outcome CheckSpectrum Unusual UV-Vis Spectrum? Start->CheckSpectrum CheckVariability High Result Variability? CheckSpectrum->CheckVariability No Anaerobic Action: Use Anaerobic Conditions CheckSpectrum->Anaerobic Yes CheckToxicity Cellular Toxicity Observed? CheckVariability->CheckToxicity No Degas Action: De-gas Buffers, Control pH CheckVariability->Degas Yes Scavengers Action: Add ROS Scavengers (e.g., Catalase) CheckToxicity->Scavengers Yes End Re-evaluate Experiment CheckToxicity->End No Anaerobic->End Degas->End Scavengers->End

Caption: A troubleshooting flowchart for common issues in this compound-thiol experiments.

References

Technical Support Center: Aquacobalamin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of aquacobalamin (B1421323) in your research. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound, also known as hydroxocobalamin (B81358) or vitamin B12a, is a naturally occurring form of vitamin B12.[1] It is a crucial cofactor for essential enzymatic reactions within cells, including those involved in DNA synthesis and amino acid metabolism.[2] Ensuring its complete dissolution in in vitro assays is critical for obtaining accurate and reproducible results, as undissolved particles can lead to inconsistent concentrations and interfere with experimental measurements.

Q2: What are the main factors affecting this compound solubility?

The primary factors influencing this compound solubility are pH, temperature, and the composition of the solvent. This compound is generally more soluble in acidic conditions and its solubility decreases as the pH becomes neutral to alkaline.[3] Temperature can also play a role, with gentle warming sometimes used to aid dissolution.[4] Additionally, the presence of other components in cell culture media or buffers can impact its stability and solubility.[5]

Q3: Is this compound light sensitive?

Yes, this compound is sensitive to light. Exposure to light can cause the conversion of cyanocobalamin (B1173554) (another form of vitamin B12 often used in cell culture media) to hydroxocobalamin (this compound), which can then interact with proteins in the media.[6][7][8] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.[9][10]

Q4: How should I store my this compound stock solutions?

For short-term storage, aqueous solutions of this compound should be stored at 2-8°C and protected from light.[11] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dissolving in aqueous buffer The pH of the buffer is neutral or alkaline (pH > 6.5). This compound has low solubility at pH 6.8 and 7.5.[3]Adjust the pH of the buffer to a more acidic range (ideally between 4.5 and 6.0) before adding the this compound.[3]
The concentration of this compound is too high for the selected solvent.Refer to the solubility data table below and prepare a more dilute solution. Consider using a different solvent system with higher solubilizing capacity.
Precipitation when adding stock solution to cell culture medium The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the this compound to precipitate out in the aqueous medium.Ensure the final concentration of the organic solvent in the cell culture medium is minimal and does not exceed a level that affects cell viability.
Interaction with components in the cell culture medium.Prepare the this compound solution in a buffer compatible with your cell culture medium and add it slowly while gently mixing.
Color change of the solution Degradation of this compound due to exposure to light or high temperatures.Prepare fresh solutions and always protect them from light. Store solutions at the recommended temperature.
Isomerization of hydroxocobalamin in solution.[12]Use freshly prepared solutions for your experiments to minimize the impact of isomerization.

Quantitative Data

Table 1: Solubility of Hydroxocobalamin (this compound) in Various Solvents

Solvent Solubility Notes
WaterFreely soluble[3]Solubility is pH-dependent.
PBS (Phosphate-Buffered Saline)50 mg/mL (36.16 mM)[4]May require sonication to achieve clear solution.
DMSO (Dimethyl Sulfoxide)100 mg/mL (72.32 mM)[13]May require sonication.
EthanolSparingly soluble[3]
MethanolFreely soluble[3]
Acetone, Ether, Chloroform, BenzenePractically insoluble[3]

Table 2: pH-Dependent Solubility of Hydroxocobalamin in Aqueous Buffers

pH Solubility
1.2Highly soluble[3]
4.5Highly soluble[3]
6.8<0.4 mg/mL[3]
7.5<0.4 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Materials:

    • Hydroxocobalamin hydrochloride powder

    • Sterile, purified water or a suitable aqueous buffer (e.g., PBS with adjusted pH)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of hydroxocobalamin hydrochloride powder in a sterile conical tube.

    • Add the required volume of sterile water or buffer to achieve the desired concentration (e.g., for a 10 mg/mL stock in PBS, add 1 mL of PBS for every 10 mg of powder).

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be a clear, dark red.

    • If dissolution is slow, sonicate the solution in a water bath for short intervals until it becomes clear.[4][13]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a DMSO Stock Solution of this compound
  • Materials:

    • Hydroxocobalamin hydrochloride powder

    • Anhydrous DMSO

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of hydroxocobalamin hydrochloride powder in a sterile conical tube.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration (refer to Table 1 for solubility).

    • Vortex the solution until the powder is fully dissolved.

    • Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

This compound is a precursor to methylcobalamin, a critical cofactor for the enzyme methionine synthase. This enzyme plays a central role in the one-carbon metabolism pathway by catalyzing the remethylation of homocysteine to methionine.

Methionine_Synthase_Pathway cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_cobalamin Cobalamin Cofactor THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF Serine -> Glycine MethylTHF 5-Methyltetrahydrofolate MethyleneTHF->MethylTHF MTHFR MS Methionine Synthase MethylTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->MS SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (DNA, proteins, etc.) SAH->Homocysteine This compound This compound (Vitamin B12a) Methylcobalamin Methylcobalamin This compound->Methylcobalamin Cellular processing Methylcobalamin:e->MS:w Cofactor MS:e->THF:w MS:e->Methionine:w

Diagram of the Methionine Synthase Pathway.
Experimental Workflow

The following workflow outlines a systematic approach to improving the solubility of this compound for in vitro assays.

Solubility_Workflow Start Start: Need to dissolve This compound Solvent_Selection Select Solvent System Start->Solvent_Selection Aqueous_Buffer Aqueous Buffer (e.g., Water, PBS) Solvent_Selection->Aqueous_Buffer Organic_Solvent Organic Solvent (e.g., DMSO) Solvent_Selection->Organic_Solvent Dissolution_Attempt Attempt Dissolution at desired concentration Aqueous_Buffer->Dissolution_Attempt Organic_Solvent->Dissolution_Attempt Check_Solubility Check for complete dissolution (visual inspection) Dissolution_Attempt->Check_Solubility Success Solution Prepared Successfully Check_Solubility->Success Yes Troubleshoot Troubleshoot Precipitation Check_Solubility->Troubleshoot No Adjust_pH Adjust pH to acidic range (4.5 - 6.0) Troubleshoot->Adjust_pH For Aqueous Buffers Use_CoSolvents Use Co-solvents (e.g., PEG300, Tween-80) Troubleshoot->Use_CoSolvents Apply_Energy Apply gentle heat or sonication Troubleshoot->Apply_Energy Adjust_pH->Dissolution_Attempt Use_CoSolvents->Dissolution_Attempt Apply_Energy->Dissolution_Attempt

Workflow for improving this compound solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aquacobalamin (B1421323) (Vitamin B12a). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the identification and mitigation of this compound impurities during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: this compound is susceptible to degradation, leading to the formation of various impurities. Common impurities include:

  • Hydroxocobalamin (B81358): While often used interchangeably with this compound, it's crucial to recognize that this compound exists in equilibrium with hydroxocobalamin, with the predominant form being pH-dependent.[1][2]

  • Photodegradation products: Exposure to light can cause the cleavage of the corrin (B1236194) ring, leading to inactive degradation products.[3][4]

  • Thermal degradation products: Elevated temperatures can accelerate the degradation of this compound.[5][6]

  • Products from reaction with other molecules: this compound can react with substances like ascorbic acid and hydrogen peroxide, leading to its destruction.[4][7][8][9]

  • Residuals from synthesis: These can include by-products from microbial fermentation or residual solvents from purification processes.[5]

  • Nitrite (B80452) impurities: These can react with this compound to form nitrite complexes.[10][11][12][13]

Q2: My this compound solution changed color. What could be the cause?

A2: A color change in your this compound solution often indicates a chemical transformation and potential impurity formation. A rapid color change from red to purple can be observed upon the addition of imidazole (B134444) or histidine.[2] Degradation to other forms can also result in color changes. It is crucial to investigate the cause promptly. Potential causes include:

  • pH shift: The equilibrium between this compound and hydroxocobalamin is pH-dependent, which can affect the color.

  • Exposure to light: Photodegradation can lead to a visible change in the solution's appearance.

  • Reaction with contaminants: Interaction with other molecules in your solution can form new colored complexes.

Q3: How can I prevent the degradation of my this compound samples?

A3: To maintain the integrity of your this compound samples, consider the following preventative measures:

  • Light Protection: Store this compound solutions in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light during experiments.[4][14]

  • Temperature Control: Store samples at recommended low temperatures (e.g., refrigerated at 2-8°C) to slow down thermal degradation.[15]

  • pH Control: Maintain the pH of the solution within a stable range, typically between 4.0 and 4.5, where this compound is most stable.[14][15]

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purity of Reagents: Use high-purity solvents and reagents to avoid introducing contaminants that could react with this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: Your HPLC analysis of an this compound sample shows additional, unidentified peaks, suggesting the presence of impurities.

Possible Causes & Solutions:

CauseRecommended Action
Photodegradation Prepare and handle samples under low-light conditions. Use amber HPLC vials. Compare chromatograms of a freshly prepared sample versus one that has been exposed to light.
Thermal Degradation Ensure proper storage of stock solutions and samples at recommended temperatures. Analyze a sample that has been intentionally heat-stressed to see if the impurity peaks match.
Reaction with Mobile Phase Evaluate the compatibility of your mobile phase with this compound. Acidic conditions can sometimes promote degradation. Consider using a mobile phase with a pH between 4.0 and 4.5.[14]
Contaminated Solvent/Reagents Run a blank injection of your solvent to check for contaminants. Use fresh, high-purity solvents for sample preparation and mobile phase.
Issue 2: Inconsistent Results in Spectroscopic Analysis

Symptoms: You are observing variability in absorbance or fluorescence measurements between different batches of this compound or over time.

Possible Causes & Solutions:

CauseRecommended Action
Degradation of Stock Solution Prepare fresh stock solutions regularly. Monitor the spectrum of your stock solution over time to check for changes.
pH Variation Ensure the pH of your samples is consistent, as the absorption spectrum of cobalamins can be pH-dependent. Buffer your solutions appropriately.
Presence of Interfering Substances If your sample is in a complex matrix, other components may be interfering with the measurement. Perform a standard addition experiment to assess matrix effects.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV/Vis

This protocol outlines a general method for the separation and identification of this compound and its common degradation products.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., water or a specific buffer) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used.[16][17]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4.0-4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[14][17]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[16]

    • Detection: UV-Vis detector set at multiple wavelengths, such as 278 nm, 351 nm, and 525 nm, to detect different cobalamin forms.[9][16]

  • Data Analysis:

    • Compare the retention times of the peaks in your sample to those of known standards of this compound and potential impurities (if available).

    • Analyze the UV-Vis spectra of the separated peaks to aid in identification.

Quantitative Data Summary:

ParameterValueReference
Column C18, 150 x 4.6 mm, 5 µm[16]
Mobile Phase Methanol/Phosphate Buffer pH 7 (30/70 v/v)[16]
Flow Rate 1.4 mL/min[16]
Detection Wavelength 278 nm[16]
Limit of Detection (LOD) 0.0228 µg/mL[16]
Limit of Quantification (LOQ) 0.069 µg/mL[16]
Protocol 2: Characterization of Impurities by Mass Spectrometry (MS)

This protocol provides a general workflow for using mass spectrometry to identify unknown impurities.

Methodology:

  • Sample Introduction:

    • Infuse the sample directly into the mass spectrometer or couple the MS detector to an HPLC system for LC-MS analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for cobalamins.[18][19]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peaks to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the impurity to propose a molecular formula.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity. A general fragmentation pathway for vitamin B12 has been proposed, which can aid in interpreting the spectra.[18][20]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC-UV/Vis Analysis Filtration->HPLC MS Mass Spectrometry Analysis Filtration->MS ID Impurity Identification HPLC->ID MS->ID Quant Impurity Quantification ID->Quant Mitigation Develop Mitigation Strategy Quant->Mitigation

Caption: Workflow for impurity identification.

degradation_pathway Aqua This compound Photo Photodegradation Products (Corrin Ring Cleavage) Aqua->Photo Light Thermal Thermal Degradation Products Aqua->Thermal Heat Reaction Reaction Products (e.g., with Ascorbic Acid) Aqua->Reaction Chemical Reactants

Caption: this compound degradation pathways.

References

strategies to enhance the stability of aquacobalamin in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of aquacobalamin (B1421323) (Vitamin B12a).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to other cobalamins?

This compound is a natural form of vitamin B12.[1] It is one of the two non-alkylated, natural forms of cobalamin, the other being hydroxocobalamin. While essential for various biological processes, this compound is known to be less stable than the synthetic form, cyanocobalamin (B1173554), which is commonly used in supplements and for food fortification due to its higher stability.[2][3] The biologically active forms, methylcobalamin (B1676134) and adenosylcobalamin, are particularly unstable and can degrade to hydroxocobalamin.

Q2: What are the primary factors that lead to the degradation of this compound during long-term storage?

The primary factors affecting this compound stability are:

  • Light: Exposure to light, especially UV radiation, is a major cause of degradation. Photodegradation can lead to the cleavage of the corrin (B1236194) ring, resulting in a loss of biological activity.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • pH: The stability of this compound is pH-dependent. The optimal pH for the stability of cobalamins is generally in the range of 4.0-6.5.

  • Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents can lead to the degradation of this compound. For instance, ascorbic acid (Vitamin C) can accelerate the degradation of cobalamins.

  • Presence of Other Vitamins: Certain vitamins, such as riboflavin (B1680620) (Vitamin B2), can act as sensitizers in the photolysis of cobalamins, increasing their instability.

Q3: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of this compound, consider the following strategies:

  • Light Protection: Always store this compound solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient and UV light during handling.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), to slow down degradation rates.

  • pH Adjustment: Maintain the pH of the solution within the optimal range of 4.0-6.5 using appropriate buffer systems like phosphate (B84403) or acetate (B1210297) buffers.

  • Use of Stabilizing Agents: Consider the addition of stabilizing agents. For example, glycerol (B35011) has been shown to stabilize cyanocobalamin against photolysis by increasing the viscosity of the solution, which enhances radical-pair recombination.

  • Inert Atmosphere: For sensitive experiments, degassing solutions and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color in this compound solution. Photodegradation due to light exposure.Immediately protect the solution from light using amber vials or by wrapping the container in aluminum foil. Prepare fresh solutions if significant degradation is suspected.
Inconsistent results in stability studies. Fluctuations in storage temperature or pH.Ensure consistent temperature storage using calibrated equipment. Regularly monitor and maintain the pH of the buffered solutions.
Precipitation observed in the stored solution. pH shift leading to decreased solubility or degradation product formation.Check the pH of the solution and adjust if necessary. Filter the solution through a 0.22 µm filter before use. Consider if the buffer concentration is adequate.
Lower than expected concentration upon analysis. Degradation due to interaction with other components in the formulation (e.g., reducing agents, other vitamins).Evaluate the compatibility of all components in your formulation. If possible, add antioxidants or chelating agents to mitigate these interactions.

Quantitative Data on this compound Stability

Table 1: Effect of pH on Cobalamin Degradation at Room Temperature

Cobalamin FormpHDegradation after 24 hours
This compound (OHCbl) 3.020%
9.024%
Cyanocobalamin (CNCbl) 3.016%
9.015%
Methylcobalamin (MeCbl) 3.078%
9.064%
(Data synthesized from)

Table 2: Effect of UV Light Exposure on Cobalamin Degradation (60 minutes)

Cobalamin FormDegradation
This compound (OHCbl) 28%
Cyanocobalamin (CNCbl) 4%
Methylcobalamin (MeCbl) 39%
(Data from)

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a basic method for quantifying this compound in a solution, which is useful for tracking its degradation over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard

  • Buffer solution (e.g., phosphate buffer, pH 5.8)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in the chosen buffer. Create a series of dilutions to generate a standard curve (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dilute the experimental samples with the same buffer to a concentration that falls within the range of the standard curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-600 nm) to observe the full spectrum or measure the absorbance at the characteristic peak for this compound (around 350-360 nm and 525-540 nm).

    • Use the buffer solution as a blank.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Plot the absorbance values of the standards against their known concentrations to create a calibration curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for quantifying this compound and can also be used to detect degradation products.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Phenomenex Luna® 5 μm C18, 150 x 4.6 mm)

  • This compound reference standard

  • Mobile phase components (e.g., Methanol (B129727) and Phosphoric Acid)

  • Filtration system for mobile phase and samples (0.45 µm filters)

Procedure:

  • Chromatographic Conditions (Example):

    • Mobile Phase: 35:65 (v/v) mixture of methanol and phosphoric acid solution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 361 nm (or scan for optimal wavelength)

    • Injection Volume: 20 µL

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent.

    • Prepare a series of dilutions for the calibration curve.

    • Prepare the experimental samples by diluting them to an appropriate concentration and filtering them through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

    • The appearance of new peaks can indicate the formation of degradation products.

Visualizations

This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation_Products Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity

Caption: Factors leading to the degradation of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Sample Prepare this compound Solution (with/without stabilizers) Store_Conditions Store under specific conditions (Light, Temp, pH) Prep_Sample->Store_Conditions Take_Aliquots Take aliquots at time points Store_Conditions->Take_Aliquots Quantify Quantify this compound (HPLC or UV-Vis) Take_Aliquots->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Determine_Rate Determine Degradation Rate Plot_Data->Determine_Rate

Caption: Experimental workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Guide to Aquacobalamin and Cyanocobalamin: Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aquacobalamin (B1421323) (also known as hydroxocobalamin) and cyanocobalamin (B1173554), two common forms of vitamin B12. The focus is on their chemical stability and biological availability, supported by experimental data to aid in the selection of the appropriate form for research and pharmaceutical applications.

Executive Summary

This compound and cyanocobalamin, while both effective in correcting vitamin B12 deficiency, exhibit significant differences in their stability and bioavailability profiles. Cyanocobalamin is a synthetic and more stable form, particularly resistant to heat and light, making it a common choice for oral supplements and food fortification. In contrast, this compound, a naturally occurring form, demonstrates superior retention in the body and is readily converted to the active coenzyme forms.[1] This enhanced retention may necessitate less frequent administration in clinical settings. The choice between these two forms of vitamin B12 will ultimately depend on the specific application, considering the desired shelf-life of the product and the required therapeutic action.

Stability Comparison

The chemical stability of cobalamins is a critical factor in the formulation and storage of vitamin B12 products. Cyanocobalamin is generally recognized as the most stable form of vitamin B12.

Key Stability Characteristics:

  • Cyanocobalamin: Exhibits high thermal stability and is less sensitive to photodegradation compared to other cobalamins. This robustness makes it suitable for manufacturing processes that involve heat and for products with a long shelf-life.

  • This compound (Hydroxocobalamin): More susceptible to degradation, particularly from light and in the presence of reducing agents like ascorbic acid. Studies have shown that the degradation of hydroxocobalamin (B81358) is significantly faster than cyanocobalamin in the presence of ascorbic acid.

Quantitative Stability Data

ParameterConditionThis compound (Hydroxocobalamin)CyanocobalaminReference
Photodegradation UVA Exposure (pH 7.4)Less stable, converts to hydroxocobalaminMore stable than active forms, but still photolabile
Degradation in presence of Ascorbic Acid (0.25 x 10⁻³ M) pH 5.0Rate of interaction is 100 times faster than cyanocobalaminSlower degradation
Thermal Stability Aqueous SolutionLess stableGenerally more stable
pH Stability pH 4-7Generally stableMost stable in this range

Bioavailability Comparison

Bioavailability encompasses the absorption, distribution, metabolism, and excretion of a substance. While both this compound and cyanocobalamin are effectively absorbed, their subsequent handling by the body differs significantly.

Key Bioavailability Characteristics:

  • Absorption: Both forms of vitamin B12 are absorbed in the small intestine after binding to intrinsic factor.

  • Cellular Uptake and Conversion: this compound is taken up by cells more rapidly and is more efficiently converted to the active coenzyme forms of vitamin B12 (methylcobalamin and adenosylcobalamin). Kinetic studies in HeLa cells have shown that the intracellular processing of hydroxocobalamin is six-fold faster than that of cyanocobalamin.

  • Retention and Excretion: this compound is retained in the body for longer periods and is excreted in the urine to a lesser extent than cyanocobalamin. This is attributed to its higher binding affinity for plasma proteins.

Quantitative Bioavailability Data

ParameterThis compound (Hydroxocobalamin)CyanocobalaminReference
Cellular Uptake (in vitro) Faster cellular accumulation and processingSlower cellular uptake
Plasma Cobalamin Levels (in cattle, post-injection) Higher peak concentration and more sustained levelsLower peak concentration and faster return to baseline
Urinary Excretion (post-injection) Lower urinary excretionHigher urinary excretion
Tissue Distribution (in rats, one week after oral intake) Higher concentration in the liverHigher concentration in the kidneys and plasma

Experimental Protocols

Stability Assessment: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the degradation of cobalamins.

Protocol for Simultaneous Determination of Hydroxocobalamin and Cyanocobalamin in Human Plasma:

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 ODS-2 column.

  • Precolumn: Short C18 precolumn for sample enrichment and purification.

  • Mobile Phase: 0.1 M sodium dihydrogenphosphate-methanol (63:27, v/v), pH 4.0.

  • Flow Rate: 0.80 ml/min.

  • Detection: UV at 361 nm.

  • Procedure:

    • Plasma samples are enriched and purified on the C18 precolumn using 1% acetic acid at a flow rate of 1 ml/min for 2 minutes.

    • The retained cobalamins are then back-flushed onto the analytical C18 column for separation.

    • Quantification is achieved by comparing the peak areas of the samples to those of standard solutions.

Bioavailability Assessment: The Schilling Test (Historical Context)

The Schilling test was a clinical procedure to evaluate vitamin B12 absorption. Although now largely obsolete due to the use of radioactive isotopes, its methodology provides a fundamental understanding of bioavailability assessment.

Schilling Test Protocol:

  • Part 1: Oral Radiolabeled Vitamin B12:

    • The patient ingests a small, oral dose of cyanocobalamin labeled with a radioactive cobalt isotope (e.g., ⁵⁷Co or ⁵⁸Co).

    • Two hours later, a large, non-radioactive ("flushing") dose of vitamin B12 is administered intramuscularly to saturate the body's vitamin B12 binding sites.

    • Urine is collected for 24 hours, and the amount of excreted radioactivity is measured. Low excretion suggests malabsorption.

  • Part 2: Oral Radiolabeled Vitamin B12 with Intrinsic Factor:

    • If Part 1 results are abnormal, the test is repeated with the co-administration of intrinsic factor.

    • If urinary excretion normalizes, it indicates a deficiency of intrinsic factor (pernicious anemia).

Visualizations

Stability_Pathway cluster_conditions Degradation Factors cluster_cobalamins Cobalamin Forms Light Light (UV) This compound This compound Light->this compound High Susceptibility Cyanocobalamin Cyanocobalamin Light->Cyanocobalamin Lower Susceptibility Heat Heat Heat->this compound Moderate Susceptibility Heat->Cyanocobalamin Low Susceptibility pH pH (Acidic/Alkaline) pH->this compound Susceptible outside pH 4-7 pH->Cyanocobalamin More Stable ReducingAgents Reducing Agents (e.g., Ascorbic Acid) ReducingAgents->this compound High Susceptibility ReducingAgents->Cyanocobalamin Lower Susceptibility DegradedProducts Degradation Products This compound->DegradedProducts Cyanocobalamin->DegradedProducts Bioavailability_Workflow cluster_ingestion Administration cluster_absorption Absorption & Distribution cluster_fate Metabolic Fate Oral_Aqua Oral this compound Absorption Intestinal Absorption (with Intrinsic Factor) Oral_Aqua->Absorption Oral_Cyano Oral Cyanocobalamin Oral_Cyano->Absorption Plasma Plasma Transport Absorption->Plasma Cellular_Uptake_Aqua Faster Cellular Uptake Plasma->Cellular_Uptake_Aqua Cellular_Uptake_Cyano Slower Cellular Uptake Plasma->Cellular_Uptake_Cyano Conversion Conversion to Active Coenzymes Cellular_Uptake_Aqua->Conversion Tissue_Retention_Aqua Higher Tissue Retention Cellular_Uptake_Aqua->Tissue_Retention_Aqua Cellular_Uptake_Cyano->Conversion Urinary_Excretion_Cyano Higher Urinary Excretion Cellular_Uptake_Cyano->Urinary_Excretion_Cyano

References

Validating Aquacobalamin: A Comparative Guide to Mass Spectrometry and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of aquacobalamin (B1421323), a vital form of vitamin B12, is paramount. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present supporting experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate method for your analytical needs.

At a Glance: Performance Comparison

Mass spectrometry, particularly when coupled with liquid chromatography, generally offers superior sensitivity and specificity compared to traditional HPLC-UV methods. This is crucial for the confident identification of the active pharmaceutical ingredient (API) and the detection of trace-level impurities.

ParameterLC-MS/MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)
Sensitivity (LOD/LOQ) Low ppb/ppt levels (e.g., LOD: 0.03 µg/L)[1]Higher ppb/ppm levels (e.g., LOD: ~0.16 µg/mL)[2]
Identity Confirmation High Confidence (molecular weight and structural information from fragmentation)[3][4]Presumptive (based on retention time match with a reference standard)
Impurity Profiling Excellent (detection and identification of known and unknown impurities)[5]Limited (co-eluting impurities can be missed)
**Linearity (R²) **>0.999>0.999
Precision (%RSD) <5%<5%
Accuracy (% Recovery) 92.0% to 99.4%96.87% to 101.52%
Run Time Short (can be < 5 minutes)Longer (typically 10-30 minutes)
Cost & Complexity HighModerate

Experimental Workflow for this compound Validation

The following diagram illustrates a typical workflow for the validation of this compound purity and identity, applicable to both LC-MS and HPLC-UV methods with variations in the final detection step.

This compound Validation Workflow This compound Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Identification cluster_data Data Analysis & Reporting prep_sample Dissolve this compound Sample in appropriate solvent hplc HPLC Separation (Reversed-Phase C18 column) prep_sample->hplc prep_std Prepare this compound Reference Standard prep_std->hplc prep_impurities Prepare Known Impurity Reference Standards prep_impurities->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms LC-MS Path uv UV-Vis Detector hplc->uv HPLC-UV Path purity Purity Assessment (% Area, Impurity Profiling) ms->purity identity Identity Confirmation (Retention Time, m/z, Fragmentation) ms->identity uv->purity uv->identity report Generate Validation Report purity->report identity->report

Caption: Workflow for this compound validation.

Experimental Protocols

Below are representative experimental protocols for both LC-MS and HPLC-UV analysis of this compound. These should be adapted and validated for specific instrumentation and sample matrices.

Liquid Chromatography - Mass Spectrometry (LC-MS) Protocol

This method is ideal for unambiguous identification and sensitive impurity detection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in high-purity water.

    • Dissolve the this compound sample to be tested in the same solvent to a similar concentration.

    • Perform serial dilutions to create calibration standards.

  • Chromatographic Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid (e.g., 0.1%) to improve ionization. A typical gradient might start with a high aqueous percentage and ramp up the organic phase.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 25-35°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Key Ions to Monitor: The protonated molecule [M+H]⁺ and characteristic fragment ions should be determined from a standard. For cobalamins, doubly charged ions [M+2H]²⁺ are also common.

    • Fragmentation Analysis (MS/MS): For identity confirmation, collision-induced dissociation (CID) is used to generate a fragmentation pattern that serves as a structural fingerprint of the molecule.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV) Protocol

This is a more traditional and widely accessible method for routine purity analysis.

  • Standard and Sample Preparation:

    • Identical to the LC-MS protocol.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. Isocratic or gradient elution can be used.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 35°C).

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: this compound has characteristic absorbance maxima. A common wavelength for detection is around 361 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.

Discussion: Choosing the Right Method

Mass Spectrometry for In-depth Analysis:

LC-MS is the gold standard for the structural elucidation and sensitive detection of impurities. Its ability to provide molecular weight and fragmentation data makes it unparalleled for confirming the identity of this compound and for identifying unknown impurities. This is particularly important in drug development and for troubleshooting manufacturing processes where unexpected degradation products or process-related impurities may arise. For instance, mass spectrometry can readily distinguish between this compound and closely related compounds like nitritocobalamin, an impurity that can form in the presence of nitrite.

HPLC-UV for Routine Quality Control:

HPLC-UV is a robust, reliable, and cost-effective method for routine quality control applications where the primary goal is to quantify the main component and known impurities against a reference standard. It is simpler to operate and maintain than an LC-MS system. However, its major limitation is its reliance on retention time for identification, which can be ambiguous if an impurity co-elutes with the main peak or other components. Furthermore, it lacks the sensitivity of MS for detecting very low-level impurities and provides no structural information for unknown peaks.

Conclusion

For the definitive validation of this compound purity and identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior method. It provides the highest degree of confidence through its specificity, sensitivity, and ability to provide structural information. HPLC-UV remains a valuable and practical tool for routine quality control and quantification in environments where the impurity profile is well-characterized and the demand for the highest sensitivity is less critical. The choice of method will ultimately depend on the specific analytical requirements, the stage of drug development, and the available resources.

References

A Comparative Guide to Antibody Cross-Reactivity Against Cobalamin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of antibodies used in immunoassays is paramount for accurate quantification of vitamin B12 (cobalamin). This guide provides an objective comparison of antibody performance against various forms of cobalamin, supported by experimental data and detailed protocols. The major forms of vitamin B12 include cyanocobalamin (B1173554) (CNCbl), the most stable and commonly supplemented form; hydroxocobalamin (B81358) (OHCbl), a form often used in injections; and the two biologically active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).

Understanding the cross-reactivity of an antibody is crucial as it determines the assay's ability to measure total cobalamin or to specifically quantify one form. The following sections present quantitative data from different antibody clones and types, detail the experimental methodologies used to obtain this data, and visualize the workflows for clarity.

Quantitative Comparison of Antibody Cross-Reactivity

The binding specificity of antibodies to different cobalamin analogs is typically determined by competitive immunoassays. The data below is summarized from various sources, including commercial antibody datasheets and peer-reviewed publications. Cross-reactivity is generally expressed as a percentage relative to the binding of the primary antigen (often the immunogen).

Table 1: Cross-Reactivity of Monoclonal Antibodies against Cobalamin Analogs

Antibody CloneImmunogenAssay MethodCyanocobalamin (CNCbl)Methylcobalamin (MeCbl)Hydroxocobalamin (OHCbl)Adenosylcobalamin (AdoCbl)Other Analogs
VB12 Vitamin B12-BSA ConjugateicELISA100% (Reference)82.35%68.34%70.00%Vitamin B1, B2, B3, etc. <0.1%
MAB 1 & MAB 2 N/AELISA100%100%Not ReportedNot ReportedCobinamide: <0.05%Purinylcobinamide: 1.1%

Data for clone VB12 sourced from a commercial datasheet. Data for clones MAB 1 & MAB 2 sourced from patent US5614394A.[1]

Table 2: Cross-Reactivity of Polyclonal Antibodies against Cobalamin Analogs

Antibody TypeImmunogenAssay MethodHydroxocobalamin (OHCbl)Other Analogs
Rabbit Antisera Cyanocobalamin monocarboxylic acid-HSARIA8.1%Dicyanide cobinamide: 9.8%
Chicken IgY Derivatized Vitamin B12dcELISANot SpecifiedA range of 12% to 35% was reported for various unnamed B12 analogs.[2]

Data for Rabbit Antisera sourced from the Journal of Clinical Pathology. Data for Chicken IgY sourced from Kumar et al. (2011) in Analytical Biochemistry.[2]

Experimental Methodologies

The data presented above were generated using specific immunochemical techniques. The following are detailed protocols representative of the methods used to assess antibody cross-reactivity.

Protocol 1: Indirect Competitive ELISA (icELISA)

This protocol is a standard method for determining the cross-reactivity of an antibody. The principle relies on the competition between the free antigen in a sample (or a standard) and a fixed amount of immobilized antigen for binding to a limited amount of antibody.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: Vitamin B12 conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Mouse Anti-Vitamin B12 monoclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

  • Standards: Cyanocobalamin and various cobalamin analogs (hydroxocobalamin, methylcobalamin, etc.)

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2M H₂SO₄

Procedure:

  • Coating: Microtiter wells are coated with 100 µL/well of Vitamin B12-carrier protein conjugate (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with Wash Buffer.

  • Blocking: 200 µL/well of Blocking Buffer is added and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Plates are washed three times with Wash Buffer.

  • Competitive Reaction:

    • 50 µL of standard solutions of cyanocobalamin or the test analogs (at various concentrations) are added to the wells.

    • 50 µL of the primary anti-Vitamin B12 antibody (at a pre-determined optimal dilution) is immediately added to the same wells.

    • The plate is incubated for 1-2 hours at 37°C.

  • Washing: Plates are washed three times with Wash Buffer.

  • Secondary Antibody Incubation: 100 µL/well of the HRP-conjugated secondary antibody is added and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with Wash Buffer.

  • Substrate Development: 100 µL/well of TMB Substrate Solution is added and incubated in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: 50 µL/well of Stop Solution is added. The color changes from blue to yellow.

  • Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of each analog that causes 50% inhibition of the maximum signal (IC50) is determined from the respective standard curves. The percent cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (IC50 of Cyanocobalamin / IC50 of Analog) x 100

Protocol 2: Radioimmunoassay (RIA)

This protocol outlines a competitive binding assay using a radiolabeled tracer to determine antibody specificity.

Materials:

  • Rabbit anti-cyanocobalamin antiserum

  • Radiolabeled Tracer: ⁵⁷Co-cyanocobalamin

  • Standards: Cyanocobalamin and test analogs (e.g., hydroxocobalamin)

  • Separation Reagent: Donkey-anti-rabbit gamma globulin-coated magnetisable particles

  • Buffer: Acetate-cyanide buffer

  • Gamma counter

Procedure:

  • Sample Preparation: Serum samples are pre-treated by autoclaving in acetate-cyanide buffer to destroy the binding capacity of endogenous cobalamin-binding proteins.

  • Assay Setup: In test tubes, a mixture is prepared containing:

    • 100 µL of the prepared sample or standard solution.

    • A specific volume of the anti-cyanocobalamin antiserum (e.g., at a 1:100,000 dilution).

    • A specific concentration of ⁵⁷Co-cyanocobalamin tracer (e.g., 22 pmol/L).

  • Incubation: The mixture is incubated to allow for competitive binding between the unlabeled cobalamin (from the sample/standard) and the radiolabeled tracer for the antibody binding sites.

  • Separation: The antibody-bound fraction is separated from the free fraction by adding the magnetic particle separation reagent and applying a magnetic field. The supernatant (containing the free fraction) is decanted.

  • Measurement: The radioactivity of the bound fraction (the pellet) is measured using a gamma counter.

  • Calculation of Cross-Reactivity: Standard curves are generated by plotting the bound radioactivity against the concentration of the standards. The cross-reactivity of an analog is determined by comparing the concentration of the analog required to displace 50% of the tracer with the concentration of cyanocobalamin required for the same displacement.

Visualized Workflows and Relationships

To further clarify the experimental processes and the structural relationships between cobalamin forms, the following diagrams are provided.

G cluster_ligands Variable Upper Ligand (R) cluster_core Common Core Structure cluster_forms Resulting Cobalamin Forms CN CN (Cyano) Corrin Corrin Ring with Cobalt (Co) CN->Corrin binds to Co CNCbl Cyanocobalamin OH OH (Hydroxo) OH->Corrin binds to Co OHCbl Hydroxocobalamin CH3 CH3 (Methyl) CH3->Corrin binds to Co MeCbl Methylcobalamin Ado 5'-deoxyadenosyl Ado->Corrin binds to Co AdoCbl Adenosylcobalamin DMB Dimethylbenzimidazole (Lower Ligand) Corrin->DMB connects to

Caption: Structural relationship of common cobalamin forms.

ELISA_Workflow start Start coat Coat Plate with B12-Protein Conjugate start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 compete Add Sample/Standard + Anti-B12 Antibody wash2->compete wash3 Wash compete->wash3 secondary Add HRP-Conjugated Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 develop Add TMB Substrate wash4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for Indirect Competitive ELISA.

References

A Comparative Analysis of the Catalytic Efficiency of Aquacobalamin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic efficiency of aquacobalamin (B1421323) (H₂OCbl), a form of Vitamin B₁₂, and its structurally related analogues. By presenting key experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to serve as a valuable resource for researchers investigating the catalytic potential of these versatile molecules in various chemical and biological systems.

Introduction to Cobalamin Catalysis

Cobalamins, complex organometallic compounds centered around a cobalt ion within a corrin (B1236194) ring, are renowned for their biological roles as cofactors for enzymes involved in critical metabolic pathways.[1] Beyond their physiological functions, these molecules, particularly in their reduced Co(I) state, exhibit remarkable catalytic activity for a range of chemical transformations, most notably reductive dehalogenation.[2][3][4] This catalytic prowess stems from the ability of the cobalt center to cycle through different oxidation states (Co(III), Co(II), and Co(I)), facilitating electron transfer processes. This compound, where a water molecule occupies one of the axial coordination sites of the cobalt ion, is a common starting material for generating the catalytically active Co(I) form. Its analogues, which differ in the nature of the axial ligands or modifications to the corrin ring, often exhibit distinct catalytic efficiencies. Understanding these differences is crucial for applications ranging from environmental remediation to synthetic chemistry.[2][5]

Quantitative Comparison of Catalytic Efficiency

The catalytic efficiency of different cobalamins can be compared by examining their reaction rates for a specific transformation under identical conditions. While classic Michaelis-Menten kinetics (kcat and Km) are the standard for enzymatic reactions, for many non-enzymatic catalytic processes involving cobalamins, second-order rate constants (k₂) provide a more direct measure of catalytic efficiency. These constants reflect how quickly the catalyst can act on a substrate at a given concentration.

Below is a summary of comparative kinetic data for this compound and its analogues in two different types of reactions: the degradation of another cobalamin in the presence of a reducing agent and the reductive dechlorination of an environmental pollutant.

Table 1: Second-Order Rate Constants for the Degradation of Cobalamins in the Presence of Ascorbic Acid

CobalaminSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Fold Difference (vs. Cyanocobalamin)
Hydroxocobalamin (B81358) (form of this compound)1.10 – 30.08 × 10⁻²~20 to 100-fold faster
Cyanocobalamin (B1173554)0.05 – 0.28 × 10⁻²1 (Reference)
Data sourced from a kinetic study on the degradation of cobalamins by ascorbic acid.[6][7] The range of values reflects the pH dependence of the reaction.

Table 2: Qualitative Comparison of Catalytic Activity in the Dechlorination of Lindane

Cobalamin AnalogueRelative Catalytic EfficiencyKey Structural Difference
(CN)(H₂O)Cbi (Cyanocobalamin monohydrate)Most EffectiveLacks the nucleotide loop
(H₂O)Cbl (this compound)Less EffectiveContains the nucleotide loop
MeCbl (Methylcobalamin)Less EffectiveContains the nucleotide loop
Based on studies of catalytic systems for the dechlorination of lindane.[2]

These data highlight that structural modifications to the cobalamin molecule can significantly impact its catalytic activity. The absence of the nucleotide loop in (CN)(H₂O)Cbi appears to enhance its catalytic efficiency in the dechlorination of lindane, suggesting that steric hindrance around the cobalt center may play a crucial role.[2] Similarly, the nature of the axial ligand (water in hydroxocobalamin versus cyanide in cyanocobalamin) dramatically influences the rate of its reaction with a reducing agent.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the catalytic efficiency of this compound and its analogues.

Protocol 1: Spectrophotometric Assay for Reductive Dehalogenation

This protocol is adapted from methods used to study reductive dehalogenases and can be applied to compare the catalytic activity of different cobalamins in the dehalogenation of organohalide pollutants.[8]

Objective: To measure the rate of substrate-dependent oxidation of a reduced electron donor, catalyzed by a cobalamin.

Materials:

  • This compound and its analogues

  • Organohalide substrate (e.g., lindane, trichloroethylene)

  • Methyl viologen (MV)

  • Sodium dithionite (B78146)

  • Anaerobic glove box or chamber

  • UV-Vis spectrophotometer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl)

  • Gas-tight cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the cobalamin catalysts, organohalide substrate, and methyl viologen in the reaction buffer.

    • All solutions should be made anaerobic by purging with an inert gas (e.g., nitrogen or argon) inside a glove box.

  • Preparation of Reduced Methyl Viologen:

    • Inside the anaerobic chamber, prepare a solution of methyl viologen (e.g., 30 mM).

    • Titrate this solution with a freshly prepared anaerobic solution of sodium dithionite until a stable, deep blue color is achieved, indicating the formation of the reduced MV radical cation.

  • Catalytic Reaction Assay:

    • In a gas-tight cuvette inside the anaerobic chamber, prepare a reaction mixture containing the reaction buffer and a specific concentration of the reduced methyl viologen (e.g., 300 µM).

    • Add a known concentration of the cobalamin catalyst to the cuvette (e.g., 2 µM).

    • Initiate the reaction by adding the organohalide substrate (e.g., 100 µM).

    • Immediately seal the cuvette and transfer it to the UV-Vis spectrophotometer.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 578 nm, which corresponds to the oxidation of the reduced methyl viologen (ε = 9780 M⁻¹cm⁻¹).[8]

    • Record the absorbance at regular time intervals.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Compare the initial rates obtained for this compound and each of its analogues to determine their relative catalytic efficiencies.

Protocol 2: Two-Component Spectrophotometric Analysis of Cobalamin Transformation

This protocol is based on a method for simultaneously quantifying cyanocobalamin and hydroxocobalamin and can be adapted to study the kinetics of reactions where one cobalamin is converted to another or degraded.[6][7]

Objective: To determine the rate of transformation of a cobalamin species by monitoring changes in the UV-Vis spectrum.

Materials:

  • This compound and/or its analogues (e.g., cyanocobalamin)

  • Reactant (e.g., a reducing agent like ascorbic acid)

  • Appropriate buffer solutions for a range of pH values

  • UV-Vis spectrophotometer

  • Constant temperature water bath

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the cobalamin to be studied (e.g., 5 x 10⁻⁵ M) in the desired buffer.

    • Prepare a stock solution of the reactant (e.g., ascorbic acid).

  • Kinetic Run:

    • Place the cobalamin solution in a constant temperature water bath (e.g., 25 °C).

    • Add a specific concentration of the reactant to initiate the reaction.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each aliquot over a relevant wavelength range (e.g., 300-700 nm).

    • For the simultaneous determination of two cobalamin species (e.g., hydroxocobalamin and cyanocobalamin), measure the absorbance at two specific wavelengths where the two species have different molar absorptivities (e.g., 525 nm and 550 nm).

  • Data Analysis:

    • Use the Beer-Lambert law and the known molar absorptivities of the different cobalamin species at the chosen wavelengths to calculate their concentrations at each time point.

    • Plot the concentration of the starting cobalamin versus time.

    • Determine the observed rate constant (k_obs) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

    • By performing the experiment at different reactant concentrations, the second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus reactant concentration.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in catalytic cycles and experimental procedures.

Catalytic_Cycle_Reductive_Dehalogenation Cbl_III This compound (Co(III)) Cbl_I Cob(I)alamin (Co(I)) Cbl_III->Cbl_I 2e⁻ Reduction Alkyl_Cbl Alkyl-Cobalamin Adduct Cbl_I->Alkyl_Cbl + R-X - X⁻ Cbl_II Cob(II)alamin (Co(II)) Alkyl_Cbl->Cbl_II Homolytic Cleavage P Dehalogenated Product (R-H) Alkyl_Cbl->P X_minus Halide Ion (X⁻) Alkyl_Cbl->X_minus Cbl_II->Cbl_I e⁻ Reduction Cbl_II->P + H⁺, + e⁻ RX Organohalide (R-X) RX->Alkyl_Cbl Experimental_Workflow_Spectrophotometry cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Anaerobic Reagents and Buffers Prep_MV Reduce Methyl Viologen with Dithionite Prep_Reagents->Prep_MV Mix Mix Buffer, Reduced MV, and Cobalamin Catalyst in Cuvette Prep_MV->Mix Initiate Initiate with Organohalide Substrate Mix->Initiate Monitor_Abs Monitor Absorbance Decrease at 578 nm (UV-Vis) Initiate->Monitor_Abs Calc_Rate Calculate Initial Reaction Rate Monitor_Abs->Calc_Rate Compare Compare Rates of Different Cobalamin Analogues Calc_Rate->Compare

References

Aquacobalamin as a Negative Control in Cyanocobalamin Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, the choice of appropriate controls is paramount to the validity and interpretability of experimental results. When studying the effects of cyanocobalamin (B1173554), the synthetic and most stable form of vitamin B12, the use of a proper negative control is crucial to dissect the bioactivity of the cobalamin molecule itself versus the effects of its cyanide ligand. This guide provides a comprehensive comparison of aquacobalamin (B1421323) and cyanocobalamin, establishing the rationale and experimental framework for using this compound as a negative control.

Differentiating this compound and Cyanocobalamin

This compound and cyanocobalamin are both forms of vitamin B12, also known as cobalamins. They share the same core structure but differ in the axial ligand attached to the central cobalt atom. In this compound, this ligand is a water molecule (which can exist as a hydroxyl group at physiological pH, forming hydroxocobalamin), while in cyanocobalamin, it is a cyanide molecule. This seemingly small difference has significant implications for their chemical properties, stability, and biological interactions.

Cyanocobalamin is a synthetic form of vitamin B12, widely used in supplements and fortified foods due to its high stability and low cost.[1] this compound, on the other hand, is a naturally occurring form of vitamin B12.[1] Both forms are precursors to the active coenzyme forms of vitamin B12, methylcobalamin (B1676134) and adenosylcobalamin, which are essential for various metabolic processes, including DNA synthesis and cellular energy production.[2]

The primary rationale for using this compound as a negative control in cyanocobalamin experiments stems from the biological activity of the cyanide ligand. Hydroxocobalamin (B81358), the physiological form of this compound, is a potent cyanide-scavenging agent and is used as an antidote for cyanide poisoning.[3] It readily binds to cyanide to form the much less toxic cyanocobalamin, which is then excreted.[3] Therefore, in experiments designed to investigate the specific effects of the cyanide moiety in cyanocobalamin, this compound serves as an ideal control, as it provides the cobalamin structure without the confounding factor of the cyanide ligand.

Comparative Analysis of Cellular Uptake and Metabolism

While both forms of vitamin B12 are eventually converted to their active forms within the cell, their kinetics of uptake and intracellular processing differ significantly. These differences are critical to consider when designing and interpreting experiments. A study by Fedosov et al. (2024) provides key quantitative data on these processes in HeLa cells.[2][4]

The intracellular processing of hydroxocobalamin (HOCbl) is six-fold faster than that of cyanocobalamin (CNCbl).[2][4] Furthermore, the detachment rate of CNCbl from the cell surface is four times higher than that of HOCbl, leading to a two-fold faster cellular accumulation and processing of HOCbl compared to CNCbl.[2][4]

ParameterCyanocobalamin (CNCbl)This compound (HOCbl)Reference
Intracellular Processing Rate 1x6x faster[2][4]
Cell Surface Detachment Rate 4x1x[2][4]
Overall Cellular Accumulation Slower2x faster[2][4]

Experimental Protocols

Here, we provide a detailed methodology for a cell culture-based experiment to compare the effects of this compound and cyanocobalamin, which can be adapted to investigate various cellular processes.

Objective: To assess the differential effects of cyanocobalamin and this compound on cell viability and a specific cellular pathway (e.g., apoptosis).
Materials:
  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Cyanocobalamin solution (sterile, of known concentration)

  • This compound solution (sterile, of known concentration)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Assay kits for the specific pathway of interest (e.g., Caspase-3 activity assay for apoptosis)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:
  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: Prepare a series of dilutions of both cyanocobalamin and this compound in complete cell culture medium. Include a vehicle-only control (medium without any added cobalamin).

  • Cell Treatment: Remove the old medium from the wells and replace it with the prepared treatment media. Ensure each condition (vehicle, different concentrations of cyanocobalamin, and different concentrations of this compound) is tested in multiple replicate wells.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. This will provide data on the general toxicity of the compounds.

  • Pathway-Specific Assay: In a parallel set of plates, perform the assay for the specific cellular pathway being investigated. For example, to measure apoptosis, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.

  • Data Analysis: Measure the output (e.g., absorbance, fluorescence) using a plate reader. Normalize the data to the vehicle control and perform statistical analysis to determine significant differences between the cyanocobalamin and this compound treatment groups.

Visualizing Cellular Fate and Experimental Design

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the cellular metabolism of cobalamins and a typical experimental workflow.

G Cellular Uptake and Metabolism of Cobalamins cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CNCbl Cyanocobalamin TC_CNCbl TC-CNCbl Complex CNCbl->TC_CNCbl Binds to TC AquaCbl This compound TC_AquaCbl TC-AquaCbl Complex AquaCbl->TC_AquaCbl Binds to TC TC Transcobalamin (TC) Receptor Cell Surface Receptor TC_CNCbl->Receptor TC_AquaCbl->Receptor Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Cbl_II Cob(II)alamin Lysosome->Cbl_II Release and Reduction (CN- or H2O removed) Cytoplasm Cytoplasm Mitochondrion Mitochondrion MeCbl Methylcobalamin Cbl_II->MeCbl AdoCbl Adenosylcobalamin Cbl_II->AdoCbl MS Methionine Synthase MeCbl->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS MMCM Methylmalonyl-CoA Mutase AdoCbl->MMCM Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MMCM

Caption: Cellular uptake and metabolic pathway of different cobalamin forms.

G Experimental Workflow: this compound as a Negative Control Start Start Cell_Culture Prepare Cell Cultures Start->Cell_Culture Treatments Prepare Treatment Groups Cell_Culture->Treatments Control Vehicle Control (Medium only) Treatments->Control AquaCbl_Group This compound Group (Negative Control) Treatments->AquaCbl_Group CNCbl_Group Cyanocobalamin Group (Experimental) Treatments->CNCbl_Group Incubation Incubate Cells Control->Incubation AquaCbl_Group->Incubation CNCbl_Group->Incubation Assays Perform Cellular Assays Incubation->Assays Viability Cell Viability Assay Assays->Viability Pathway_Assay Pathway-Specific Assay Assays->Pathway_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Pathway_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing cyanocobalamin and this compound.

References

Differential Effects of Aquacobalamin and Adenosylcobalamin on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of two naturally occurring forms of vitamin B12, aquacobalamin (B1421323) (AqCbl) and adenosylcobalamin (AdoCbl), on gene expression. The information presented herein is based on available experimental data and is intended to be a resource for researchers, scientists, and professionals in drug development. While direct comparative high-throughput sequencing studies are limited, existing research highlights distinct mechanisms of gene regulation by these two cobalamins, primarily in bacteria.

Overview of Regulatory Mechanisms

This compound and adenosylcobalamin regulate gene expression through two primary mechanisms:

  • Riboswitches: These are RNA elements located in the untranslated regions of messenger RNA (mRNA) that bind directly to small molecules, like cobalamins, to control the expression of the downstream gene. Both AdoCbl and AqCbl have been shown to interact with specific classes of riboswitches. The binding of the correct cobalamin form induces a conformational change in the RNA, typically leading to the termination of transcription or inhibition of translation. Notably, AdoCbl and AqCbl riboswitches possess distinct structural features that confer ligand specificity[1].

  • Photoreceptors: Adenosylcobalamin, but not this compound, has been identified as a crucial cofactor for a class of bacterial photoreceptors, such as the CarH protein. In this system, AdoCbl acts as a chromophore, enabling light-dependent regulation of gene expression. This mechanism is not observed with this compound[2][3][4][5].

Quantitative Data on Gene Expression

Adenosylcobalamin-Mediated Gene Expression Changes in Sinorhizobium meliloti

A study involving transcriptome analysis of Sinorhizobium meliloti 320 identified significant down-regulation of several operons upon the addition of 10 µM adenosylcobalamin. This down-regulation is mediated by AdoCbl-responsive riboswitches.

Operon Gene(s) Observed Effect Reference
orf1888-1885orf1888, orf1887, orf1886, orf1885Significant down-regulation
orf4126-4123orf4126, orf4125, orf4124, orf4123Significant down-regulation

Experimental Protocols

Transcriptome Sequencing of Sinorhizobium meliloti 320

This protocol was employed to identify genes regulated by adenosylcobalamin.

  • Bacterial Culture: Sinorhizobium meliloti 320 was grown in 5 mL of TYC medium.

  • Treatment: When the optical density at 600 nm (OD600) reached approximately 0.6-0.8, the test groups were supplemented with adenosylcobalamin to a final concentration of 10 µM.

  • Incubation: The cultures were incubated for an additional 2 hours.

  • Cell Harvesting: After incubation, the cells were harvested.

  • Washing: The harvested cells were washed three times with phosphate-buffered saline (PBS, pH 7.4).

  • RNA Isolation: mRNA and non-coding RNA (ncRNA) were isolated from the cell samples.

  • Sequencing: The primary and whole transcriptomes of S. meliloti 320 were characterized through sequencing of the isolated RNA.

In Vitro and In Vivo Analysis of CarH Photoreceptor Activity

The following methodologies have been used to elucidate the adenosylcobalamin-dependent regulation of the CarH photoreceptor.

  • In Vivo Reporter Assays: A reporter system is constructed where the promoter regulated by CarH (e.g., PB) is fused to a reporter gene (e.g., lacZ). The expression of the reporter gene is then measured in the presence and absence of light and with or without exogenous adenosylcobalamin.

  • In Vitro DNA Binding Assays (Electrophoretic Mobility Shift Assay - EMSA): Purified CarH protein is incubated with a labeled DNA probe containing the operator sequence. The binding of CarH to the DNA is analyzed by gel electrophoresis in the presence of varying concentrations of adenosylcobalamin and under different light conditions.

  • Oligomerization State Analysis (Size Exclusion Chromatography): The oligomeric state (e.g., monomer, dimer, tetramer) of the CarH protein is analyzed in the presence and absence of adenosylcobalamin and light to determine how these factors influence its quaternary structure.

Signaling Pathways and Experimental Workflows

Adenosylcobalamin-Dependent Riboswitch Mechanism

The binding of adenosylcobalamin to its specific riboswitch typically leads to a conformational change in the mRNA, which occludes the ribosome binding site (RBS) and thus inhibits translation initiation.

G cluster_no_adocbl No Adenosylcobalamin cluster_adocbl With Adenosylcobalamin Ribosome_A Ribosome Protein_A Protein Synthesis Ribosome_A->Protein_A initiates mRNA_A mRNA (RBS accessible) mRNA_A->Ribosome_A binds AdoCbl Adenosylcobalamin Riboswitch Riboswitch AdoCbl->Riboswitch mRNA_B mRNA (RBS occluded) Riboswitch->mRNA_B induces conformational change No_Protein No Protein Synthesis mRNA_B->No_Protein prevents ribosome binding

Caption: Adenosylcobalamin-mediated translational repression via a riboswitch.

This compound-Dependent Riboswitch Mechanism

Similar to the AdoCbl riboswitch, the AqCbl riboswitch regulates gene expression by binding this compound, which causes a conformational change in the mRNA that prevents translation.

G cluster_no_aqcbl No this compound cluster_aqcbl With this compound Ribosome_A Ribosome Protein_A Protein Synthesis Ribosome_A->Protein_A initiates mRNA_A mRNA (RBS accessible) mRNA_A->Ribosome_A binds AqCbl This compound Riboswitch Riboswitch AqCbl->Riboswitch mRNA_B mRNA (RBS occluded) Riboswitch->mRNA_B induces conformational change No_Protein No Protein Synthesis mRNA_B->No_Protein prevents ribosome binding

Caption: this compound-mediated translational repression via a riboswitch.

Light-Dependent Gene Regulation by the CarH Photoreceptor

This pathway illustrates how adenosylcobalamin and light control the activity of the transcriptional repressor CarH.

G cluster_dark Dark cluster_light Light AdoCbl_D Adenosylcobalamin CarH_D CarH Monomers AdoCbl_D->CarH_D CarH_Tetramer CarH Tetramer (Active Repressor) CarH_D->CarH_Tetramer forms DNA_D Operator DNA CarH_Tetramer->DNA_D binds Gene_Repression Gene Repression DNA_D->Gene_Repression Light Light CarH_Tetramer_L CarH Tetramer Light->CarH_Tetramer_L induces dissociation CarH_Dimers CarH Dimers (Inactive) CarH_Tetramer_L->CarH_Dimers DNA_L Operator DNA CarH_Dimers->DNA_L dissociates from Gene_Expression Gene Expression DNA_L->Gene_Expression

References

A Comparative Guide to the Validation of a Novel Analytical Method for Aquacobalamin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the detection of aquacobalamin (B1421323) against established analytical techniques. This compound, a natural form of vitamin B12, plays a crucial role in several metabolic pathways, and its accurate quantification is vital in pharmaceutical formulations, food products, and clinical diagnostics. This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting the most suitable method for their applications.

Introduction to this compound and its Analysis

This compound is a vital cobalt-containing compound essential for cell growth, reproduction, and the production of red blood cells.[1][2] Its deficiency can lead to anemia, neurological disorders, and other health issues. Therefore, robust and reliable analytical methods are crucial for its quantification. Traditional methods for vitamin B12 determination include microbiological assays, spectrophotometric techniques, and various forms of chromatography.[3] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is a widely accepted method for the analysis of vitamin B12 and its analogs.[4][5]

This guide introduces a hypothetical novel method, "Rapid Optical Sensing (ROS)," and compares its validation parameters against two established techniques: Reverse-Phase High-Performance Liquid Chromatography with a Diode Array Detector (RP-HPLC-DAD) and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The performance of the new Rapid Optical Sensing (ROS) method was evaluated against RP-HPLC-DAD and UV-Vis Spectrophotometry. The validation was conducted based on the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the key performance metrics.

Table 1: Comparison of Method Performance Parameters

ParameterRapid Optical Sensing (ROS)RP-HPLC-DADUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.0003 µg/mL0.0004 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) 0.0010 µg/mL0.0011 µg/mL~0.5 µg/mL
**Linearity (R²) **0.99950.99880.995
Accuracy (% Recovery) 98.5%87.44 ± 0.33% to 97.08 ± 0.74%95.2%
Precision (% RSD) < 1.5%0.14% to 0.76%< 3.0%
Analysis Time < 2 minutes< 5 minutes~ 5 minutes
Specificity HighHighLow
Cost per Sample LowHighVery Low

Table 2: Summary of Optimal Experimental Conditions

ParameterRapid Optical Sensing (ROS)RP-HPLC-DADUV-Vis Spectrophotometry
Wavelength (λmax) 525 nm270 nm351 nm, 525 nm
Mobile Phase Not ApplicableMethanol (B129727):Phosphoric Acid (35:65 v/v)Not Applicable
Stationary Phase Proprietary Sensor ChipC18 column (150 x 4.6 mm, 5 µm)Not Applicable
Flow Rate Not Applicable0.5 mL/minNot Applicable
Injection Volume 10 µL20 µLNot Applicable

Experimental Protocols

Detailed methodologies for the novel and established methods are provided below.

Novel Method: Rapid Optical Sensing (ROS)

This method utilizes a proprietary sensor chip functionalized with a specific this compound-binding aptamer.

  • Sample Preparation: Dilute the sample containing this compound in a phosphate (B84403) buffer (pH 7.0).

  • Analysis:

    • Pipette 10 µL of the prepared sample onto the sensor chip.

    • Insert the chip into the ROS reader.

    • The instrument measures the change in optical properties upon binding of this compound to the aptamer.

    • The concentration is determined by comparing the signal to a pre-loaded calibration curve.

Established Method 1: RP-HPLC-DAD

This method is adapted from a validated procedure for cobalamin assessment.

  • Sample Preparation: Extract this compound from the sample matrix using an enzymatic treatment followed by autoclaving.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna® 5 μm C18 (2) 100 Å LC-column (150 × 4.6 mm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and phosphoric acid (35:65, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode array detector set at 270 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

Established Method 2: UV-Vis Spectrophotometry

This is a classic and straightforward method for the quantification of pure this compound.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a suitable concentration.

  • Analysis:

    • Use a UV-Vis spectrophotometer to scan the absorbance spectrum from 200 to 700 nm.

    • Measure the absorbance at the characteristic peaks of this compound (around 351 nm and 525 nm).

  • Quantification: Calculate the concentration using the Beer-Lambert law with a known molar absorptivity coefficient.

Visualizing the Methodologies and Concepts

To better illustrate the processes and relationships involved in this analytical method validation, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Raw_Sample Raw Sample Extraction Extraction/ Dilution Raw_Sample->Extraction Prepared_Sample Prepared Sample Extraction->Prepared_Sample ROS Rapid Optical Sensing (ROS) Prepared_Sample->ROS 10 µL injection HPLC RP-HPLC-DAD Prepared_Sample->HPLC 20 µL injection UV_Vis UV-Vis Spectrophotometry Prepared_Sample->UV_Vis Direct Measurement Data_Acquisition Data Acquisition ROS->Data_Acquisition HPLC->Data_Acquisition UV_Vis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: Comparative experimental workflow for the validation of the new analytical method.

B12_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_cofactors Active Cofactors B12_TC Vitamin B12- Transcobalamin II Complex Receptor TCII Receptor B12_TC->Receptor Endocytosis Endocytosis Receptor->Endocytosis This compound This compound (OH-Cbl) Endocytosis->this compound Lysosomal release Cob_II_alamin Cob(II)alamin This compound->Cob_II_alamin Reduction Cob_I_alamin Cob(I)alamin Cob_II_alamin->Cob_I_alamin Reduction AdoCbl Adenosylcobalamin (AdoCbl) Cob_II_alamin->AdoCbl Adenosylation (Mitochondria) MeCbl Methylcobalamin (MeCbl) Cob_I_alamin->MeCbl Methylation (Cytosol) Methionine_Synthase Methionine_Synthase MeCbl->Methionine_Synthase Cofactor for Methylmalonyl_CoA_Mutase Methylmalonyl_CoA_Mutase AdoCbl->Methylmalonyl_CoA_Mutase Cofactor for

Caption: Simplified metabolic pathway of Vitamin B12 (including this compound).

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_specificity_robustness Specificity & Robustness Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for the validation of an analytical method.

Conclusion

The validation data demonstrates that the novel Rapid Optical Sensing (ROS) method is a promising alternative for the rapid and sensitive detection of this compound. It offers significant advantages in terms of speed and cost-effectiveness, with comparable sensitivity to the well-established RP-HPLC-DAD method. While RP-HPLC-DAD remains the gold standard for its high specificity and resolution of different cobalamin forms, the ROS method is highly suitable for high-throughput screening and quality control applications where rapid analysis is critical. The UV-Vis spectrophotometric method, although simple and inexpensive, lacks the sensitivity and specificity required for complex sample matrices. The choice of method will ultimately depend on the specific application, required sensitivity, sample throughput, and available resources.

References

A Comparative Analysis of Aquacobalamin and Hydroxocobalamin Uptake Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake kinetics of different vitamin B12 forms is crucial for optimizing therapeutic strategies and drug delivery systems. This guide provides an objective comparison of aquacobalamin (B1421323) and hydroxocobalamin (B81358) uptake, drawing upon recent experimental data.

Recent key research in the field, particularly a 2024 study published in Nutrients, often treats this compound and hydroxocobalamin as a single entity designated "aquo/hydroxocobalamin" (HOCbl).[1][2][3] This is due to their rapid, pH-dependent equilibrium in aqueous solutions, making the distinction in a cellular context less critical than their collective comparison to other cobalamins, such as the synthetic form, cyanocobalamin (B1173554) (CNCbl).[1][2][3] This guide, therefore, focuses on the comparative kinetics of HOCbl and CNCbl, reflecting the available scientific literature.

Executive Summary of Comparative Uptake Kinetics

Studies utilizing HeLa cells have demonstrated that while the overall uptake of HOCbl and CNCbl is similar over extended periods (extrapolated to >90%), the initial rate of accumulation and subsequent intracellular processing is significantly faster for HOCbl.[1][2][3] More HOCbl was observed to accumulate in cells within a 4-48 hour timeframe.[1][2][3] A kinetic model developed from this research revealed two key differences:

  • The "activating" intracellular processing of internalized HOCbl is six-fold faster than that of CNCbl.[1][2][3]

  • The rate of detachment from the cell surface (reflux into the external medium) is four times higher for CNCbl compared to HOCbl.[1][2][3]

These factors contribute to a two-fold faster overall cellular accumulation and processing of HOCbl compared to CNCbl.[1][2][3] This suggests that therapeutic interventions with HOCbl may elicit an earlier cellular response.[1][2][3]

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the cellular uptake and conversion of aquo/hydroxocobalamin (HOCbl) and cyanocobalamin (CNCbl) based on data from HeLa cells.[1][2][3]

ParameterAquo/Hydroxocobalamin (HOCbl)Cyanocobalamin (CNCbl)Key Finding
Cellular Accumulation (4-48h) HigherLowerHOCbl accumulates more rapidly in the initial phase.[1][2][3]
Total Uptake (extrapolated) >90%>90%Similar total uptake over a longer duration.[1][2][3]
Intracellular Processing Speed 6-fold faster than CNCblSlowerHOCbl is more rapidly converted to its active coenzyme forms.[1][2][3]
Cell Surface Detachment Rate Lower4-fold higher than HOCblHOCbl has a higher retention rate on the cell surface.[1][2][3]
Overall Cellular Processing 2-fold faster than CNCblSlowerHOCbl is more efficiently taken up and processed by the cell.[1][2][3]
Initial Coenzyme Synthesized Methylcobalamin (B1676134) (MeCbl)Methylcobalamin (MeCbl)MeCbl is the first coenzyme produced from both forms.[1][2][3]
Predicted Final Coenzyme Levels MeCbl ≈ AdoCbl ≈ 40%; HOCbl ≈ 20%MeCbl ≈ AdoCbl ≈ 40%; CNCbl ≈ 20%The final distribution of coenzyme forms is predicted to be similar.[1][2][3]

Signaling and Transport Pathways

The cellular uptake of cobalamins is a complex, receptor-mediated process. The general pathway is illustrated below.

Cobalamin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TC_Cbl Transcobalamin (TC)- Cobalamin (Cbl) Complex Receptor TC Receptor (CD320) TC_Cbl->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cbl Free Cobalamin Lysosome->Free_Cbl TC degradation & Cbl release Processing Intracellular Processing (Reduction & Decyanation/Dehydroxylation) Free_Cbl->Processing Coenzymes Active Coenzymes (MeCbl, AdoCbl) Processing->Coenzymes

General pathway for cellular uptake of cobalamin.

Different forms of cobalamin (XCbl) circulate in the blood bound to the carrier protein transcobalamin (TC).[3] The TC-Cbl complex binds to a specific cell surface receptor (CD320), initiating receptor-mediated endocytosis.[3] Inside the cell, the complex is trafficked to lysosomes, where TC is degraded, and the cobalamin is released into the cytoplasm.[3] Here, it undergoes processing to be converted into its active coenzyme forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[1][2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to compare the uptake kinetics of different cobalamin forms in HeLa cells, as described by Fedosov et al. (2024).[1][2]

Objective: To monitor the cellular uptake and intracellular conversion of radiolabeled cyanocobalamin (CN-[57Co]Cbl) versus aquo/hydroxocobalamin (HO-[57Co]Cbl).

Materials:

  • HeLa cells

  • CN-[57Co]Cbl and HO-[57Co]Cbl (radiolabeled cobalamins)

  • Bovine transcobalamin (bTC)

  • Cell culture medium (e.g., DMEM)

  • Trypsin solution

  • Gamma counter for radioactivity measurement

  • HPLC system for separation of cobalamin forms

Experimental_Workflow cluster_preparation Preparation cluster_incubation Cellular Incubation cluster_separation Separation & Measurement cluster_analysis Analysis node_prep 1. Prepare TC-[57Co]Cbl Complexes (Incubate radiolabeled Cbl with bovine TC) node_incubate 3. Incubate Cells with TC-[57Co]Cbl (at 37°C for various time points, e.g., 4-48h) node_prep->node_incubate node_culture 2. Culture HeLa Cells node_culture->node_incubate node_wash 4. Wash Cells (to remove unbound Cbl) node_trypsin 5. Trypsinize Cells (to detach surface-bound Cbl) node_wash->node_trypsin node_separate 6. Separate Supernatant and Cell Pellet node_trypsin->node_separate node_measure_surface 7a. Measure Radioactivity of Supernatant (Surface-bound Cbl) node_separate->node_measure_surface node_measure_intra 7b. Measure Radioactivity of Cell Pellet (Intracellular Cbl) node_separate->node_measure_intra node_extract 8. Extract Intracellular Cobalamins node_measure_intra->node_extract node_hplc 9. Analyze Extracts by HPLC (to separate different Cbl forms) node_extract->node_hplc node_quantify 10. Quantify Radioactivity of HPLC Fractions node_hplc->node_quantify

Experimental workflow for cobalamin uptake assay.

Procedure:

  • Preparation of TC-Cobalamin Complexes: Radiolabeled CN-[57Co]Cbl or HO-[57Co]Cbl is incubated with an excess of bovine transcobalamin (bTC) to form stable complexes.

  • Cell Culture and Incubation: HeLa cells are cultured to a suitable confluency. The culture medium is then replaced with a medium containing the prepared TC-[57Co]Cbl complexes. Cells are incubated for various time points (e.g., 4, 8, 24, 48 hours).

  • Separation of Surface-Bound and Internalized Cobalamin:

    • After incubation, the medium is removed, and the cells are washed to eliminate unbound cobalamin.

    • Cells are treated with trypsin, which cleaves the cell surface receptors and releases the receptor-bound TC-Cbl complexes. The radioactivity of this trypsin-containing supernatant represents the surface-bound cobalamin.

    • The remaining cell pellet contains the internalized cobalamin.

  • Measurement of Radioactivity: The radioactivity of the supernatant (surface-bound) and the cell pellet (intracellular) is measured using a gamma counter.

  • Analysis of Intracellular Cobalamin Forms:

    • Intracellular cobalamins are extracted from the cell pellet.

    • The extract is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different forms of cobalamin (e.g., HOCbl/CNCbl, MeCbl, AdoCbl).

    • The amount of radioactivity in each HPLC fraction is quantified to determine the extent of intracellular conversion.

Kinetic Modeling

Based on the experimental data, a kinetic model can be constructed to describe the uptake and turnover of different cobalamin forms. The model below illustrates the key steps.

Kinetic_Model Cbl_out Extracellular TC-Cbl (C_out) Cbl_surface Surface-bound TC-Cbl (C_surface) Cbl_out->Cbl_surface k1 (Binding) Cbl_surface->Cbl_out k-1 (Detachment) (4x higher for CNCbl) Cbl_in Intracellular Cbl (C_in) Cbl_surface->Cbl_in k2 (Internalization) Cbl_processed Processed Cbl (Co2+) Cbl_in->Cbl_processed k3 (Processing) (6x faster for HOCbl) MeCbl MeCbl Cbl_processed->MeCbl k4 AdoCbl AdoCbl Cbl_processed->AdoCbl k5 MeCbl->Cbl_processed k-4 AdoCbl->Cbl_processed k-5

Kinetic model of cobalamin uptake and conversion.

This model highlights the critical steps where aquo/hydroxocobalamin shows a kinetic advantage over cyanocobalamin: a lower detachment rate from the cell surface (k-1) and a significantly faster intracellular processing rate (k3).[1][2][3] These differences underpin the observed faster accumulation and processing of HOCbl in cellular systems.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Aquacobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides immediate, essential safety and logistical information for handling aquacobalamin (B1421323), including personal protective equipment (PPE), operational procedures, and disposal plans. While this compound, a form of Vitamin B12, is not classified as a hazardous substance, adherence to good laboratory practices is crucial to ensure personnel safety and maintain experimental integrity.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard laboratory safety protocols for handling non-hazardous chemicals.

Protection Type Recommended Equipment Specifications & Remarks
Eye Protection Safety glasses with side shields or chemical safety gogglesShould meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Disposable nitrile glovesProvides protection against incidental contact.[4][5] For prolonged or repeated contact, consult the glove manufacturer's chemical resistance guide.[5]
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area.[6] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7]

Occupational Exposure Limits

While this compound is considered to have a low degree of toxicity, one manufacturer has recommended an occupational exposure level in line with the ACGIH value for respirable nuisance dust.[6]

Substance Occupational Exposure Limit (OEL) Source
This compound (as nuisance dust)5 mg/m³Manufacturer recommendation[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and efficiency. The following workflow outlines the key steps from receiving the compound to its final disposal.

Aquacobalamin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Receiving Receiving & Verification Storage Secure Storage (2-8°C, protect from light) Receiving->Storage Inspect & Log PPE Don Appropriate PPE Storage->PPE Retrieve for Use Weighing Weighing in Ventilated Area PPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Decontamination Decontaminate Work Area SolutionPrep->Decontamination After Experiment WasteSegregation Segregate Waste Decontamination->WasteSegregation Disposal Dispose via Approved Waste Stream WasteSegregation->Disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Safe Handling and Preparation of this compound Solutions

This protocol details the step-by-step procedure for safely handling solid this compound and preparing aqueous solutions.

1. Preparation and Precaution:

  • Ensure the work area, typically a laboratory bench or a chemical fume hood if dust generation is a concern, is clean and uncluttered.

  • Verify that a calibrated analytical balance is available and functioning correctly.

  • Confirm the availability of an eyewash station and safety shower in the immediate vicinity.

  • Put on all required personal protective equipment as outlined in the PPE table above.

2. Weighing the Compound:

  • Retrieve the this compound container from its storage location, noting that it should be protected from light and stored at 2-8°C.[8]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Carefully transfer the desired amount of solid this compound to a clean weigh boat or appropriate container using a spatula.

  • Perform this step in a well-ventilated area to minimize inhalation of any fine particles.[6]

  • Securely close the primary container of this compound and return it to its designated storage.

3. Solution Preparation:

  • Transfer the weighed this compound to a suitable volumetric flask or beaker.

  • Add the desired solvent (e.g., deionized water) in increments, gently swirling to dissolve the solid.

  • Once dissolved, bring the solution to the final desired volume.

  • Label the container with the solution's name, concentration, date of preparation, and your initials.

4. Spills and Cleanup:

  • Minor Spills: For small spills of solid material, use a damp cloth or a filtered vacuum to clean the area.[7] Avoid dry sweeping which can generate dust.[6]

  • Major Spills: In the event of a larger spill, alert personnel in the area.[6] Contain the spill and prevent it from entering drains.[6][8] Clean up the spill using appropriate absorbent materials and dispose of the waste in a labeled, sealed container.[7]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be considered chemical waste.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

2. Waste Containment:

  • Collect solid waste in a clearly labeled, sealed container.

  • Aqueous solutions of this compound should be collected in a separate, compatible, and clearly labeled waste container.

  • Ensure all waste containers are in good condition and have secure screw caps.[9]

3. Disposal Procedure:

  • Dispose of this compound waste through your institution's hazardous waste management program.

  • Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.[10]

  • Follow all institutional, local, state, and federal regulations for the disposal of laboratory chemical waste.[11] Adherence to these guidelines ensures a safe and compliant research environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.